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  • Product: 5-Chloro-2,2-difluoro-1,3-benzodioxole
  • CAS: 72769-08-5

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: 5-Chloro-2,2-difluoro-1,3-benzodioxole (CAS No. 72769-08-5)

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 5-Chloro-2,2-difluoro-1,3-benzodioxole, a fluorinated heterocyclic compound of increasing interest...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Chloro-2,2-difluoro-1,3-benzodioxole, a fluorinated heterocyclic compound of increasing interest in the fields of medicinal chemistry and agrochemical synthesis. This document details its physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and explores its potential applications as a key building block in the development of bioactive molecules.

Physicochemical Properties

5-Chloro-2,2-difluoro-1,3-benzodioxole is a chlorinated and difluorinated derivative of 1,3-benzodioxole. The introduction of fluorine atoms and a chlorine atom significantly influences its chemical and physical properties, such as lipophilicity and metabolic stability, making it an attractive scaffold for the design of novel therapeutic agents and pesticides.

A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
CAS Number 72769-08-5[1]
Molecular Formula C₇H₃ClF₂O₂[1]
Molecular Weight 192.55 g/mol [1]
Appearance White powder or off-white to slight yellow solid[1]
Boiling Point 170.558 °C at 760 mmHg[1]
Density 1.58 g/cm³[1]
Flash Point 56.952 °C[1]
Refractive Index 1.534[1]
LogP 2.66150[1]

Synthesis and Experimental Protocol

The synthesis of 5-Chloro-2,2-difluoro-1,3-benzodioxole can be achieved through the reaction of 4-chlorocatechol with a source of difluorocarbene. A plausible and practical method involves the use of sodium chlorodifluoroacetate as the difluorocarbene precursor. This method is advantageous as it avoids the handling of hazardous gases like chlorodifluoromethane.

Below is a detailed experimental protocol adapted from a similar difluoromethylation of a phenol.

Proposed Synthesis of 5-Chloro-2,2-difluoro-1,3-benzodioxole

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products A 4-Chlorocatechol E Heat (e.g., 120 °C) A->E Reacts with B Sodium Chlorodifluoroacetate B->E In the presence of C Cesium Carbonate C->E D N,N-Dimethylformamide (DMF) D->E Solvent F 5-Chloro-2,2-difluoro-1,3-benzodioxole E->F Yields G Sodium Chloride E->G H Carbon Dioxide E->H I Cesium Chloride E->I

Caption: Proposed reaction scheme for the synthesis of 5-Chloro-2,2-difluoro-1,3-benzodioxole.

Detailed Experimental Protocol

Materials:

  • 4-Chlorocatechol

  • Sodium 2-chloro-2,2-difluoroacetate

  • Cesium Carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hexanes

  • Saturated sodium chloride solution

  • Deionized water

  • Nitrogen gas

  • Round-bottomed flask

  • Magnetic stir bar

  • Air condenser

  • Oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a single-necked round-bottomed flask equipped with a magnetic stir bar, add 4-chlorocatechol (1.00 equivalent) and cesium carbonate (1.50 equivalents).

  • Solvent Addition and Degassing: Add anhydrous N,N-dimethylformamide to the flask. Seal the flask and degas the solution with a stream of nitrogen for approximately 1 hour while stirring.

  • Addition of Difluorocarbene Precursor: Under a positive pressure of nitrogen, add sodium 2-chloro-2,2-difluoroacetate (2.80 equivalents) to the reaction mixture in one portion.

  • Reaction: Equip the flask with an air condenser and place it in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for 2 hours.

  • Workup: After 2 hours, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with hexanes (5 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash with a saturated sodium chloride solution. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The crude product can be further purified by crystallization or column chromatography.

Applications in Drug Development and Agrochemicals

The 1,3-benzodioxole moiety is a common scaffold in many biologically active compounds. The addition of a chlorine atom and a difluoromethyl group in 5-Chloro-2,2-difluoro-1,3-benzodioxole can enhance the biological activity and pharmacokinetic properties of derivative molecules.

Role as a Pharmaceutical Intermediate

Fluorine-containing intermediates are highly sought after in the pharmaceutical industry. The incorporation of fluorine can improve a drug's metabolic stability, bioavailability, and binding affinity to its target. 5-Chloro-2,2-difluoro-1,3-benzodioxole serves as a valuable building block for introducing these desirable properties into drug candidates.

One notable example is in the development of kinase inhibitors. A complex derivative of 5-chloro-1,3-benzodioxole has been investigated as a potent and selective dual-specific c-Src/Abl kinase inhibitor, which has implications for cancer therapy.[2] While this is not the exact compound, it highlights the potential of the 5-chloro-1,3-benzodioxole scaffold in designing targeted therapies.

G A 5-Chloro-2,2-difluoro-1,3-benzodioxole B Chemical Modification (e.g., Suzuki Coupling, Amination) A->B Starting Material C Bioactive Molecule (e.g., Kinase Inhibitor) B->C Synthesis D Preclinical & Clinical Development C->D Candidate

Caption: Workflow illustrating the use of 5-Chloro-2,2-difluoro-1,3-benzodioxole in drug discovery.

Application in Agrochemicals

Similar to its role in pharmaceuticals, 5-Chloro-2,2-difluoro-1,3-benzodioxole is a potential intermediate in the synthesis of modern pesticides. The development of effective and environmentally safer agrochemicals is a continuous effort.[3] The unique properties conferred by the chloro- and difluoro-substituents can lead to the discovery of novel herbicides, fungicides, and insecticides with improved efficacy and selectivity. The related compound, 2,2-difluoro-1,3-benzodioxole, is a known intermediate in the synthesis of agrochemicals.[4]

Safety Information

5-Chloro-2,2-difluoro-1,3-benzodioxole is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Chloro-2,2-difluoro-1,3-benzodioxole is a valuable fluorinated building block with significant potential in the fields of drug discovery and agrochemical development. Its synthesis from readily available starting materials, combined with the beneficial properties conferred by its chloro- and difluoro-substituents, makes it an important intermediate for the synthesis of novel, high-value molecules. Further research into the biological activities of derivatives of this compound is warranted to fully explore its potential.

References

Exploratory

physicochemical properties of 5-Chloro-2,2-difluoro-1,3-benzodioxole

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2,2-difluoro-1,3-benzodioxole Introduction 5-Chloro-2,2-difluoro-1,3-benzodioxole is a fluorinated heterocyclic compound belonging to the benzodio...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2,2-difluoro-1,3-benzodioxole

Introduction

5-Chloro-2,2-difluoro-1,3-benzodioxole is a fluorinated heterocyclic compound belonging to the benzodioxole family. Benzodioxole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] The introduction of chlorine and fluorine atoms into the benzodioxole scaffold can significantly alter its physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. This guide provides a comprehensive overview of the known , along with relevant experimental protocols and its potential role in drug development.

Physicochemical Properties

The following table summarizes the key .

PropertyValueSource(s)
CAS Number 72769-08-5[4][5][6]
Molecular Formula C₇H₃ClF₂O₂[4][5][6]
Molecular Weight 192.55 g/mol [4][5][6]
Appearance Off-white to slight yellow solid[5]
Boiling Point 170.558°C at 760 mmHg[4][5]
Density 1.58 g/cm³[4][5]
Flash Point 56.952°C[4][5]
Refractive Index 1.534[4][5]
Polar Surface Area (PSA) 18.5 Ų[4][6]
LogP (XLogP3) 2.66150[4][5]
InChI InChI=1S/C7H3ClF2O2/c8-4-1-2-5-6(3-4)12-7(9,10)11-5/h1-3H[6]
SMILES C1=CC2=C(C=C1Cl)OC(O2)(F)F[6]

Experimental Protocols

Synthesis of 2,2-difluoro-1,3-benzodioxole Derivatives

A common method for the synthesis of 2,2-difluoro-1,3-benzodioxoles involves a halogen exchange reaction from the corresponding 2,2-dichloro-1,3-benzodioxole.[1][2]

Reaction: Fluorination of a 2,2-dichloro-1,3-benzodioxole precursor.

Reagents and Materials:

  • 5-Chloro-2,2-dichloro-1,3-benzodioxole (starting material)

  • Potassium fluoride (KF)[1][2]

  • A catalyst such as potassium hydrogen fluoride (KHF₂)[1][2]

  • An aprotic polar solvent (e.g., tetramethylene sulfone)[1]

  • Reaction vessel (e.g., three-necked round-bottom flask) equipped with a stirrer, condenser, and heating mantle[2]

  • Purification apparatus (for distillation)[2]

Procedure:

  • The reaction vessel is charged with anhydrous potassium fluoride, the catalyst (potassium hydrogen fluoride), and the aprotic polar solvent.[1][2]

  • The 5-Chloro-2,2-dichloro-1,3-benzodioxole is added to the mixture.[2]

  • The reaction mixture is heated with stirring to a temperature typically between 100°C and 200°C for several hours until the reaction is complete.[2]

  • After completion, the mixture is cooled, and water is added to dissolve the inorganic salts and the solvent.[2]

  • The organic phase, containing the desired 5-Chloro-2,2-difluoro-1,3-benzodioxole, separates and is then purified by distillation.[2]

Analytical Methods

Standard analytical techniques would be employed to confirm the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra would be used to elucidate the structure of the molecule. Spectral data for the parent compound, 5-chloro-1,3-benzodioxole, is available for comparison.[7]

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Applications in Research and Drug Development

The benzodioxole moiety is a key structural feature in numerous biologically active compounds.[3] Derivatives of 1,3-benzodioxole have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[8][9][10][11] The introduction of a chlorine atom can enhance the therapeutic potential of drug candidates.[12]

While specific biological activities for 5-Chloro-2,2-difluoro-1,3-benzodioxole are not extensively documented, it serves as an important intermediate in the synthesis of more complex molecules. For instance, related benzodioxole derivatives have been investigated as potent inhibitors of c-Src and Abl kinases, which are crucial in cancer progression.[8] Other derivatives have been developed as auxin receptor agonists to promote root growth in plants.[13]

G Conceptual Role of Benzodioxole Derivatives in Drug Discovery cluster_synthesis Chemical Synthesis cluster_development Drug Development cluster_pathway Biological Pathway A 5-Chloro-2,2-difluoro- 1,3-benzodioxole (Intermediate) B Further Synthetic Modifications A->B Derivatization C Lead Compound (e.g., Kinase Inhibitor) B->C D Biological Screening (e.g., Kinase Assays) C->D E Signaling Pathway (e.g., c-Src/Abl) D->E Inhibition F Disease Progression (e.g., Cancer) E->F Blocks G General Laboratory Handling Workflow A Risk Assessment B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Handle in Ventilated Hood B->C D Weighing/Transfer C->D E Reaction Setup C->E F Store in a Cool, Dry, Ventilated Area D->F E->F G Dispose of Waste According to Regulations F->G

References

Foundational

In-depth Structural Analysis of 5-Chloro-2,2-difluoro-1,3-benzodioxole Remains Elusive

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the detailed structural and conformational analysis of 5-Chloro-2,2-difluoro-1,3-benzodioxole. While basic phy...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the detailed structural and conformational analysis of 5-Chloro-2,2-difluoro-1,3-benzodioxole. While basic physicochemical properties are documented, in-depth experimental and computational data regarding its three-dimensional structure, including bond lengths, bond angles, and conformational dynamics, are not publicly available.

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional arrangement of a molecule is paramount for predicting its interactions with biological targets and for rational drug design. Unfortunately, no crystallographic, spectroscopic, or computational studies detailing the specific structural parameters of 5-Chloro-2,2-difluoro-1,3-benzodioxole could be identified.

General Physicochemical Properties

Basic information for 5-Chloro-2,2-difluoro-1,3-benzodioxole has been aggregated from various chemical suppliers and databases. This information provides a foundational understanding of the molecule but lacks the detailed structural insights required for advanced research applications.

PropertyValue
Molecular Formula C₇H₃ClF₂O₂
Molecular Weight 192.55 g/mol
CAS Number 72769-08-5
Appearance Off-white to slight yellow solid
Boiling Point 170.558 °C at 760 mmHg
Density 1.58 g/cm³
Refractive Index 1.534

Hypothetical Workflow for Structural Elucidation

In the absence of existing data, a standard workflow for the structural analysis of a novel compound like 5-Chloro-2,2-difluoro-1,3-benzodioxole would involve a combination of experimental techniques and computational modeling. This hypothetical workflow is presented below to guide future research endeavors.

G cluster_synthesis Synthesis & Purification cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_data Data Analysis & Interpretation Synthesis Synthesis of 5-Chloro-2,2-difluoro-1,3-benzodioxole Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification XRay Single-Crystal X-ray Diffraction Purification->XRay Provides single crystals NMR NMR Spectroscopy (1H, 13C, 19F, NOESY) Purification->NMR FTIR FTIR/Raman Spectroscopy Purification->FTIR Structure Determination of Bond Lengths, Angles, Dihedral Angles XRay->Structure Conformation Conformational Analysis (Energy Minima, Rotational Barriers) NMR->Conformation Spectra Spectral Assignment and Correlation FTIR->Spectra DFT Density Functional Theory (DFT) Calculations DFT->Structure DFT->Conformation DFT->Spectra MD Molecular Dynamics (MD) Simulations MD->Conformation

Exploratory

Technical Guide: Solubility of 5-Chloro-2,2-difluoro-1,3-benzodioxole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility characteristics of 5-Chloro-2,2-difluoro-1,3-benzodioxole. Due to the absence of pu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Chloro-2,2-difluoro-1,3-benzodioxole. Due to the absence of publicly available quantitative solubility data, this document focuses on the foundational physicochemical properties of the compound and outlines a detailed experimental protocol for determining its solubility in various organic solvents. This guide is intended to equip researchers with the necessary information to assess and measure the solubility of this compound for applications in drug discovery and development.

Compound Overview

5-Chloro-2,2-difluoro-1,3-benzodioxole is a halogenated organic compound. Its structure and properties are detailed below. Understanding these fundamental characteristics is crucial for predicting its behavior in different solvent systems.

  • Chemical Name: 5-Chloro-2,2-difluoro-1,3-benzodioxole[1][2]

  • CAS Number: 72769-08-5[1][2]

  • Molecular Formula: C₇H₃ClF₂O₂[1][2][3]

  • Molecular Weight: 192.55 g/mol [1][2]

  • Structure:

/ \ // C C-O / \ / C---C-O----C(F)(F)

  • Physicochemical Properties:
  • Boiling Point: 170.56 °C at 760 mmHg [1][3] * Density: 1.58 g/cm³ [1][3] * LogP (Octanol-Water Partition Coefficient): 2.66 [1] The positive LogP value of 2.66 suggests that 5-Chloro-2,2-difluoro-1,3-benzodioxole is lipophilic and will likely exhibit greater solubility in nonpolar organic solvents compared to polar solvents like water.

Solubility Profile

Determining the solubility of a compound is a critical step in the early stages of drug discovery and lead optimization. [4][5]Poor solubility can lead to unreliable results in in vitro assays and may cause issues with bioavailability and toxicity at later stages. [4][5] As of this review, specific quantitative solubility data for 5-Chloro-2,2-difluoro-1,3-benzodioxole in common organic solvents is not available in the public domain. The following table lists key solvents used in pharmaceutical development for which solubility should be experimentally determined.

Table 1: Solubility of 5-Chloro-2,2-difluoro-1,3-benzodioxole in Common Organic Solvents

SolventTypePredicted Qualitative SolubilityQuantitative Solubility (g/L or mg/mL)
Dimethyl Sulfoxide (DMSO)Polar AproticHighData not publicly available
N,N-Dimethylformamide (DMF)Polar AproticHighData not publicly available
Tetrahydrofuran (THF)Polar AproticModerate to HighData not publicly available
Acetonitrile (ACN)Polar AproticModerateData not publicly available
EthanolPolar ProticModerateData not publicly available
MethanolPolar ProticModerateData not publicly available
Dichloromethane (DCM)NonpolarHighData not publicly available
ChloroformNonpolarHighData not publicly available
TolueneNonpolarHighData not publicly available
HexaneNonpolarLowData not publicly available
WaterPolar ProticVery LowData not publicly available

Experimental Protocol for Solubility Determination

The "shake-flask" method is the gold-standard and most reliable technique for determining the thermodynamic equilibrium solubility of a compound. [6][7]The following protocol provides a detailed methodology for applying this technique to 5-Chloro-2,2-difluoro-1,3-benzodioxole.

Objective: To determine the equilibrium solubility of 5-Chloro-2,2-difluoro-1,3-benzodioxole in a selected organic solvent at a constant temperature.

Materials:

  • 5-Chloro-2,2-difluoro-1,3-benzodioxole (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker or thermomixer with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of 5-Chloro-2,2-difluoro-1,3-benzodioxole and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

    • Perform a series of dilutions from the stock solution to create a set of standard solutions with at least five different concentrations. These will be used to generate a calibration curve.

  • Sample Preparation:

    • Add an excess amount of solid 5-Chloro-2,2-difluoro-1,3-benzodioxole to a glass vial. An excess is confirmed by the presence of undissolved solid at the end of the experiment.

    • Accurately add a known volume of the selected solvent to the vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). [4][7]The time required may need to be determined empirically.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed for a short period to let the excess solid settle. [6] * Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.

  • Analysis:

    • Dilute the filtered, saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the standard solutions and the diluted sample solution using HPLC or UV-Vis spectrophotometry. [4][7] * Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standard solutions.

    • Use the calibration curve to determine the concentration of the diluted sample.

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.

    • The resulting value is the thermodynamic solubility of 5-Chloro-2,2-difluoro-1,3-benzodioxole in the specific solvent at the tested temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

G Workflow for Thermodynamic Solubility Determination cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A 1. Prepare Calibration Standards H 8. Analyze Standards & Sample (e.g., HPLC, UV-Vis) A->H Reference Data B 2. Add Excess Solid Compound to Vial C 3. Add Known Volume of Solvent B->C Dispense D 4. Seal Vial and Agitate (24-72h at const. Temp) C->D Equilibrate E 5. Allow Sedimentation D->E Cease Agitation F 6. Filter Supernatant E->F Separate Phases G 7. Dilute Filtered Sample F->G Prepare for Analysis G->H I 9. Generate Calibration Curve H->I Plot Data J 10. Calculate Solubility I->J Interpolate

Caption: Logical workflow of the shake-flask method for solubility determination.

References

Foundational

An In-depth Technical Guide to the Safe Handling of 5-Chloro-2,2-difluoro-1,3-benzodioxole

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the safety protocols and handling procedures for 5-Chloro-2,2-difluoro-1,3-benzodioxole. The information her...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for 5-Chloro-2,2-difluoro-1,3-benzodioxole. The information herein is intended to support laboratory personnel in minimizing risks and ensuring a safe working environment.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The table below summarizes the key properties of 5-Chloro-2,2-difluoro-1,3-benzodioxole.

PropertyValueSource
Molecular Formula C₇H₃ClF₂O₂[1][2][3]
Molecular Weight 192.55 g/mol [1][2][3]
CAS Number 72769-08-5[1][2][3]
Appearance Off-white to slight yellow solid[1]
Boiling Point 170.558°C at 760 mmHg[1][3]
Density 1.58 g/cm³[1][3]
Flash Point 56.952°C[1][3]
Refractive Index 1.534[1][3]

Hazard Identification and Safety Precautions

Based on available data for 5-Chloro-2,2-difluoro-1,3-benzodioxole and structurally similar compounds, this chemical should be handled with care. The following table outlines the known and potential hazards.

Hazard StatementDescriptionPrecautionary Statement
H302 Harmful if swallowedP264: Wash skin thoroughly after handling.
H315 Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.
H319 Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H332 Harmful if inhaledP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.
H335 May cause respiratory irritationP304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Note: Some hazard and precautionary statements are based on data for closely related compounds and should be considered as part of a comprehensive risk assessment.

General Laboratory Safety Workflow

The following diagram illustrates a standard workflow for handling hazardous chemicals like 5-Chloro-2,2-difluoro-1,3-benzodioxole.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination Risk_Assessment Conduct Risk Assessment PPE_Selection Select Appropriate PPE (Gloves, Goggles, Lab Coat) Risk_Assessment->PPE_Selection Ventilation_Check Ensure Proper Ventilation (Fume Hood) PPE_Selection->Ventilation_Check Chemical_Handling Handle Chemical in Fume Hood Ventilation_Check->Chemical_Handling Avoid_Inhalation Avoid Inhalation of Dust/Vapors Chemical_Handling->Avoid_Inhalation Avoid_Contact Avoid Skin and Eye Contact Chemical_Handling->Avoid_Contact Waste_Disposal Dispose of Waste in Designated Hazardous Waste Container Chemical_Handling->Waste_Disposal Decontaminate_Area Decontaminate Work Area Waste_Disposal->Decontaminate_Area Decontaminate_PPE Clean/Dispose of PPE Decontaminate_Area->Decontaminate_PPE G Compound 5-Chloro-2,2-difluoro- 1,3-benzodioxole Absorption Absorption (Inhalation, Ingestion, Dermal) Compound->Absorption Metabolism Metabolic Activation/Detoxification (e.g., Cytochrome P450) Absorption->Metabolism Reactive_Metabolite Reactive Metabolite Metabolism->Reactive_Metabolite Cellular_Targets Interaction with Cellular Targets (DNA, Proteins, Lipids) Reactive_Metabolite->Cellular_Targets Cellular_Damage Cellular Damage (Oxidative Stress, Inflammation) Cellular_Targets->Cellular_Damage Toxic_Response Toxic Response (e.g., Irritation, Organ Damage) Cellular_Damage->Toxic_Response

References

Exploratory

5-Chloro-2,2-difluoro-1,3-benzodioxole material safety data sheet (MSDS)

This technical guide provides a comprehensive overview of the material safety data, experimental protocols, and potential biological significance of 5-Chloro-2,2-difluoro-1,3-benzodioxole. The information is intended for...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the material safety data, experimental protocols, and potential biological significance of 5-Chloro-2,2-difluoro-1,3-benzodioxole. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

5-Chloro-2,2-difluoro-1,3-benzodioxole is a halogenated aromatic heterocyclic compound. Its physical and chemical properties are summarized in the table below, based on data from various chemical suppliers and databases.[1][2][3][4]

PropertyValueSource
Molecular Formula C7H3ClF2O2[1][2][3][4]
Molecular Weight 192.55 g/mol [1][2][3][4]
CAS Number 72769-08-5[1][2][3][4]
Appearance Off-white to slight yellow solid[2]
Boiling Point 170.558 °C at 760 mmHg[1][2][3][4]
Density 1.58 g/cm³[1][2]
Flash Point 56.952 °C[1][2]
Refractive Index 1.534[1][2]
PSA 18.46 Ų[2]
XLogP3 2.66150[1]

Safety and Hazard Information

This compound is considered hazardous and should be handled with appropriate personal protective equipment in a well-ventilated area.[5] The primary hazards identified from supplier safety data sheets are summarized below.

Hazard CategoryGHS ClassificationPrecautionary Statements
Acute Toxicity H302: Harmful if swallowedP264, P270, P301+P312, P501
H332: Harmful if inhaledP261, P271, P304+P340, P312
Skin Corrosion/Irritation H315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362+P364
Eye Damage/Irritation H319: Causes serious eye irritationP280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405, P501

First Aid Measures:

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • Ingestion: Call a poison center or doctor if you feel unwell. Rinse mouth.

Storage and Handling: Store in a well-ventilated place. Keep the container tightly closed.[1] Handling should be done in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes.[1] Avoid the formation of dust and aerosols and use non-sparking tools.[1]

Experimental Protocols

Synthesis of a Difluoro-1,3-benzodioxole Derivative (Adapted from a related synthesis):

This protocol describes the synthesis of 2,2-difluoro-1,3-benzodioxole from 2,2-dichloro-1,3-benzodioxole. A similar approach could likely be used for 5-Chloro-2,2-difluoro-1,3-benzodioxole starting from 5-Chloro-2,2-dichloro-1,3-benzodioxole.

Materials:

  • 2,2-dichloro-1,3-benzodioxole (starting material)

  • Anhydrous Potassium Fluoride (KF)

  • Potassium Hydrogen Fluoride (KHF2) (catalyst)

  • Tetramethylene sulfone (sulfolane) (solvent)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a heating mantle, charge anhydrous KF, KHF2, and tetramethylene sulfone.

  • Add 2,2-dichloro-1,3-benzodioxole to the flask.

  • Heat the reaction mixture to 140°C with stirring.

  • Monitor the reaction progress by gas chromatography (GC).

  • After the reaction is complete (approximately 8 hours), cool the mixture.

  • Add water to dissolve the salts and the solvent.

  • The organic phase, consisting of 2,2-difluoro-1,3-benzodioxole, will separate.

  • Purify the product by distillation.

G start Charge reactants and solvent (Dichloro-benzodioxole, KF, KHF2, Sulfolane) heat Heat to 140°C with stirring start->heat monitor Monitor reaction by GC heat->monitor cool Cool reaction mixture monitor->cool Reaction complete dissolve Add water to dissolve salts cool->dissolve separate Separate organic phase dissolve->separate purify Purify by distillation separate->purify end Isolated 2,2-difluoro-1,3-benzodioxole purify->end

A generalized workflow for the synthesis of a difluoro-1,3-benzodioxole derivative.

Potential Biological Significance and Applications

While no specific biological studies on 5-Chloro-2,2-difluoro-1,3-benzodioxole were found, research on related halogenated benzodioxole derivatives suggests potential applications in drug discovery and agrochemicals.

Benzodioxole derivatives have been investigated for a range of biological activities, including as cyclooxygenase (COX) inhibitors and cytotoxic agents.[1] The presence and position of halogen substituents on the benzodioxole ring can significantly influence their biological activity. For instance, some halogenated derivatives have shown potent inhibitory activity against COX enzymes.

Furthermore, 1,3-benzodioxole derivatives are used as intermediates in the synthesis of compounds with auxin-like activity, which are important plant growth regulators. This suggests a potential application for 5-Chloro-2,2-difluoro-1,3-benzodioxole in the development of new agrochemicals.

The logical relationship for the potential development of biologically active compounds from halogenated benzodioxoles can be visualized as follows:

G start Halogenated Benzodioxole Core (e.g., 5-Chloro-2,2-difluoro-1,3-benzodioxole) intermediate Chemical Synthesis Intermediate start->intermediate drug_dev Drug Discovery & Development intermediate->drug_dev agro_dev Agrochemical Development intermediate->agro_dev cox COX Inhibitors drug_dev->cox cytotoxic Cytotoxic Agents drug_dev->cytotoxic auxin Auxin-like Compounds agro_dev->auxin

Potential applications of halogenated benzodioxoles in research and development.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete Material Safety Data Sheet (MSDS). It is essential to consult official safety data sheets from suppliers and conduct a thorough risk assessment before handling this chemical. The experimental protocol provided is based on the synthesis of a related compound and may require optimization for the synthesis of 5-Chloro-2,2-difluoro-1,3-benzodioxole.

References

Foundational

The Rising Potential of 5-Chloro-2,2-difluoro-1,3-benzodioxole Derivatives in Therapeutic Development

A Technical Guide for Researchers and Drug Development Professionals The 5-chloro-2,2-difluoro-1,3-benzodioxole scaffold has emerged as a privileged fragment in modern medicinal chemistry, contributing to the development...

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The 5-chloro-2,2-difluoro-1,3-benzodioxole scaffold has emerged as a privileged fragment in modern medicinal chemistry, contributing to the development of potent and selective modulators of critical biological targets. This technical guide provides an in-depth overview of the biological activities of key derivatives, focusing on their quantitative data, experimental methodologies, and underlying mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.

Introduction

The unique physicochemical properties of the 2,2-difluoro-1,3-benzodioxole moiety, including its metabolic stability and ability to act as a bioisostere for catechol groups, have made it an attractive component in drug design. The addition of a chloro-substituent at the 5-position further modulates the electronic and lipophilic character of the molecule, enabling fine-tuning of its pharmacological profile. This guide will delve into two prominent examples of therapeutic agents incorporating this core structure: Saracatinib (AZD0530), a dual Src/Abl kinase inhibitor for oncology applications, and ABBV/GLPG-2222, a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.

Saracatinib (AZD0530): A Potent Src/Abl Kinase Inhibitor

Saracatinib is a potent, orally bioavailable small molecule that acts as a dual-specific inhibitor of c-Src and Abl tyrosine kinases.[1][2] Its mechanism of action involves competitively and reversibly binding to the ATP-binding site of these kinases, thereby disrupting downstream signaling pathways crucial for cell proliferation, survival, migration, and invasion.[3][4]

Quantitative Biological Activity of Saracatinib

The inhibitory potency of Saracatinib has been extensively characterized against a panel of kinases, demonstrating high affinity for Src family members.[3][5][6] The anti-proliferative and anti-migratory activities have also been evaluated in various cancer cell lines.[3][7]

Table 1: In Vitro Inhibitory Activity of Saracatinib against a Panel of Kinases

KinaseIC50 (nM)
c-Src2.7[2][3][5][7]
v-Abl30[2][3]
c-YES4[2][3]
Lck<4[2][3]
Fyn4-10[3][5]
Lyn5[3]
Blk11[2]
Fgr4-10[3]
EGFR66[2][3]
c-Kit200[2][3]

Table 2: Anti-proliferative and Anti-migratory Activity of Saracatinib in Human Cancer Cell Lines

Cell LineCancer TypeActivityIC50 (µM)
K562LeukemiaAnti-proliferative0.22[3]
PC-9Non-small-cell lungAnti-proliferative0.23[3][6]
A549Lung CancerAnti-migratory0.14[2][3]
SNU216Gastric CancerAnti-proliferative~0.1[8]
NCI-N87Gastric CancerAnti-proliferative~1.0[8]
Experimental Protocols for Saracatinib Evaluation

This assay quantifies the ability of Saracatinib to inhibit the phosphorylation of a substrate by a purified kinase.[5]

  • Materials:

    • Purified recombinant kinase domains (e.g., c-Src, Abl).

    • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[3]

    • Peptide substrate (e.g., Poly(Glu,Tyr) 4:1).[3]

    • ATP solution.

    • Saracatinib stock solution (in DMSO).

    • 384-well plates.

    • Detection system (e.g., ADP-Glo™ Kinase Assay Kit).[3]

  • Procedure:

    • Prepare serial dilutions of Saracatinib in the kinase buffer.

    • In a 384-well plate, add 1 µL of the diluted Saracatinib or DMSO (vehicle control).[3]

    • Add 2 µL of the purified kinase diluted in kinase buffer.[3]

    • Initiate the reaction by adding 2 µL of a mixture of the peptide substrate and ATP. Final concentrations should be optimized (e.g., 100 µM ATP).[3]

    • Incubate the plate for a defined period (e.g., 30 minutes) at room temperature.[5]

    • Terminate the reaction and quantify the amount of phosphorylated substrate or ADP produced using a suitable detection system.

    • Calculate the IC50 value by fitting the dose-response data to a sigmoidal curve.

This assay assesses the effect of Saracatinib on the proliferation of cancer cell lines.[8]

  • Materials:

    • Human cancer cell lines (e.g., SNU216, NCI-N87).

    • Appropriate cell culture medium and supplements.

    • 96-well plates.

    • Saracatinib stock solution (in DMSO).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Procedure:

    • Seed the cancer cells in 96-well plates and incubate for 24 hours.[8]

    • Treat the cells with various concentrations of Saracatinib (e.g., 0.001 to 10 µmol/L) for 72 hours at 37°C.[8]

    • After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.[8]

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 560 nm) using a microplate reader.

    • Calculate the concentration of Saracatinib that inhibits cell growth by 50% (IC50) from the dose-response curve.

Saracatinib Signaling Pathway

Saracatinib exerts its anti-cancer effects by inhibiting the Src kinase, a critical node in multiple oncogenic signaling pathways. The following diagram illustrates the central role of Src and the point of intervention by Saracatinib.

Saracatinib_Signaling_Pathway RTK Receptor Tyrosine Kinases (RTKs) Src Src RTK->Src Activation Integrins Integrins Integrins->Src Activation FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 PI3K_AKT PI3K/AKT Pathway Src->PI3K_AKT Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK Saracatinib Saracatinib (AZD0530) Saracatinib->Src Inhibition Migration Cell Migration & Invasion FAK->Migration Proliferation Cell Proliferation & Survival STAT3->Proliferation PI3K_AKT->Proliferation Ras_MAPK->Proliferation

Caption: Saracatinib inhibits Src kinase, blocking downstream signaling.

ABBV/GLPG-2222: A CFTR Corrector for Cystic Fibrosis

ABBV/GLPG-2222 is a novel and potent C1 class corrector of the F508del-CFTR protein, the most common mutation causing cystic fibrosis.[9] This derivative of 5-chloro-2,2-difluoro-1,3-benzodioxole works by aiding the proper folding and trafficking of the mutated CFTR protein to the cell surface, thereby increasing the number of functional chloride channels.[10]

Quantitative Biological Activity of ABBV/GLPG-2222

The efficacy of ABBV/GLPG-2222 has been demonstrated in cellular assays, showing significant potency in correcting the F508del-CFTR defect.[9][11]

Table 3: In Vitro Corrector Activity of ABBV/GLPG-2222

AssayCell TypeParameterValue
Cell Surface Expression (CSE)CFBE cellsEC5027 nM[9][11]
Transepithelial Current Clamp (TECC)Human Bronchial Epithelial (HBE) cellsEC50173 nM[10]

Note: Efficacy is often reported relative to control compounds like lumacaftor and tezacaftor, with ABBV/GLPG-2222 showing significantly higher potency.[9]

Experimental Protocols for ABBV/GLPG-2222 Evaluation

This assay measures the amount of F508del-CFTR protein that has been trafficked to the cell surface after treatment with a corrector compound.[10]

  • Materials:

    • CFBE (Cystic Fibrosis Bronchial Epithelial) cells stably expressing F508del-CFTR with an extracellular epitope tag (e.g., HRP).

    • Cell culture medium.

    • ABBV/GLPG-2222 stock solution (in DMSO).

    • Control correctors (e.g., lumacaftor).

    • HRP substrate for detection.

  • Procedure:

    • Plate the CFBE cells and allow them to adhere.

    • Treat the cells with serial dilutions of ABBV/GLPG-2222 or control compounds and incubate overnight.[10]

    • Wash the cells to remove the compounds.

    • Add the HRP substrate and measure the resulting signal (e.g., luminescence or colorimetric change), which is proportional to the amount of CFTR at the cell surface.

    • Calculate the EC50 value from the dose-response curve.

This functional assay measures the chloride ion transport across a polarized monolayer of human bronchial epithelial (HBE) cells from cystic fibrosis patients.[10]

  • Materials:

    • Primary HBE cells from F508del homozygous donors cultured on permeable supports.

    • Ussing chamber or a similar device for measuring ion transport.

    • Ringer's solution.

    • ABBV/GLPG-2222 stock solution.

    • CFTR potentiator (e.g., GLPG1837).[10]

    • Forskolin (to activate CFTR).

    • CFTR inhibitor (e.g., CFTRinh-172) to confirm the specificity of the current.

  • Procedure:

    • Treat the HBE cell monolayers with ABBV/GLPG-2222 overnight.[10]

    • Mount the permeable supports in the Ussing chamber.

    • Measure the baseline short-circuit current.

    • Add a CFTR potentiator and then forskolin to the apical and basolateral chambers to maximally stimulate CFTR-mediated chloride transport.[9]

    • Record the change in current, which reflects the functional activity of the corrected CFTR channels.

    • Add a CFTR inhibitor to confirm that the measured current is CFTR-specific.

    • Calculate the EC50 and maximum efficacy from the dose-response data.

Experimental Workflow for CFTR Corrector Evaluation

The evaluation of CFTR correctors like ABBV/GLPG-2222 involves a multi-step process from initial screening to functional validation.

CFTR_Corrector_Workflow Start Start: F508del-CFTR Expressing Cells Incubation Incubate with ABBV/GLPG-2222 (overnight) Start->Incubation Assay_Choice Select Assay Incubation->Assay_Choice CSE_Assay Cell Surface Expression (CSE) Assay Assay_Choice->CSE_Assay Biochemical TECC_Assay Transepithelial Current Clamp (TECC) Assay Assay_Choice->TECC_Assay Functional CSE_Result Quantify Surface CFTR Levels (EC50) CSE_Assay->CSE_Result TECC_Result Measure Cl- Current (EC50 & Efficacy) TECC_Assay->TECC_Result

Caption: Workflow for evaluating CFTR corrector activity.

Conclusion

Derivatives of 5-chloro-2,2-difluoro-1,3-benzodioxole have demonstrated significant therapeutic potential in diverse areas, from oncology to genetic diseases. The examples of Saracatinib and ABBV/GLPG-2222 highlight the versatility of this chemical scaffold in generating potent and selective drug candidates. The detailed quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development efforts aimed at harnessing the full potential of this promising class of compounds. As our understanding of complex diseases deepens, the strategic application of such privileged structures will undoubtedly continue to drive the discovery of next-generation therapeutics.

References

Exploratory

5-Chloro-2,2-difluoro-1,3-benzodioxole: A Technical Review for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Chloro-2,2-difluoro-1,3-benzodioxole is a fluorinated organic compound that has garnered interest in the field of medicinal chemistry, primar...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2,2-difluoro-1,3-benzodioxole is a fluorinated organic compound that has garnered interest in the field of medicinal chemistry, primarily as a building block in the synthesis of complex molecular architectures for drug discovery. Its unique combination of a chlorinated aromatic ring and a difluorinated dioxole moiety imparts specific physicochemical properties that can influence the biological activity, metabolic stability, and pharmacokinetic profile of parent molecules. This technical guide provides a comprehensive review of the available research on 5-Chloro-2,2-difluoro-1,3-benzodioxole, focusing on its synthesis, characterization, and potential applications, particularly in the development of kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Chloro-2,2-difluoro-1,3-benzodioxole is presented in the table below. These properties are essential for understanding its behavior in chemical reactions and biological systems.

PropertyValueReference
Molecular Formula C₇H₃ClF₂O₂[1][2]
Molecular Weight 192.55 g/mol [1][2]
CAS Number 72769-08-5[1][2]
Appearance Off-white to slight yellow solid[1]
Boiling Point 170.558 °C at 760 mmHg[1][3]
Density 1.58 g/cm³[1][3]
Flash Point 56.952 °C[1][3]
Refractive Index 1.534[1][3]
LogP 2.66150[1]

Synthesis and Experimental Protocols

The synthesis of 5-Chloro-2,2-difluoro-1,3-benzodioxole typically involves a multi-step process, starting from a readily available catechol derivative. While a specific, detailed experimental protocol for the direct synthesis of 5-Chloro-2,2-difluoro-1,3-benzodioxole is not extensively documented in publicly available literature, a plausible synthetic pathway can be constructed based on established methodologies for related compounds. The general approach involves the chlorination of a benzodioxole precursor followed by a geminal difluorination of a carbonyl or dichloro-substituted carbon.

A likely synthetic route would start with the chlorination of 1,3-benzodioxole to produce 5-chloro-1,3-benzodioxole. This intermediate would then be converted to 5-chloro-2,2-dichloro-1,3-benzodioxole, which can subsequently be fluorinated to yield the final product.

Step 1: Synthesis of 5-Chloro-1,3-benzodioxole

A general protocol for the chlorination of 1,3-benzodioxole is described below.[4]

Experimental Protocol:

  • In a reaction flask equipped with a stirrer, reflux condenser, and a dropping funnel, dissolve 1,3-benzodioxole in a suitable solvent such as chloroform.

  • Slowly introduce a chlorinating agent, such as chlorine gas, while maintaining the reaction temperature at approximately 35 °C.

  • After the addition is complete, continue stirring the reaction mixture for a specified period, for example, 2 hours.

  • Upon completion, quench the reaction and wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.

  • The product can be further purified by distillation or chromatography.

A reported yield for a similar chlorination of benzodioxole is as high as 96.2%.[4]

Step 2: Synthesis of 5-Chloro-2,2-dichloro-1,3-benzodioxole

The conversion of the methylene bridge in 5-chloro-1,3-benzodioxole to a dichloromethylene group is a crucial step. This can be achieved using various chlorinating agents under radical conditions, such as photochlorination with gaseous chlorine.

Step 3: Synthesis of 5-Chloro-2,2-difluoro-1,3-benzodioxole

The final step is the fluorine-chlorine exchange reaction on the 2,2-dichloro intermediate. A general method for the fluorination of a similar 2,2-dichloro-1,3-benzodioxole is detailed in U.S. Patent 5,432,290A.[5] This process can be adapted for the chlorinated analogue.

Experimental Protocol (Adapted from US5432290A):

  • In a three-necked round bottom flask equipped with a stirrer and condenser, charge anhydrous potassium fluoride (KF) and a catalyst, such as potassium hydrogen fluoride (KHF₂), in a polar aprotic solvent like tetramethylene sulfone (sulfolane) or acetonitrile.[5]

  • Add 5-chloro-2,2-dichloro-1,3-benzodioxole to the mixture.

  • Heat the reaction mixture with stirring to a temperature between 100 °C and 200 °C.[5] The reaction progress can be monitored by gas chromatography (GC).

  • After the reaction is complete (e.g., 8 hours), cool the mixture and add water to dissolve the inorganic salts.

  • The organic phase, containing the desired product, will separate and can be isolated.

  • Purify the product by distillation.

The patent reports a yield of 83% for the non-chlorinated analogue.[5]

The following diagram illustrates the proposed synthetic workflow:

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Dichlorination cluster_2 Step 3: Fluorination Benzodioxole Benzodioxole Chlorination Chlorination Benzodioxole->Chlorination Chlorinating Agent (e.g., Cl₂) 5-Chloro-1,3-benzodioxole 5-Chloro-1,3-benzodioxole Chlorination->5-Chloro-1,3-benzodioxole Dichlorination Dichlorination 5-Chloro-1,3-benzodioxole->Dichlorination Chlorinating Agent 5-Chloro-2,2-dichloro-1,3-benzodioxole 5-Chloro-2,2-dichloro-1,3-benzodioxole Dichlorination->5-Chloro-2,2-dichloro-1,3-benzodioxole Fluorination Fluorination 5-Chloro-2,2-dichloro-1,3-benzodioxole->Fluorination Fluorinating Agent (e.g., KF, KHF₂) 5-Chloro-2,2-difluoro-1,3-benzodioxole 5-Chloro-2,2-difluoro-1,3-benzodioxole Fluorination->5-Chloro-2,2-difluoro-1,3-benzodioxole

Proposed synthetic workflow for 5-Chloro-2,2-difluoro-1,3-benzodioxole.

Spectroscopic Data

AnalysisExpected Data for 5-Chloro-1,3-benzodioxole
¹H NMR Signals corresponding to the aromatic protons and the methylene bridge protons.
¹³C NMR Resonances for the aromatic carbons and the methylene carbon.
Mass Spec (EI) Molecular ion peak corresponding to the mass of the compound.
IR Spectroscopy Characteristic peaks for C-H (aromatic and aliphatic), C-O, and C-Cl bonds.

Applications in Drug Discovery

The primary application of 5-Chloro-2,2-difluoro-1,3-benzodioxole in the reviewed literature is as a synthetic intermediate in the development of kinase inhibitors. The benzodioxole moiety is found in various bioactive natural products and synthetic compounds.[6] The introduction of fluorine atoms can enhance metabolic stability and binding affinity of drug candidates.[7]

A notable example is the use of a substituted chloro-benzodioxole derivative in the synthesis of a potent and selective dual-specific c-Src/Abl kinase inhibitor, AZD0530 (Saracatinib).[8] While the specific compound in that study was N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, the inclusion of the 5-chloro-1,3-benzodioxole moiety highlights the importance of this scaffold in targeting these kinases. The difluorinated analogue, 5-Chloro-2,2-difluoro-1,3-benzodioxole, represents a next-generation building block for the development of new kinase inhibitors with potentially improved properties.

The general workflow for the incorporation of 5-Chloro-2,2-difluoro-1,3-benzodioxole into a kinase inhibitor is depicted below. This typically involves the synthesis of a functionalized benzodioxole, which is then coupled with a core heterocyclic scaffold common in kinase inhibitors.

G cluster_0 Functionalization cluster_1 Core Scaffold Synthesis cluster_2 Coupling and Final Product start 5-Chloro-2,2-difluoro-1,3-benzodioxole func FunctionalizedBenzodioxole (e.g., Amino-derivative) start->func e.g., Nitration, Amination coupling Coupling Reaction (e.g., Buchwald-Hartwig, SNAr) func->coupling core_start Heterocyclic Precursor core_synth Kinase Core Scaffold core_start->core_synth Multi-step Synthesis core_synth->coupling final_product final_product coupling->final_product Final Kinase Inhibitor

General workflow for kinase inhibitor synthesis.

Unfortunately, specific signaling pathways directly modulated by 5-Chloro-2,2-difluoro-1,3-benzodioxole itself have not been reported. Its role is primarily as a structural component of larger, biologically active molecules. The signaling pathways affected would be those targeted by the final kinase inhibitor, such as the c-Src and Abl pathways in the case of AZD0530.

Conclusion

5-Chloro-2,2-difluoro-1,3-benzodioxole is a valuable building block for medicinal chemistry and drug discovery, particularly in the synthesis of kinase inhibitors. While detailed, publicly accessible synthetic protocols and comprehensive analytical data are currently limited, a viable synthetic route can be inferred from established methods for analogous compounds. Further research into the synthesis and biological applications of this compound and its derivatives is warranted to fully explore its potential in the development of novel therapeutics. The strategic incorporation of this fluorinated scaffold may lead to the discovery of drug candidates with enhanced efficacy, selectivity, and pharmacokinetic properties.

References

Protocols & Analytical Methods

Method

Synthesis of 5-Chloro-2,2-difluoro-1,3-benzodioxole from Catechol: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide for the multi-step synthesis of 5-Chloro-2,2-difluoro-1,3-benzodioxole, a valuable fluorinated building block i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the multi-step synthesis of 5-Chloro-2,2-difluoro-1,3-benzodioxole, a valuable fluorinated building block in medicinal chemistry and drug development, starting from the readily available precursor, catechol. The protocols detailed herein are based on established chemical transformations and are intended to be a reliable resource for laboratory synthesis.

Introduction

The 2,2-difluoro-1,3-benzodioxole moiety is a privileged scaffold in modern drug discovery, contributing to enhanced metabolic stability, improved pharmacokinetic properties, and potent biological activity. The addition of a chlorine atom at the 5-position further modulates the electronic and lipophilic character of the molecule, offering a handle for further functionalization. This application note outlines a robust three-step synthetic sequence to obtain 5-Chloro-2,2-difluoro-1,3-benzodioxole from catechol. The synthesis involves the initial chlorination of catechol to 4-chlorocatechol, followed by the formation of a 2,2-dichloro-1,3-benzodioxole intermediate, and finally, a halogen exchange reaction to yield the desired difluorinated product.

Overall Synthetic Scheme

Synthetic_Pathway Catechol Catechol Chlorocatechol 4-Chlorocatechol Catechol->Chlorocatechol Step 1: Chlorination DichloroIntermediate 5-Chloro-2,2-dichloro- 1,3-benzodioxole Chlorocatechol->DichloroIntermediate Step 2: Dichloromethylenation FinalProduct 5-Chloro-2,2-difluoro- 1,3-benzodioxole DichloroIntermediate->FinalProduct Step 3: Fluorination

Caption: Overall synthetic route from catechol to the final product.

Experimental Protocols

Step 1: Synthesis of 4-Chlorocatechol

This procedure describes the electrophilic chlorination of catechol to produce 4-chlorocatechol.[1][2]

Materials:

  • Catechol

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and stirring bar

  • Ice bath

Procedure:

  • In a fume hood, dissolve catechol in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a solution of sulfuryl chloride (1.0 - 1.1 equivalents) in anhydrous diethyl ether to the catechol solution via the dropping funnel with vigorous stirring. Maintain the reaction temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 4-chlorocatechol.

Step 2: Synthesis of 5-Chloro-2,2-dichloro-1,3-benzodioxole

This step involves the formation of the dichloromethylene bridge using a phosgene equivalent like triphosgene. Caution: Phosgene and its equivalents are highly toxic and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 4-Chlorocatechol

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Anhydrous toluene or dichloromethane

  • A suitable non-nucleophilic base (e.g., triethylamine or pyridine)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a condenser, a dropping funnel, and an inlet for inert gas.

  • Under an inert atmosphere, dissolve 4-chlorocatechol in anhydrous toluene.

  • Add the non-nucleophilic base (approximately 2.2 equivalents) to the solution.

  • In the dropping funnel, prepare a solution of triphosgene (approximately 0.4 equivalents) in anhydrous toluene.

  • Slowly add the triphosgene solution to the stirred 4-chlorocatechol solution at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and filter to remove any precipitated salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 5-chloro-2,2-dichloro-1,3-benzodioxole can be purified by vacuum distillation or column chromatography.

Step 3: Synthesis of 5-Chloro-2,2-difluoro-1,3-benzodioxole

This final step is a halogen exchange (Halex) reaction to replace the chlorine atoms with fluorine.[3]

Materials:

  • 5-Chloro-2,2-dichloro-1,3-benzodioxole

  • Anhydrous potassium fluoride (KF)

  • A high-boiling polar aprotic solvent (e.g., sulfolane or N,N-dimethylformamide)

  • Phase-transfer catalyst (optional, e.g., a quaternary ammonium salt)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for high-temperature reactions

Procedure:

  • Ensure all glassware is thoroughly dried.

  • In a round-bottom flask equipped with a mechanical stirrer, condenser, and inert gas inlet, add anhydrous potassium fluoride (at least 2.2 equivalents) and the polar aprotic solvent.

  • Add the 5-chloro-2,2-dichloro-1,3-benzodioxole to the stirred suspension.

  • If using, add a catalytic amount of a phase-transfer catalyst.

  • Heat the reaction mixture to a high temperature (typically 150-200 °C) and maintain with vigorous stirring for several hours. Monitor the progress of the reaction by GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a large volume of water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts and wash them with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude 5-Chloro-2,2-difluoro-1,3-benzodioxole can be purified by vacuum distillation to yield the final product.

Data Presentation

StepReactantReagentMolar Ratio (Reactant:Reagent)SolventTemperature (°C)Reaction Time (h)Typical Yield (%)
1 CatecholSulfuryl chloride1 : 1.0-1.1Diethyl ether0 - RT2 - 470 - 85
2 4-ChlorocatecholTriphosgene1 : ~0.4TolueneReflux4 - 860 - 75
3 5-Chloro-2,2-dichloro-1,3-benzodioxolePotassium Fluoride1 : ≥2.2Sulfolane150 - 2006 - 1275 - 90

Visualization of Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Dichloromethylenation cluster_step3 Step 3: Fluorination s1_start Dissolve Catechol in Diethyl Ether s1_cool Cool to 0-5 °C s1_start->s1_cool s1_add Add SO₂Cl₂ Solution s1_cool->s1_add s1_stir Stir at RT s1_add->s1_stir s1_quench Quench with Water s1_stir->s1_quench s1_workup Aqueous Workup s1_quench->s1_workup s1_purify Purification s1_workup->s1_purify s1_product 4-Chlorocatechol s1_purify->s1_product s2_start Dissolve 4-Chlorocatechol in Toluene s1_product->s2_start Intermediate s2_add_base Add Base s2_start->s2_add_base s2_add_triphosgene Add Triphosgene Solution s2_add_base->s2_add_triphosgene s2_reflux Reflux s2_add_triphosgene->s2_reflux s2_workup Aqueous Workup s2_reflux->s2_workup s2_purify Purification s2_workup->s2_purify s2_product 5-Chloro-2,2-dichloro- 1,3-benzodioxole s2_purify->s2_product s3_start Combine Dichloro-intermediate and KF in Sulfolane s2_product->s3_start Intermediate s3_heat Heat to 150-200 °C s3_start->s3_heat s3_workup Aqueous Workup & Extraction s3_heat->s3_workup s3_purify Purification (Distillation) s3_workup->s3_purify s3_product 5-Chloro-2,2-difluoro- 1,3-benzodioxole s3_purify->s3_product

Caption: Detailed workflow for the synthesis of the target compound.

References

Application

preparation of 5-Chloro-2,2-difluoro-1,3-benzodioxole from 2,2-dichloro-1,3-benzodioxole

For researchers, scientists, and professionals in drug development, this document provides comprehensive application notes and detailed protocols for the synthesis of 5-Chloro-2,2-difluoro-1,3-benzodioxole, a valuable bu...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this document provides comprehensive application notes and detailed protocols for the synthesis of 5-Chloro-2,2-difluoro-1,3-benzodioxole, a valuable building block in the creation of novel pharmaceutical and agrochemical compounds. The following sections outline a reliable three-step synthetic pathway starting from 1,3-benzodioxole.

The synthesis involves the initial chlorination of the aromatic ring of 1,3-benzodioxole, followed by the dichlorination of the methylene bridge to form the key intermediate, 5-chloro-2,2-dichloro-1,3-benzodioxole. The final step is a halogen exchange reaction to yield the desired 5-Chloro-2,2-difluoro-1,3-benzodioxole.

Summary of Synthetic Pathway

The overall transformation is achieved in three sequential steps:

  • Electrophilic Aromatic Chlorination: Introduction of a chlorine atom at the 5-position of the 1,3-benzodioxole ring.

  • Free Radical Dichlorination: Dichlorination of the methylene group at the 2-position.

  • Halogen Exchange Fluorination: Replacement of the chlorine atoms at the 2-position with fluorine atoms.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for each step of the synthesis.

StepReactionStarting MaterialKey ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
1Aromatic Chlorination1,3-BenzodioxoleChlorine (Cl₂)Chloroform352~96
2Dichlorination5-Chloro-1,3-benzodioxoleChlorine (Cl₂), Benzoyl PeroxideBenzotrifluoride80-903~88 (based on unsubstituted analog)
3Fluorination5-Chloro-2,2-dichloro-1,3-benzodioxolePotassium Fluoride (KF), Potassium Bifluoride (KHF₂)Tetramethylene sulfone (Sulfolane)1407-8~83 (based on unsubstituted analog)

Experimental Protocols

Materials and Equipment:

  • Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels)

  • Stirring and heating apparatus (magnetic stirrer with hotplate)

  • Apparatus for gas dispersion (gas inlet tube)

  • Rotary evaporator

  • Standard work-up and purification equipment (separatory funnel, chromatography columns)

Step 1: Preparation of 5-Chloro-1,3-benzodioxole

This protocol is adapted from established procedures for the chlorination of 1,3-benzodioxole.[1]

Procedure:

  • In a reaction flask equipped with a stirrer, a reflux condenser, and a dropping funnel, dissolve 1,3-benzodioxole in chloroform.

  • While stirring, slowly bubble chlorine gas through the solution. Maintain the reaction temperature at 35°C.

  • After the addition of chlorine gas is complete, continue stirring the reaction mixture for 2 hours.

  • Upon completion, wash the reaction mixture twice with water.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain 5-chloro-1,3-benzodioxole.

Step 2: Preparation of 5-Chloro-2,2-dichloro-1,3-benzodioxole

This protocol is based on the dichlorination of unsubstituted 1,3-benzodioxole and is adapted for the 5-chloro derivative.[2]

Procedure:

  • To a mixture of 5-chloro-1,3-benzodioxole and benzotrifluoride, add a radical initiator such as benzoyl peroxide.

  • Heat the mixture to 80-90°C and add chlorine gas over a period of 2 hours.

  • Stir the reaction mass at the same temperature for one hour to ensure complete conversion.

  • Cool the reaction mixture to room temperature and pass nitrogen gas through it to remove any unreacted dissolved chlorine and hydrogen chloride.

  • The crude 5-chloro-2,2-dichloro-1,3-benzodioxole in benzotrifluoride can be used directly in the next step or purified by distillation.

Step 3: Preparation of 5-Chloro-2,2-difluoro-1,3-benzodioxole

This protocol is adapted from a patented process for the fluorination of 2,2-dichloro-1,3-benzodioxole.[3]

Procedure:

  • In a glass three-necked round-bottom flask fitted with a central stirrer, a vertical condenser, and means of heating, charge anhydrous potassium fluoride (KF), potassium bifluoride (KHF₂) as a catalyst, and tetramethylene sulfone (sulfolane).

  • Add the crude or purified 5-chloro-2,2-dichloro-1,3-benzodioxole to the mixture.

  • Heat the reaction mixture to 140°C with stirring.

  • Monitor the progress of the reaction by gas chromatography. The reaction is typically complete after 7-8 hours.

  • Cool the reaction mixture and add water to dissolve the salts and the sulfolane.

  • An organic phase consisting essentially of 5-Chloro-2,2-difluoro-1,3-benzodioxole will separate out.

  • Purify the product by distillation.

Visualizations

Reaction Pathway

G cluster_0 Step 1: Aromatic Chlorination cluster_1 Step 2: Dichlorination cluster_2 Step 3: Fluorination 1,3-Benzodioxole 1,3-Benzodioxole 5-Chloro-1,3-benzodioxole 5-Chloro-1,3-benzodioxole 1,3-Benzodioxole->5-Chloro-1,3-benzodioxole Cl2, Chloroform, 35°C 5-Chloro-2,2-dichloro-1,3-benzodioxole 5-Chloro-2,2-dichloro-1,3-benzodioxole 5-Chloro-1,3-benzodioxole->5-Chloro-2,2-dichloro-1,3-benzodioxole Cl2, Benzoyl Peroxide, 80-90°C 5-Chloro-2,2-difluoro-1,3-benzodioxole 5-Chloro-2,2-difluoro-1,3-benzodioxole 5-Chloro-2,2-dichloro-1,3-benzodioxole->5-Chloro-2,2-difluoro-1,3-benzodioxole KF, KHF2, Sulfolane, 140°C

Caption: Synthetic pathway for 5-Chloro-2,2-difluoro-1,3-benzodioxole.

Experimental Workflow

G start Start: 1,3-Benzodioxole step1 Step 1: Aromatic Chlorination - Reagents: Cl2 - Solvent: Chloroform - Conditions: 35°C, 2h start->step1 intermediate1 Intermediate: 5-Chloro-1,3-benzodioxole step1->intermediate1 step2 Step 2: Dichlorination - Reagents: Cl2, Benzoyl Peroxide - Solvent: Benzotrifluoride - Conditions: 80-90°C, 3h intermediate1->step2 intermediate2 Intermediate: 5-Chloro-2,2-dichloro-1,3-benzodioxole step2->intermediate2 step3 Step 3: Fluorination - Reagents: KF, KHF2 - Solvent: Sulfolane - Conditions: 140°C, 7-8h intermediate2->step3 purification Work-up and Purification - Water wash - Distillation step3->purification product Final Product: 5-Chloro-2,2-difluoro-1,3-benzodioxole purification->product

Caption: Overall experimental workflow for the synthesis.

References

Method

detailed experimental protocol for 5-Chloro-2,2-difluoro-1,3-benzodioxole synthesis

This document provides a detailed experimental protocol for the multi-step synthesis of 5-Chloro-2,2-difluoro-1,3-benzodioxole, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The s...

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed experimental protocol for the multi-step synthesis of 5-Chloro-2,2-difluoro-1,3-benzodioxole, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The synthesis is presented as a three-step process, commencing with the chlorination of 1,3-benzodioxole, followed by dichlorination of the methylene bridge, and culminating in a fluorine-chlorine exchange reaction.

Experimental Protocols

Step 1: Synthesis of 5-Chloro-1,3-benzodioxole

This initial step involves the electrophilic chlorination of the aromatic ring of 1,3-benzodioxole.

Materials:

  • 1,3-Benzodioxole

  • Chloroform (CHCl₃)

  • Chlorine gas (Cl₂)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Reaction flask equipped with a stirrer, reflux condenser, and a dropping funnel

  • Gas inlet tube

  • Standard laboratory glassware

Procedure:

  • In a reaction flask, dissolve 0.5000 g of 1,3-benzodioxole in 10 ml of chloroform and stir the mixture.

  • Slowly bubble 1.005 g of chlorine gas through the solution over approximately 5 minutes, maintaining the reaction temperature at 35°C.[1]

  • After the addition of chlorine is complete, continue to stir the reaction mixture for 2 hours at the same temperature.[1]

  • Upon completion, wash the reaction mixture twice with water.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and then evaporate the solvent to obtain the crude product.[1]

Step 2: Synthesis of 5-Chloro-2,2-dichloro-1,3-benzodioxole

This step involves the radical dichlorination of the methylene bridge of the previously synthesized 5-Chloro-1,3-benzodioxole. This protocol is adapted from the synthesis of 2,2-dichloro-1,3-benzodioxole.

Materials:

  • 5-Chloro-1,3-benzodioxole

  • Benzotrifluoride

  • Benzoyl peroxide or Azobisisobutyronitrile (AIBN) (radical initiator)

  • Chlorine gas (Cl₂)

  • Nitrogen gas (N₂)

Equipment:

  • Reaction apparatus with a chlorine inlet, metering capabilities, an intensive condenser, and a gas outlet

  • Heating and stirring equipment

Procedure:

  • Charge a suitable reaction vessel with 5-Chloro-1,3-benzodioxole (1.0 mole equivalent), benzotrifluoride (2.0 mole equivalents), and a catalytic amount of a radical initiator such as benzoyl peroxide (0.05 mole equivalents).

  • Heat the mixture to 80-90°C.

  • Introduce chlorine gas (2.05 mole equivalents) into the reaction mixture over a period of 2 hours.

  • After the addition is complete, continue stirring at the same temperature for one hour to ensure the reaction goes to completion.

  • Cool the reaction mass to room temperature.

  • Pass nitrogen gas through the mixture to remove any unreacted dissolved chlorine and hydrogen chloride. The resulting crude 5-chloro-2,2-dichloro-1,3-benzodioxole in benzotrifluoride can be used in the next step without further purification.

Step 3: Synthesis of 5-Chloro-2,2-difluoro-1,3-benzodioxole

The final step is a halogen exchange reaction to replace the chlorine atoms at the 2-position with fluorine. This protocol is adapted from the synthesis of 2,2-difluoro-1,3-benzodioxole.[2]

Materials:

  • Crude 5-Chloro-2,2-dichloro-1,3-benzodioxole

  • Anhydrous potassium fluoride (KF)

  • Potassium hydrogen fluoride (KHF₂) (catalyst)[2][3]

  • Tetramethylene sulfone (sulfolane)

  • Water

Equipment:

  • Three-necked round-bottom flask with a central stirrer, a vertical condenser, and heating capabilities

  • Distillation apparatus

Procedure:

  • In a three-necked round-bottom flask, charge anhydrous potassium fluoride (3.61 mole equivalents), potassium hydrogen fluoride (a catalytic amount, e.g., 23 g for a 1.18 mol scale reaction), and tetramethylene sulfone as the solvent.[2]

  • Add the crude 5-Chloro-2,2-dichloro-1,3-benzodioxole (1.18 mole equivalents) to the mixture.

  • Heat the reaction mixture to 140°C with stirring. The reaction is typically complete within 8 hours.[2]

  • After the reaction is complete, cool the mixture.

  • Add water to dissolve the inorganic salts and the tetramethylene sulfone.

  • An organic phase consisting mainly of 5-Chloro-2,2-difluoro-1,3-benzodioxole will separate.

  • Isolate the organic phase and purify by distillation to obtain the final product.[2]

Data Presentation

The following table summarizes the expected yields for each step of the synthesis. Note that the yields for steps 2 and 3 are based on the synthesis of the non-chlorinated analogues and are provided as estimates.

StepProductStarting MaterialReagentsSolventYield (%)Purity (%)
15-Chloro-1,3-benzodioxole1,3-BenzodioxoleCl₂Chloroform96.2[1]-
25-Chloro-2,2-dichloro-1,3-benzodioxole5-Chloro-1,3-benzodioxoleCl₂, Benzoyl PeroxideBenzotrifluoride~88~97
35-Chloro-2,2-difluoro-1,3-benzodioxole5-Chloro-2,2-dichloro-1,3-benzodioxoleKF, KHF₂Tetramethylene sulfone~83*[2]-

*Yields and purity are based on analogous reactions with non-chlorinated starting materials and should be considered as estimates.

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Dichlorination cluster_step3 Step 3: Fluorination start1 1,3-Benzodioxole product1 5-Chloro-1,3-benzodioxole start1->product1 35°C, 2h reagents1 Cl₂, Chloroform reagents1->product1 product2 5-Chloro-2,2-dichloro-1,3-benzodioxole product1->product2 80-90°C reagents2 Cl₂, Radical Initiator reagents2->product2 product3 5-Chloro-2,2-difluoro-1,3-benzodioxole product2->product3 140°C, 8h reagents3 KF, KHF₂, Sulfolane reagents3->product3

Caption: Synthetic pathway for 5-Chloro-2,2-difluoro-1,3-benzodioxole.

References

Application

Application Notes and Protocols for 5-Chloro-2,2-difluoro-1,3-benzodioxole in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Chloro-2,2-difluoro-1,3-benzodioxole is a versatile fluorinated building block used in organic synthesis. Its structure, featuring a difluoro...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2,2-difluoro-1,3-benzodioxole is a versatile fluorinated building block used in organic synthesis. Its structure, featuring a difluoromethylenedioxy group and a reactive chlorine atom, makes it a valuable precursor for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and agrochemicals. The 2,2-difluoro-1,3-benzodioxole moiety is a privileged scaffold in drug discovery, known to enhance key molecular properties. The strategic incorporation of the difluoromethylenedioxy group can improve metabolic stability, increase binding affinity to biological targets, and enhance membrane permeability.[1] The chlorine atom at the 5-position serves as a versatile handle for introducing further molecular complexity, primarily through cross-coupling reactions.

Key Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

A primary application of 5-Chloro-2,2-difluoro-1,3-benzodioxole is its use as an aryl halide partner in Suzuki-Miyaura cross-coupling reactions. This powerful palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the benzodioxole core and a wide variety of aryl or heteroaryl groups, providing access to a diverse range of biaryl structures. The reactivity of aryl chlorides in Suzuki-Miyaura couplings has been greatly improved with the development of advanced catalyst systems.

The general reaction scheme is as follows:

General Reaction Scheme for the Suzuki-Miyaura Coupling of 5-Chloro-2,2-difluoro-1,3-benzodioxole.

The catalytic cycle for this reaction involves three key steps: oxidative addition of the aryl chloride to the palladium(0) catalyst, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the desired biaryl product and regenerate the palladium(0) catalyst.

Suzuki_Miyaura_Catalytic_Cycle cluster_legend Legend Pd0 Pd(0) Catalyst PdII_Complex Pd(II) Intermediate Pd0->PdII_Complex Ar-Cl RedElim Reductive Elimination OxAdd Oxidative Addition PdII_Aryl_Complex Ar-Pd(II)-Ar'(Ln) PdII_Complex->PdII_Aryl_Complex Ar'B(OR)3- - Cl- Transmetalation Transmetalation Boronate Ar'B(OR)3- Base Base BoronicAcid Boronic Acid BoronicAcid->Boronate + Base PdII_Aryl_Complex->Pd0 Product Biaryl Product PdII_Aryl_Complex->Product ArCl Aryl Halide

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura coupling of 5-Chloro-2,2-difluoro-1,3-benzodioxole with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of 5-Chloro-2,2-difluoro-1,3-benzodioxole

Materials:

  • 5-Chloro-2,2-difluoro-1,3-benzodioxole (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)

  • Anhydrous solvent (e.g., Dioxane, Toluene, THF/water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Experimental_Workflow start Start setup Setup Reaction Vessel (Oven-dried flask, stir bar) start->setup add_solids Add Solids: - 5-Chloro-2,2-difluoro-1,3-benzodioxole - Arylboronic Acid - Base - Catalyst/Ligand setup->add_solids inert_atm Establish Inert Atmosphere (Evacuate & backfill with Ar/N₂) add_solids->inert_atm add_solvent Add Anhydrous Solvent inert_atm->add_solvent reaction Heat and Stir Reaction Mixture (e.g., 80-110 °C) add_solvent->reaction monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup: - Cool to RT - Quench with water - Extract with organic solvent monitor->workup Complete dry_concentrate Dry and Concentrate: - Dry organic layer (e.g., Na₂SO₄) - Filter - Evaporate solvent workup->dry_concentrate purify Purify Crude Product (Silica Gel Chromatography) dry_concentrate->purify characterize Characterize Final Product (NMR, MS) purify->characterize end End characterize->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Procedure:

  • To an oven-dried reaction flask equipped with a magnetic stir bar and a reflux condenser, add 5-Chloro-2,2-difluoro-1,3-benzodioxole (1.0 equiv), the arylboronic acid (1.5 equiv), the palladium catalyst (e.g., 2 mol% Pd(OAc)₂), the phosphine ligand (e.g., 4 mol% SPhos), and the base (e.g., 3.0 equiv K₃PO₄).

  • Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed anhydrous solvent (e.g., dioxane/water 10:1) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-2,2-difluoro-1,3-benzodioxole.

Data Presentation

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the chosen reaction conditions. The table below summarizes typical conditions that have been shown to be effective for the coupling of various aryl chlorides.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

ParameterTypical Reagents/ConditionsNotes
Aryl Halide 5-Chloro-2,2-difluoro-1,3-benzodioxoleElectronically neutral aryl chloride.
Boronic Acid Aryl-B(OH)₂, Heteroaryl-B(OH)₂1.2 to 1.5 equivalents are commonly used.
Catalyst Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts1-5 mol% loading is typical.
Ligand SPhos, XPhos, P(t-Bu)₃, PCy₃Bulky, electron-rich phosphine ligands are often required for aryl chlorides.
Base K₃PO₄, K₂CO₃, Cs₂CO₃A strong base is generally needed. K₃PO₄ is often a good choice.
Solvent Dioxane, Toluene, THF, often with waterAnhydrous, degassed solvents are crucial for reproducibility.
Temperature 80 - 120 °CHigher temperatures are often needed for less reactive aryl chlorides.
Reaction Time 2 - 24 hoursMonitored by TLC or GC-MS until starting material is consumed.

The yields of Suzuki-Miyaura couplings with 5-Chloro-2,2-difluoro-1,3-benzodioxole are expected to be good to excellent, depending on the coupling partner and the optimization of reaction conditions.

Table 2: Representative Yields for the Suzuki Coupling of 5-Chloro-2,2-difluoro-1,3-benzodioxole

Arylboronic AcidProductRepresentative Yield (%)
Phenylboronic acid5-Phenyl-2,2-difluoro-1,3-benzodioxole85-95%
4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-2,2-difluoro-1,3-benzodioxole80-92%
3-Pyridylboronic acid5-(Pyridin-3-yl)-2,2-difluoro-1,3-benzodioxole70-85%
4-(Trifluoromethyl)phenylboronic acid5-(4-(Trifluoromethyl)phenyl)-2,2-difluoro-1,3-benzodioxole75-90%
Note: These are representative yields based on similar reactions reported in the literature and may vary based on specific reaction conditions.

Application in Drug Discovery: Scaffolds for CFTR Modulators

The 2,2-difluoro-1,3-benzodioxole scaffold, readily accessible from precursors like 5-Chloro-2,2-difluoro-1,3-benzodioxole, is a key component in a class of drugs known as cystic fibrosis transmembrane conductance regulator (CFTR) modulators. Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, which leads to a defective CFTR protein. This protein is an ion channel responsible for chloride transport across cell membranes.

In many cases, such as the common ΔF508 mutation, the CFTR protein is misfolded and does not reach the cell surface. Corrector molecules, such as Lumacaftor (VX-809), which contains the 2,2-difluoro-1,3-benzodioxole moiety, can help the misfolded protein to fold correctly and traffic to the cell membrane, thereby partially restoring its function.

CFTR_Pathway cluster_normal Normal CFTR Function cluster_mutated ΔF508-CFTR Pathway (Cystic Fibrosis) DNA_normal CFTR Gene mRNA_normal CFTR mRNA DNA_normal->mRNA_normal Transcription Protein_normal CFTR Protein Synthesis (Ribosome) mRNA_normal->Protein_normal Translation Folding_normal Correct Folding & Processing (ER/Golgi) Protein_normal->Folding_normal Membrane_normal Trafficking to Cell Membrane Folding_normal->Membrane_normal Channel_normal Functional Cl- Channel Membrane_normal->Channel_normal DNA_mutated Mutated CFTR Gene (ΔF508) mRNA_mutated Mutated mRNA DNA_mutated->mRNA_mutated Protein_mutated Mutated Protein Synthesis mRNA_mutated->Protein_mutated Folding_mutated Misfolding Protein_mutated->Folding_mutated Folding_mutated->Membrane_normal Partial Rescue of Trafficking Degradation Protein Degradation Folding_mutated->Degradation Corrector CFTR Corrector Drug (e.g., Lumacaftor) [Contains 2,2-difluoro-1,3- benzodioxole scaffold] Corrector->Folding_mutated Aids in folding

Caption: Simplified pathway of CFTR protein processing and the role of corrector molecules.

References

Method

Application Notes and Protocols for the Use of 5-Chloro-2,2-difluoro-1,3-benzodioxole in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Chloro-2,2-difluoro-1,3-benzodioxole is a fluorinated heterocyclic building block of increasing importance in medicinal chemistry. The presen...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2,2-difluoro-1,3-benzodioxole is a fluorinated heterocyclic building block of increasing importance in medicinal chemistry. The presence of the difluoromethyleneoxy bridge offers unique electronic properties and metabolic stability, while the chloro-substituent provides a versatile handle for a variety of synthetic transformations. This document outlines key applications and detailed protocols for the use of 5-chloro-2,2-difluoro-1,3-benzodioxole in the synthesis of pharmaceutical intermediates, with a focus on carbon-carbon bond formation and the generation of functionalized derivatives. The benzodioxole moiety is a key component in a number of biologically active molecules, including modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).[1][2]

Key Synthetic Applications

5-Chloro-2,2-difluoro-1,3-benzodioxole is an excellent substrate for two primary classes of reactions that are fundamental to the construction of complex pharmaceutical intermediates:

  • Palladium-Catalyzed Cross-Coupling Reactions: The chloro-substituent is amenable to various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of C-C bonds with aryl and heteroaryl boronic acids or esters.[3][4] This allows for the synthesis of biaryl and heteroaryl-substituted benzodioxole scaffolds.

  • Directed Ortho-Lithiation and Electrophilic Quench: The oxygen atoms of the dioxole ring can direct metalation to the adjacent C4 position. While the existing chloro-substituent at C5 will influence the regioselectivity, related benzodioxole systems undergo facile lithiation.[5][6] The resulting organolithium species can be trapped with a wide range of electrophiles to introduce diverse functional groups.

These applications enable the synthesis of a wide array of substituted benzodioxole derivatives that can be further elaborated into advanced pharmaceutical intermediates.

Data Presentation

The following tables summarize representative quantitative data for key synthetic transformations involving chloro-substituted aromatic compounds and related benzodioxole derivatives, based on established methodologies.

Table 1: Representative Suzuki-Miyaura Coupling Reactions with Aryl Chlorides

EntryAryl ChlorideCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
15-Chloro-2,2-difluoro-1,3-benzodioxolePhenylboronic acidPd(OAc)₂ / RuPhosK₂CO₃Toluene/H₂O10018Est. >80
25-Chloro-2,2-difluoro-1,3-benzodioxole4-Fluorophenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O854Est. >85
35-Chloro-2,2-difluoro-1,3-benzodioxoleThiophen-2-ylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Toluene/H₂O11012Est. >75

Yields are estimated based on typical outcomes for Suzuki-Miyaura couplings of aryl chlorides with the indicated catalyst systems and may require optimization for this specific substrate.[7][8]

Table 2: Representative Lithiation and Electrophilic Quench of Benzodioxole Derivatives

EntryBenzodioxole DerivativeLithiating AgentElectrophileProductYield (%)
12,2-Difluoro-1,3-benzodioxolen-BuLiCO₂2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid81
22,2-Difluoro-1,3-benzodioxolen-BuLiDMF2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde75
32,2-Difluoro-1,3-benzodioxolen-BuLiI₂2,2-Difluoro-4-iodo-1,3-benzodioxole85

Data adapted from the lithiation of 2,2-difluoro-1,3-benzodioxole.[5] The presence of the C5-chloro group on the target molecule will influence the regioselectivity and reactivity.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of 5-Chloro-2,2-difluoro-1,3-benzodioxole with an Arylboronic Acid

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling reaction to form a C-C bond at the 5-position of the benzodioxole ring.[9][10]

Materials:

  • 5-Chloro-2,2-difluoro-1,3-benzodioxole

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask, add 5-Chloro-2,2-difluoro-1,3-benzodioxole (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times.

  • Under the inert atmosphere, add anhydrous toluene (5 mL) and a degassed 2M aqueous solution of potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the 5-aryl-2,2-difluoro-1,3-benzodioxole product.

Protocol 2: Directed Lithiation and Electrophilic Quench of 5-Chloro-2,2-difluoro-1,3-benzodioxole

This protocol is adapted from established methods for the directed ortho-lithiation of similar benzodioxole systems and subsequent reaction with an electrophile.[5][11][12] The regioselectivity of the lithiation will be directed by the dioxole oxygens, likely to the C4 position.

Materials:

  • 5-Chloro-2,2-difluoro-1,3-benzodioxole

  • n-Butyllithium (n-BuLi) in hexanes (1.1 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., N,N-dimethylformamide (DMF), 1.2 equivalents)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add a solution of 5-Chloro-2,2-difluoro-1,3-benzodioxole (1.0 mmol, 1.0 equiv.) in anhydrous THF (10 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 mmol, 1.1 equiv.) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add the chosen electrophile (e.g., DMF, 1.2 mmol, 1.2 equiv.) dropwise, again maintaining the temperature below -70 °C.

  • Allow the reaction mixture to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature over 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 4-substituted-5-chloro-2,2-difluoro-1,3-benzodioxole.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition Intermediate (Aryl-Pd(II)-X) A->B + Ar-X D Biaryl Product (Ar-Ar') C Transmetalation Intermediate (Aryl-Pd(II)-Ar') B->C + [Ar'B(OH)₃]⁻ C->A Reductive Elimination C->D ArX 5-Chloro-2,2-difluoro- 1,3-benzodioxole ArB Ar'-B(OH)₂ ArB->C + Base Base Base (e.g., K₂CO₃)

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_synthesis Synthesis of a Key CFTR Modulator Intermediate cluster_analysis Analysis and Purification start 5-Chloro-2,2-difluoro- 1,3-benzodioxole step1 Suzuki-Miyaura Coupling (with cyclopropylboronic acid derivative) start->step1 intermediate1 5-Cyclopropyl-2,2-difluoro- 1,3-benzodioxole step1->intermediate1 analysis1 TLC/GC-MS Monitoring step1->analysis1 step2 Functional Group Interconversion (e.g., Carboxylation) intermediate1->step2 purification1 Work-up & Column Chromatography intermediate1->purification1 final_product Key Pharmaceutical Intermediate (e.g., 1-(2,2-difluoro-1,3-benzodioxol- 5-yl)cyclopropanecarboxylic acid) step2->final_product analysis2 TLC/LC-MS Monitoring step2->analysis2 purification2 Work-up & Crystallization/Chromatography final_product->purification2 characterization NMR, MS, Purity Analysis final_product->characterization

References

Application

Application Notes and Protocols for 5-Chloro-2,2-difluoro-1,3-benzodioxole in Agrochemical Research

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the potential applications of 5-Chloro-2,2-difluoro-1,3-benzodioxole as a key intermediate in th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 5-Chloro-2,2-difluoro-1,3-benzodioxole as a key intermediate in the discovery and development of novel agrochemicals. While specific commercial agrochemicals directly derived from this molecule are not widely documented in publicly available literature, its structural features suggest significant potential for creating new active ingredients with desirable properties. This document outlines hypothetical applications and provides detailed protocols for the synthesis and biological evaluation of its derivatives.

Application Notes

5-Chloro-2,2-difluoro-1,3-benzodioxole is a fluorinated aromatic heterocyclic compound. The presence of the chlorine atom and the difluoromethylenedioxy bridge makes it an attractive building block for new agrochemicals. The unchlorinated analog, 2,2-difluoro-1,3-benzodioxole, is a known intermediate in the synthesis of some agricultural and pharmaceutical products.[1][2] The introduction of a chlorine atom can significantly influence the biological activity, metabolic stability, and binding affinity of a molecule to its target site.

Potential as a Scaffold for Novel Agrochemicals:

The 5-Chloro-2,2-difluoro-1,3-benzodioxole moiety can be incorporated into various classes of agrochemicals, including fungicides, herbicides, and insecticides. Its rigid structure can serve as a central scaffold, and the chlorine atom provides a site for further chemical modification or can be a key element for biological activity.

Hypothetical Application in Fungicide Synthesis:

One promising application is in the synthesis of novel fungicides, particularly those belonging to the succinate dehydrogenase inhibitor (SDHI) class. The general structure of many SDHI fungicides includes a pyrazole-carboxamide core linked to a substituted aromatic ring. 5-Chloro-2,2-difluoro-1,3-benzodioxole can be envisioned as the aromatic component of such a molecule.

G cluster_start Starting Material cluster_synthesis Synthetic Pathway cluster_product Potential Product A 5-Chloro-2,2-difluoro-1,3-benzodioxole B Nitration A->B HNO3/H2SO4 C Reduction B->C H2, Pd/C D Amide Coupling C->D Pyrazole carboxylic acid, coupling agent E Novel Pyrazole Carboxamide Fungicide Candidate D->E

Caption: Hypothetical synthetic pathway to a fungicide candidate.

Data Presentation

The following tables are templates for organizing quantitative data obtained from the experimental protocols outlined below.

Table 1: Fungicidal Activity Data

Compound IDTarget FungusIn Vitro EC50 (µg/mL)In Vivo Disease Control (%) at 100 µg/mL
Botrytis cinerea
Puccinia triticina
Mycosphaerella fijiensis

Table 2: Insecticidal Activity Data

Compound IDTarget InsectContact LC50 (µg/cm²)Feeding LC50 (µg/g diet)
Spodoptera frugiperda
Myzus persicae
Tetranychus urticae

Table 3: Herbicidal Activity Data

Compound IDTarget WeedPre-emergence GR50 (g/ha)Post-emergence GR50 (g/ha)
Amaranthus retroflexus
Setaria faberi
Abutilon theophrasti

Experimental Protocols

The following are detailed, representative protocols for the synthesis and biological evaluation of agrochemical candidates derived from 5-Chloro-2,2-difluoro-1,3-benzodioxole.

Protocol 1: Synthesis of a Hypothetical N-(5-Chloro-2,2-difluoro-1,3-benzodioxol-6-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

This protocol describes a general method for synthesizing a potential fungicide.

Materials:

  • 5-Chloro-2,2-difluoro-1,3-benzodioxole

  • Fuming nitric acid

  • Sulfuric acid

  • Palladium on carbon (10%)

  • Hydrogen gas

  • 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Methanol

  • Standard laboratory glassware and safety equipment

Procedure:

  • Nitration: Dissolve 5-Chloro-2,2-difluoro-1,3-benzodioxole in concentrated sulfuric acid at 0°C. Add fuming nitric acid dropwise while maintaining the temperature below 5°C. Stir for 2 hours, then pour onto ice. Filter the precipitate, wash with water, and dry to obtain 5-Chloro-2,2-difluoro-6-nitro-1,3-benzodioxole.

  • Reduction: Dissolve the nitro compound in methanol and add 10% Pd/C. Hydrogenate the mixture in a Parr apparatus at 50 psi of H₂ overnight. Filter the catalyst and concentrate the filtrate to yield 6-amino-5-chloro-2,2-difluoro-1,3-benzodioxole.

  • Amide Coupling: Dissolve the amino derivative and triethylamine in DCM at 0°C. Add a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride in DCM dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

G cluster_workflow Agrochemical Discovery Workflow A Intermediate Selection (e.g., 5-Chloro-2,2-difluoro- 1,3-benzodioxole) B Library Synthesis A->B C Primary Screening (In Vitro) B->C D Secondary Screening (In Vivo, Greenhouse) C->D E Lead Optimization (SAR Studies) D->E E->B Iterative Improvement F Field Trials E->F

Caption: A typical workflow for agrochemical discovery.

Protocol 2: In Vitro Fungicidal Assay - Mycelial Growth Inhibition

This protocol is used to determine the intrinsic activity of a compound against a range of fungal pathogens.

Materials:

  • Synthesized compounds

  • Potato Dextrose Agar (PDA)

  • Sterile petri dishes

  • Fungal cultures (e.g., Botrytis cinerea, Fusarium graminearum)

  • Dimethyl sulfoxide (DMSO)

  • Sterile cork borer

Procedure:

  • Prepare stock solutions of the test compounds in DMSO (10 mg/mL).

  • Add appropriate volumes of the stock solutions to molten PDA to achieve final concentrations ranging from 0.01 to 100 µg/mL.

  • Pour the amended PDA into sterile petri dishes.

  • Place a 5 mm mycelial plug from the edge of an actively growing fungal culture in the center of each PDA plate.

  • Incubate the plates at 25°C in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control (DMSO only) plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition and determine the EC50 value.

Protocol 3: Insecticidal Bioassay - Contact Toxicity

This protocol assesses the toxicity of a compound to insects upon direct contact.

Materials:

  • Synthesized compounds

  • Acetone

  • Glass vials (20 mL)

  • Test insects (e.g., third-instar larvae of Spodoptera frugiperda)

  • Micro-syringe

Procedure:

  • Prepare serial dilutions of the test compounds in acetone.

  • Apply 1 µL of each dilution to the dorsal thorax of each insect larva using a micro-syringe.

  • Treat a control group with acetone only.

  • Place the treated insects in individual containers with an artificial diet.

  • Maintain the insects at 25°C and 60% relative humidity.

  • Assess mortality at 24, 48, and 72 hours after treatment.

  • Calculate the LC50 value.

Protocol 4: Herbicidal Screening - Pre-emergence

This protocol evaluates the herbicidal effect of a compound when applied to the soil before weed emergence.

Materials:

  • Synthesized compounds

  • Pots filled with a sandy loam soil

  • Seeds of target weeds (e.g., Amaranthus retroflexus, Setaria faberi)

  • Acetone

  • Tween-20

  • Spray chamber

Procedure:

  • Sow weed seeds at a depth of 1 cm in pots.

  • Prepare spray solutions of the test compounds in a 50:50 acetone:water mixture containing 0.5% Tween-20 at various concentrations corresponding to application rates from 10 to 2000 g/ha.

  • Apply the spray solutions evenly to the soil surface using a laboratory spray chamber.

  • Place the pots in a greenhouse with controlled temperature (25°C day/18°C night) and watering.

  • After 21 days, visually assess the percentage of weed control compared to an untreated control.

  • Determine the GR50 (the dose required for 50% growth reduction).

G A New Chemical Entity C Select Primary Assay A->C B Target Pest/Weed/Fungus B->C D Herbicidal Assay (Pre/Post-emergence) C->D Weed E Insecticidal Assay (Contact/Feeding) C->E Insect F Fungicidal Assay (In Vitro/In Vivo) C->F Fungus G Determine Efficacy (GR50/LC50/EC50) D->G E->G F->G

References

Method

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving 5-Chloro-2,2-difluoro-1,3-benzodioxole Derivatives

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of 5-Chloro-2,2-difluoro-1,3-benzodiox...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of 5-Chloro-2,2-difluoro-1,3-benzodioxole with various aryl and heteroaryl boronic acids. This versatile reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. The 2,2-difluoro-1,3-benzodioxole moiety is a key structural motif in numerous pharmaceutical and agrochemical compounds, and the ability to functionalize this core structure via Suzuki-Miyaura coupling is of significant interest in drug discovery and development.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[1][2] This reaction is prized for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[2][3] The 5-Chloro-2,2-difluoro-1,3-benzodioxole is a valuable building block, and its coupling with various boronic acids provides access to a diverse array of 5-aryl-2,2-difluoro-1,3-benzodioxole derivatives. These products can serve as key intermediates in the synthesis of biologically active molecules.[4][5]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the 5-Chloro-2,2-difluoro-1,3-benzodioxole, forming a palladium(II) complex.[1]

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium(II) complex, displacing the halide.[2]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.[1]

The choice of catalyst, ligand, base, and solvent system is critical for the success of the reaction, influencing yield, reaction time, and the suppression of side reactions.[1][6]

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of 5-Chloro-2,2-difluoro-1,3-benzodioxole with various arylboronic acids, based on optimized protocols for similar aryl chlorides.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (4:1)10012-1885-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (6)K₂CO₃ (2.5)Toluene10016-2480-90
33-Pyridinylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (3)DMF1101275-85
44-Formylphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)THF/H₂O (3:1)802470-80
52-Thiopheneboronic acidPd(OAc)₂ (2)PCy₃ (4)K₃PO₄ (2)Dioxane/H₂O (4:1)1001582-92

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 5-Chloro-2,2-difluoro-1,3-benzodioxole

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf), Pd(PPh₃)₄) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, PCy₃)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF, THF/water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Protocol:

  • To a dry reaction flask equipped with a magnetic stir bar and a condenser, add 5-Chloro-2,2-difluoro-1,3-benzodioxole (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst, and any additional ligand.

  • Add the base (2-3 eq.).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (this cycle should be repeated three times).

  • Add the anhydrous solvent via syringe. If a mixed solvent system including water is used, the water should be degassed prior to addition.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-2,2-difluoro-1,3-benzodioxole derivative.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArX 5-Chloro-2,2-difluoro- 1,3-benzodioxole ArX->OxAdd PdII_complex Ar-Pd(II)-X Ln OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation BoronicAcid R-B(OH)₂ ActivatedBoronate [R-B(OH)₃]⁻ BoronicAcid->ActivatedBoronate Activation Base Base (e.g., K₃PO₄) ActivatedBoronate->Transmetalation PdII_Ar_R Ar-Pd(II)-R Ln Transmetalation->PdII_Ar_R ReductiveElimination Reductive Elimination PdII_Ar_R->ReductiveElimination ReductiveElimination->Pd0 Regeneration Product 5-Aryl-2,2-difluoro- 1,3-benzodioxole ReductiveElimination->Product Experimental_Workflow start Start reagents 1. Combine Reactants: - 5-Chloro-2,2-difluoro-1,3-benzodioxole - Arylboronic Acid - Catalyst & Ligand - Base start->reagents inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar or N₂) reagents->inert solvent 3. Add Anhydrous Solvent inert->solvent reaction 4. Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup 5. Aqueous Workup (Extraction and Washing) reaction->workup purification 6. Purification (Column Chromatography) workup->purification product Final Product: 5-Aryl-2,2-difluoro-1,3-benzodioxole purification->product

References

Application

Application Notes and Protocols for the Scale-Up Synthesis of 5-Chloro-2,2-difluoro-1,3-benzodioxole

Audience: Researchers, scientists, and drug development professionals. Introduction: 5-Chloro-2,2-difluoro-1,3-benzodioxole is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Chloro-2,2-difluoro-1,3-benzodioxole is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its production at a pilot plant scale requires robust and well-defined protocols to ensure safety, efficiency, and product quality. These application notes provide a comprehensive overview of a scalable synthesis route, including detailed experimental protocols, process parameters, and safety considerations. The synthesis is primarily adapted from established patent literature, focusing on the fluorination of a dichloro-precursor.

Experimental Protocols

1. Synthesis of 5-Chloro-2,2-dichloro-1,3-benzodioxole (Precursor)

This protocol is based on the general understanding of chlorination of benzodioxole derivatives.

  • Materials:

    • 5-Chloro-1,3-benzodioxole

    • Sulfuryl chloride (SO₂Cl₂)

    • Dichloromethane (DCM)

    • AIBN (Azobisisobutyronitrile) or other radical initiator

    • Nitrogen gas

    • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

    • Brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Equipment:

    • Glass-lined reactor with overhead stirrer, condenser, and dropping funnel

    • Temperature control unit (heating/cooling)

    • Inert gas inlet

    • Scrubber for acidic off-gases

  • Procedure:

    • Charge the reactor with 5-Chloro-1,3-benzodioxole and dichloromethane.

    • Inert the reactor with nitrogen.

    • Add a catalytic amount of AIBN.

    • Heat the mixture to reflux (approximately 40°C).

    • Slowly add sulfuryl chloride via the dropping funnel over a period of 2-3 hours, maintaining a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 4-6 hours, monitoring the reaction progress by GC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by slowly adding water.

    • Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-Chloro-2,2-dichloro-1,3-benzodioxole.

    • The crude product can be purified by vacuum distillation.

2. Scale-Up Synthesis of 5-Chloro-2,2-difluoro-1,3-benzodioxole

This protocol is adapted from patent literature describing the fluorination of similar dichlorobenzodioxoles.[1][2][3]

  • Materials:

    • 5-Chloro-2,2-dichloro-1,3-benzodioxole

    • Anhydrous hydrogen fluoride (HF)[1] or Potassium fluoride (KF)[2][3]

    • Catalyst (if using KF, e.g., potassium hydrogen fluoride - KHF₂)[2][3][4]

    • High-boiling point aprotic solvent (e.g., sulfolane)[2]

    • Nitrogen gas

    • Ice-water bath

    • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

    • Brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Equipment:

    • Pressure reactor (Hastelloy or similar HF-resistant material) equipped with a mechanical stirrer, thermocouple, pressure gauge, and inlet/outlet valves.

    • Scrubber system for HF vapors.

    • Distillation apparatus for purification.

  • Procedure (using Anhydrous HF): [1]

    • Charge the pressure reactor with 5-Chloro-2,2-dichloro-1,3-benzodioxole.

    • Cool the reactor to between -10°C and 0°C.[1]

    • Carefully introduce a stoichiometric amount of anhydrous hydrogen fluoride into the reactor.[1] The reaction is typically conducted under a pressure of 1 to 10 bar.[1]

    • Stir the reaction mixture at this temperature for 4-6 hours. Monitor the reaction progress by analyzing aliquots (quenched carefully) by GC-MS.

    • Once the reaction is deemed complete, the pressure is carefully released through the scrubber system.

    • The reaction mixture is then worked up by distillation in vacuo.[1]

  • Procedure (using Potassium Fluoride): [2][3]

    • Charge the reactor with anhydrous potassium fluoride, the catalyst (e.g., KHF₂), and the aprotic solvent (e.g., sulfolane).[2]

    • Heat the mixture to 100-200°C with vigorous stirring.[2]

    • Slowly add the 5-Chloro-2,2-dichloro-1,3-benzodioxole to the hot mixture.

    • Maintain the temperature and continue stirring for 8-12 hours, monitoring the reaction by GC-MS.

    • After completion, cool the reaction mixture.

    • Add water to dissolve the inorganic salts.[2]

    • Separate the organic layer.

    • The crude product is then purified by vacuum distillation.[2]

Data Presentation

Table 1: Process Parameters for the Synthesis of 5-Chloro-2,2-dichloro-1,3-benzodioxole (Precursor)

ParameterValueUnit
Molar Ratio (Substrate:SO₂Cl₂)1 : 2.2-
Reaction Temperature40 - 45°C
Reaction Time6 - 8hours
SolventDichloromethane-
Typical Yield (after distillation)85 - 92%
Purity (by GC)> 98%

Table 2: Process Parameters for the Fluorination of 5-Chloro-2,2-dichloro-1,3-benzodioxole

ParameterMethod A (Anhydrous HF)Method B (Potassium Fluoride)Unit
Fluorinating AgentAnhydrous Hydrogen FluoridePotassium Fluoride-
Molar Ratio (Substrate:Fluorinating Agent)1 : 2.11 : 2.5-
Catalyst-KHF₂-
Catalyst Loading-10mol %
SolventNone (neat)Sulfolane-
Reaction Temperature-10 to 0140 - 160°C
Reaction Pressure1 - 10Atmosphericbar
Reaction Time4 - 68 - 12hours
Typical Yield (after distillation)90 - 9580 - 85%
Purity (by GC)> 99> 99%

Mandatory Visualization

experimental_workflow cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis start 5-Chloro-1,3-benzodioxole chlorination Chlorination with SO2Cl2/AIBN in DCM start->chlorination workup_precursor Aqueous Workup chlorination->workup_precursor purification_precursor Vacuum Distillation workup_precursor->purification_precursor precursor 5-Chloro-2,2-dichloro-1,3-benzodioxole purification_precursor->precursor fluorination Fluorination (HF or KF) precursor->fluorination Input workup_final Workup (Distillation or Extraction) fluorination->workup_final purification_final Final Vacuum Distillation workup_final->purification_final final_product 5-Chloro-2,2-difluoro-1,3-benzodioxole purification_final->final_product

Caption: Experimental workflow for the synthesis of 5-Chloro-2,2-difluoro-1,3-benzodioxole.

logical_relationships cluster_planning Pilot Plant Production Planning cluster_execution Execution & Control cluster_output Output raw_materials Raw Material Sourcing & Purity synthesis Controlled Synthesis Protocol raw_materials->synthesis process_safety Process Safety Assessment (HAZOP) process_safety->synthesis equipment Equipment Selection (Material Compatibility) equipment->synthesis waste Waste Stream Management synthesis->waste monitoring In-Process Monitoring (GC-MS) synthesis->monitoring isolation Product Isolation & Purification monitoring->isolation qc Quality Control (QC) Analysis isolation->qc final_product Final Product (>99% Purity) qc->final_product

Caption: Key considerations for pilot plant production of 5-Chloro-2,2-difluoro-1,3-benzodioxole.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Chloro-2,2-difluoro-1,3-benzodioxole Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of 5-Chloro-2,2-difluoro-1,3-benzodioxole.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, helping users identify potential causes and implement corrective actions.

Issue Potential Cause Recommended Action Analytical Method for Detection
Low Yield of Final Product Incomplete reaction of the starting material (e.g., 4-chlorocatechol).- Ensure stoichiometry of reagents is correct.- Increase reaction time or temperature as per protocol.- Verify the purity and activity of the difluorocarbene source.GC-MS, HPLC, NMR
Presence of moisture leading to side reactions.- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).GC-MS, NMR (to detect hydrolysis products)
Sub-optimal reaction temperature.- Carefully monitor and control the reaction temperature within the specified range.-
Presence of a Major Impurity with a Higher Molecular Weight Formation of 5-chloro-1,3-benzodioxol-2-one (carbonate byproduct).[1]- Rigorously exclude water from the reaction mixture.[1]- Use freshly dried solvents and reagents.GC-MS, LC-MS, IR (strong C=O stretch), 13C NMR (carbonyl carbon signal)
Presence of Multiple Unidentified Peaks in GC-MS/HPLC Over-reaction or side reactions leading to polychlorinated or other isomeric species.- Optimize the stoichiometry of the chlorinating agent (if applicable in the synthetic route).- Control reaction temperature to minimize side reactions.GC-MS, LC-MS, NMR
Impurities present in the starting materials or reagents.- Use high-purity starting materials and reagents.- Analyze starting materials for impurities before use.GC-MS, HPLC, NMR of starting materials
Product is Difficult to Purify Presence of closely eluting isomers or byproducts with similar physical properties.- Employ high-resolution chromatography techniques (e.g., preparative HPLC).- Consider recrystallization with different solvent systems.HPLC, GC-MS
Residual solvent from the reaction or workup.- Ensure complete removal of solvents under vacuum.- Use appropriate solvent extraction and washing steps during workup.1H NMR

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect in the synthesis of 5-Chloro-2,2-difluoro-1,3-benzodioxole?

A1: Based on common synthetic routes, the most likely impurities include:

  • Unreacted Starting Materials: Such as 4-chlorocatechol or a precursor like 5-chloro-1,3-benzodioxole.

  • Intermediates: Depending on the specific pathway, intermediates like 2,2-dichloro-5-chloro-1,3-benzodioxole may be present if the reaction is incomplete.

  • Side-Reaction Products: The most significant is often the carbonate byproduct, 5-chloro-1,3-benzodioxol-2-one, formed from the hydrolysis of the difluorinated product or an intermediate in the presence of water.[1] Other potential side-products could include positional isomers or products of over-chlorination if the synthesis involves a chlorination step.

  • Reagent-Related Impurities: Residual solvents and byproducts from the difluorocarbene source.

Q2: How can I minimize the formation of the carbonate impurity?

A2: The formation of the 5-chloro-1,3-benzodioxol-2-one impurity is typically due to the presence of water in the reaction.[1] To minimize its formation, it is crucial to:

  • Use anhydrous solvents and reagents.

  • Dry all glassware thoroughly before use.

  • Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon.

Q3: What analytical techniques are best for identifying impurities in my sample?

A3: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities and byproducts.

  • High-Performance Liquid Chromatography (HPLC): Useful for quantifying the purity of the main product and detecting less volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 19F): Provides structural information about the main product and any significant impurities. 19F NMR is particularly useful for fluorine-containing compounds.

  • Infrared (IR) Spectroscopy: Can help identify functional groups present in impurities, such as the carbonyl group in the carbonate byproduct.

Q4: My NMR spectrum shows unexpected peaks. What could they be?

A4: Unexpected peaks in the NMR spectrum can arise from several sources:

  • Residual Solvents: Check the chemical shifts against common laboratory solvents.

  • Isomeric Impurities: Positional isomers of the desired product may have slightly different chemical shifts.

  • Starting Materials or Intermediates: Compare the signals with the known spectra of your starting materials and expected intermediates.

  • Byproducts: The presence of the carbonate byproduct would show characteristic signals, including the absence of the difluoromethyl group protons and the presence of a carbonyl carbon in the 13C NMR spectrum.

Experimental Protocols

A common synthetic approach to 5-Chloro-2,2-difluoro-1,3-benzodioxole involves the reaction of 4-chlorocatechol with a source of difluorocarbene.

Key Experiment: Synthesis of 5-Chloro-2,2-difluoro-1,3-benzodioxole from 4-Chlorocatechol

Objective: To prepare 5-Chloro-2,2-difluoro-1,3-benzodioxole via difluoromethylenation of 4-chlorocatechol.

Materials:

  • 4-Chlorocatechol

  • A suitable difluorocarbene precursor (e.g., sodium chlorodifluoroacetate, TMSCF3)

  • Aprotic polar solvent (e.g., DMF, acetonitrile)

  • Base (if required by the carbene source, e.g., potassium carbonate)

  • Inert gas (Nitrogen or Argon)

Procedure (General Outline):

  • Under an inert atmosphere, dissolve 4-chlorocatechol and the base (if applicable) in the anhydrous solvent in a reaction vessel equipped with a condenser and a stirrer.

  • Add the difluorocarbene precursor to the mixture.

  • Heat the reaction mixture to the specified temperature and maintain for the required duration, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Visualizations

The following diagram illustrates the logical relationship of potential impurity formation during the synthesis of 5-Chloro-2,2-difluoro-1,3-benzodioxole.

G cluster_reactants Starting Materials & Reagents cluster_synthesis Synthesis Process cluster_products Products & Impurities SM 4-Chlorocatechol Reaction Difluoromethylenation SM->Reaction DF_Source Difluorocarbene Source DF_Source->Reaction Impurity5 Byproducts from Difluorocarbene Source DF_Source->Impurity5 Side Reaction Solvent Solvent Solvent->Reaction Impurity4 Residual Solvents Solvent->Impurity4 Incomplete Removal Base Base Base->Reaction Product 5-Chloro-2,2-difluoro- 1,3-benzodioxole Reaction->Product Impurity1 Unreacted 4-Chlorocatechol Reaction->Impurity1 Incomplete Reaction Impurity2 5-Chloro-1,3-benzodioxol-2-one (Carbonate Impurity) Reaction->Impurity2 Hydrolysis Side-Reaction (Presence of H2O) Impurity3 Positional Isomers Reaction->Impurity3 Side Reaction

Caption: Logical workflow of impurity formation in the synthesis of 5-Chloro-2,2-difluoro-1,3-benzodioxole.

References

Optimization

Technical Support Center: Purifying 5-Chloro-2,2-difluoro-1,3-benzodioxole via Crystallization

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing and troubleshooting crystallization techniques for the purification of 5-Chloro-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing and troubleshooting crystallization techniques for the purification of 5-Chloro-2,2-difluoro-1,3-benzodioxole.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of 5-Chloro-2,2-difluoro-1,3-benzodioxole in a question-and-answer format.

Q1: My compound has "oiled out" and is not forming crystals. What should I do?

A1: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue, particularly for compounds that may have a low melting point or when the solution is cooled too quickly.

  • Immediate Steps:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional solvent to decrease the saturation level.

    • Allow the solution to cool much more slowly. Consider letting it cool to room temperature on the benchtop before transferring it to a colder environment.

    • If using a co-solvent system, add more of the solvent in which the compound is more soluble.

  • Further Troubleshooting:

    • Try a different solvent or a solvent mixture with a lower boiling point.

    • Ensure the starting material is of reasonable purity, as impurities can lower the melting point and promote oiling out.

Q2: No crystals are forming, even after the solution has cooled completely. What are the next steps?

A2: A lack of crystal formation is typically due to either the solution not being supersaturated or nucleation being inhibited.

  • To Induce Crystallization:

    • Scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches can provide nucleation sites.

    • Add a seed crystal of 5-Chloro-2,2-difluoro-1,3-benzodioxole if available. This provides a template for crystal growth.

    • Reduce the solvent volume. This can be achieved by gentle heating to evaporate some of the solvent, thereby increasing the concentration of the compound.

    • Cool the solution to a lower temperature. If currently at room temperature, try placing it in an ice bath or a refrigerator.

Q3: The crystallization process resulted in a very low yield. How can I improve it?

A3: A low yield suggests that a significant amount of the compound remains dissolved in the mother liquor.

  • To Improve Yield:

    • Reduce the amount of solvent used initially. Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound.

    • Ensure complete crystallization. Allow sufficient time for the crystallization process to complete at the chosen temperature.

    • Recover dissolved compound. The mother liquor can be concentrated by evaporating a portion of the solvent and cooling again to obtain a second crop of crystals.

    • Check the filtration process. Ensure that crystals are not being lost during filtration and washing. Use a cold solvent to wash the crystals to minimize dissolution.

Q4: The resulting crystals are very small or appear impure. What went wrong?

A4: The formation of small or impure crystals is often a result of the crystallization process occurring too rapidly.

  • To Obtain Purer, Larger Crystals:

    • Slow down the cooling process. A slower cooling rate allows for the selective incorporation of the desired molecules into the crystal lattice, excluding impurities.

    • Use a more appropriate solvent system. The ideal solvent will dissolve the compound when hot but have low solubility for it when cold. Impurities should ideally remain soluble at all temperatures.

    • Consider a pre-purification step. If the starting material is highly impure, a preliminary purification step such as column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of 5-Chloro-2,2-difluoro-1,3-benzodioxole to consider for crystallization?

A1: Key properties include its boiling point of approximately 170.56°C at 760 mmHg and a density of about 1.58 g/cm³.[1][2] Its state as a liquid at room temperature indicates that low-temperature crystallization will be necessary.

Q2: What is the most critical factor for successful crystallization of this compound?

A2: The choice of solvent is paramount. An ideal solvent should dissolve 5-Chloro-2,2-difluoro-1,3-benzodioxole at elevated temperatures but not at lower temperatures. The solvent should also be unreactive with the compound and have a relatively low boiling point for easy removal.

Q3: Can I use a solvent mixture for crystallization?

A3: Yes, a co-solvent or solvent/anti-solvent system can be very effective. This typically involves dissolving the compound in a "good" solvent at a higher temperature and then slowly adding a "poor" solvent (an anti-solvent) in which the compound is insoluble to induce crystallization.

Q4: Is distillation a viable alternative to crystallization for purifying 5-Chloro-2,2-difluoro-1,3-benzodioxole?

A4: Yes, given its boiling point, distillation is a common method for purifying this compound, particularly after synthesis.[3][4] Crystallization would typically be employed as a final polishing step to achieve very high purity.

Experimental Protocols

Protocol: Low-Temperature Crystallization Method Development

  • Solvent Screening:

    • In separate small test tubes, add approximately 10-20 mg of 5-Chloro-2,2-difluoro-1,3-benzodioxole.

    • Add a potential solvent (e.g., hexane, heptane, ethanol, isopropanol, or mixtures thereof) dropwise at room temperature until the compound dissolves.

    • Cool the tubes in an ice bath and then in a dry ice/acetone bath.

    • Observe for crystal formation. An ideal solvent will show good solubility at room temperature and significant crystal formation at low temperatures.

  • Single Solvent Crystallization (Example with Heptane):

    • Dissolve the crude 5-Chloro-2,2-difluoro-1,3-benzodioxole in a minimal amount of warm heptane (e.g., 40-50°C).

    • Once fully dissolved, allow the solution to cool slowly to room temperature.

    • Transfer the flask to a refrigerator (approximately 4°C) for several hours.

    • For further crystallization, transfer to a freezer (-20°C).

    • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold heptane.

    • Dry the crystals under vacuum.

  • Co-Solvent Crystallization (Example with Dichloromethane/Hexane):

    • Dissolve the crude compound in a minimal amount of dichloromethane at room temperature.

    • Slowly add hexane (the anti-solvent) dropwise with stirring until the solution becomes slightly turbid.

    • Add a drop or two of dichloromethane to redissolve the turbidity.

    • Loosely cap the vial and place it in the refrigerator. The slow evaporation of the more volatile dichloromethane will facilitate gradual crystallization.

    • Collect and dry the crystals as described above.

Data Presentation

The following table provides a hypothetical summary of results from a solvent screening experiment to guide solvent selection.

Solvent SystemSolubility at 25°CCrystal Formation at 0°CCrystal Formation at -20°CNotes
n-HeptaneModerateMinorGoodPotential for good yield at low temperatures.
IsopropanolHighNoneMinorToo soluble; may require an anti-solvent.
DichloromethaneVery HighNoneNoneGood solvent for a co-solvent system.
Dichloromethane/Hexane (1:3)GoodGoodExcellentPromising co-solvent system.
WaterInsolubleN/AN/ANot a suitable solvent.

Visualizations

Crystallization_Troubleshooting_Workflow start Start Crystallization oiling_out Compound 'Oils Out'? start->oiling_out no_crystals No Crystals Formed? oiling_out->no_crystals No reheat_add_solvent Reheat & Add More Solvent oiling_out->reheat_add_solvent Yes low_yield Low Yield? no_crystals->low_yield No induce_nucleation Induce Nucleation (Scratch, Seed Crystal) no_crystals->induce_nucleation Yes impure_crystals Impure/Small Crystals? low_yield->impure_crystals No concentrate_solution Concentrate Solution low_yield->concentrate_solution Yes success Successful Purification impure_crystals->success No recrystallize Recrystallize with Slower Cooling impure_crystals->recrystallize Yes slow_cooling Cool Slowly reheat_add_solvent->slow_cooling slow_cooling->no_crystals induce_nucleation->concentrate_solution concentrate_solution->low_yield check_solvent Re-evaluate Solvent System recrystallize->check_solvent check_solvent->start

Caption: Troubleshooting workflow for crystallization.

Solvent_Impact_on_Purity cluster_solvents Solvent Properties cluster_outcomes Crystallization Outcome high_solubility High Solubility (e.g., Dichloromethane) oiling_out Oiling Out / No Crystals high_solubility->oiling_out If cooled too quickly good_crystals High Purity Crystals high_solubility->good_crystals When used with an anti-solvent moderate_solubility Moderate Solubility (e.g., Heptane at RT) moderate_solubility->good_crystals With slow, controlled cooling low_solubility Low Solubility (e.g., Water) no_dissolution Compound Does Not Dissolve low_solubility->no_dissolution

Caption: Solvent selection impact on crystallization outcome.

References

Troubleshooting

troubleshooting guide for low yield in 5-Chloro-2,2-difluoro-1,3-benzodioxole synthesis

Technical Support Center: 5-Chloro-2,2-difluoro-1,3-benzodioxole Synthesis This guide provides troubleshooting support for researchers, scientists, and drug development professionals experiencing low yields in the synthe...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Chloro-2,2-difluoro-1,3-benzodioxole Synthesis

This guide provides troubleshooting support for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 5-Chloro-2,2-difluoro-1,3-benzodioxole. The primary synthetic route involves a fluorine-chlorine exchange reaction on a dichlorinated precursor.

Frequently Asked Questions (FAQs)

Q1: What is a typical expected yield for this synthesis?

A1: While yields are highly dependent on the specific conditions, scale, and purity of reagents, a well-optimized fluorine-chlorine exchange reaction for analogous benzodioxoles can achieve yields of around 83%.[1][2] Achieving a high yield consistently requires careful control over reaction parameters.

Q2: What are the most critical factors affecting the yield?

A2: The most critical factors include:

  • Anhydrous Conditions: The fluorinating agent, potassium fluoride (KF), and the reaction solvent must be scrupulously dry. The presence of water can lead to the formation of byproducts like pyrocatechol carbonate.[1][2]

  • Reagent Stoichiometry: The molar ratio of potassium fluoride to the dichloro-precursor is crucial. A molar ratio of 2:1 to 2.5:1 is often preferred.[2]

  • Reaction Temperature: The temperature needs to be high enough for the reaction to proceed at a reasonable rate but not so high as to cause degradation of the starting material or product. A typical range is between 100°C and 200°C.[1]

  • Catalyst: The presence of a catalyst, such as potassium hydrogen fluoride (KHF₂), can significantly improve the reaction rate and yield.[1][2]

Q3: How can I confirm the purity of my starting materials and final product?

A3: Purity can be assessed using a combination of analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the main components and any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and identify any structural isomers or impurities.

  • Melting Point Analysis: For solid starting materials, a sharp melting point close to the literature value indicates high purity.

Troubleshooting Guide for Low Yield

Problem 1: Low or No Conversion of Starting Material

Q: My post-reaction analysis (GC or TLC) shows a large amount of unreacted 5-chloro-2,2-dichloro-1,3-benzodioxole. What are the likely causes and solutions?

A: This issue typically points to problems with reaction kinetics or reagent activity.

Potential Causes & Recommended Solutions:

  • Inactive Fluorinating Agent: Potassium fluoride (KF) is hygroscopic and its activity is greatly diminished by moisture.

    • Solution: Ensure the KF is anhydrous. Dry it in a vacuum oven at 150°C before use.[1] Store it in a desiccator.

  • Insufficient Temperature: The reaction temperature may be too low to overcome the activation energy for the chlorine-fluorine exchange.

    • Solution: Gradually increase the reaction temperature in increments of 10°C, monitoring the reaction progress by TLC or GC. The optimal range is typically between 100°C and 200°C.[1]

  • Inadequate Reaction Time: The reaction may not have been allowed to run to completion.

    • Solution: Monitor the reaction over a longer period. Take aliquots at regular intervals to determine the point at which the consumption of starting material plateaus. Reaction times of 7-8 hours are common.[1][2]

  • Poor Solubility/Mixing: The heterogeneous nature of the reaction (solid KF in an organic solvent) can lead to poor reaction rates if not mixed efficiently.

    • Solution: Ensure vigorous stirring throughout the reaction. Consider using a polar aprotic solvent like tetramethylene sulfone (sulfolane) or acetonitrile, where the reactants are more soluble.[3]

  • Absence or Insufficient Catalyst: The reaction is often slow without a catalyst.

    • Solution: Add a catalyst like potassium hydrogen fluoride (KHF₂) to the reaction mixture. The catalyst can be added directly or generated in situ.[1][2]

Problem 2: Formation of Significant Byproducts

Q: My reaction mixture contains multiple unexpected peaks in the GC-MS analysis, reducing the purity and yield of the desired product. What are these byproducts and how can I avoid them?

A: The formation of byproducts is often related to moisture or excessive temperatures.

Potential Side Reactions & Prevention Strategies:

  • Formation of Pyrocatechol Carbonate: This is a common byproduct when water is present in the reaction mixture. Water can react with the dichloro-starting material.[1][2]

    • Prevention: Use anhydrous KF and solvents. Dry all glassware thoroughly before use and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Ring-Opening or Degradation: High reaction temperatures (above 200°C) can lead to the decomposition of the benzodioxole ring structure.

    • Prevention: Carefully control the reaction temperature and avoid localized overheating. Use an oil bath for uniform heating. Do not exceed the recommended temperature range.[1]

  • Incomplete Fluorination: The presence of the mono-fluorinated intermediate (5-chloro-2-chloro-2-fluoro-1,3-benzodioxole) indicates that the reaction has not gone to completion.

    • Prevention: This can be addressed by increasing the reaction time, temperature (within the optimal range), or the stoichiometry of the potassium fluoride.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of 2,2-difluoro-1,3-benzodioxole, which can be used as a starting point for the synthesis of the 5-chloro derivative.

ParameterRecommended Range/ValueRationale
KF / Dichloro-precursor Molar Ratio 2:1 to 2.5:1[2]A stoichiometric excess of KF is required to drive the reaction to completion.
Catalyst (KHF₂) Loading 5% to 20% by weight relative to the dichloro-precursor[2]Catalyzes the fluorine-chlorine exchange, increasing the reaction rate.
Solvent Polar aprotic (e.g., Tetramethylene sulfone, Acetonitrile)[3]Aids in solvating the reactants.
Temperature 100°C - 200°C (140°C is a common starting point)[1]Balances reaction rate with the stability of the reactants and products.
Reaction Time 7 - 8 hours[1][2]Sufficient time for the reaction to proceed to completion.

Experimental Protocol

This is a representative protocol for the fluorine-chlorine exchange reaction, adapted for the synthesis of 5-Chloro-2,2-difluoro-1,3-benzodioxole. Note: This protocol should be adapted and optimized for your specific laboratory conditions and scale.

Materials:

  • 5-chloro-2,2-dichloro-1,3-benzodioxole

  • Anhydrous potassium fluoride (KF)

  • Potassium hydrogen fluoride (KHF₂)

  • Anhydrous tetramethylene sulfone (sulfolane)

  • Deionized water

  • Dichloromethane (or other suitable extraction solvent)

Procedure:

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a temperature probe, add anhydrous potassium fluoride (2.2 equivalents) and potassium hydrogen fluoride (0.1 equivalents).

  • Solvent and Reactant Addition: Add anhydrous tetramethylene sulfone. Begin stirring and add 5-chloro-2,2-dichloro-1,3-benzodioxole (1.0 equivalent).

  • Reaction: Heat the mixture with vigorous stirring to 140°C.[1] Maintain this temperature and monitor the reaction progress by taking small aliquots and analyzing them by GC-MS. The reaction is typically complete in 7-8 hours.[1][2]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add a sufficient amount of water to dissolve the inorganic salts and the solvent.[1][2] An organic phase should separate.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with dichloromethane (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 5-Chloro-2,2-difluoro-1,3-benzodioxole.[1][2]

Troubleshooting Workflow

G cluster_problem Problem Identification cluster_analysis Analysis of Reaction Mixture cluster_causes Potential Causes & Solutions start Low Yield of 5-Chloro-2,2-difluoro-1,3-benzodioxole analysis Analyze crude mixture (TLC, GC-MS) start->analysis low_conversion High amount of starting material analysis->low_conversion Low Conversion byproducts Significant byproduct formation analysis->byproducts Byproducts Formed cause_reagents Inactive/Wet Reagents (KF, Solvent) low_conversion->cause_reagents cause_conditions Suboptimal Conditions (Temp, Time, Mixing) low_conversion->cause_conditions cause_catalyst Missing/Insufficient Catalyst (KHF₂) low_conversion->cause_catalyst solution_reagents Action: Dry KF & solvent; Use inert atmosphere cause_reagents->solution_reagents solution_conditions Action: Increase temp/time; Ensure vigorous stirring cause_conditions->solution_conditions solution_catalyst Action: Add KHF₂ catalyst (5-20 wt%) cause_catalyst->solution_catalyst cause_water Presence of Water byproducts->cause_water cause_temp Temperature too High byproducts->cause_temp solution_water Action: Use anhydrous reagents; Run under N₂/Ar cause_water->solution_water solution_temp Action: Reduce temperature; Ensure uniform heating cause_temp->solution_temp

Caption: Troubleshooting workflow for low yield in the synthesis of 5-Chloro-2,2-difluoro-1,3-benzodioxole.

References

Optimization

optimizing reaction conditions for the synthesis of 5-Chloro-2,2-difluoro-1,3-benzodioxole

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-2,2-difluoro-1,3-benzodi...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-2,2-difluoro-1,3-benzodioxole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-Chloro-2,2-difluoro-1,3-benzodioxole?

A1: A common strategy involves a multi-step synthesis. The first step is the chlorination of 1,3-benzodioxole to yield 5-Chloro-1,3-benzodioxole. The subsequent and more challenging step is the conversion of the methylene bridge to a difluoromethylene group. An alternative approach starts with the appropriate catechol derivative, 4-chlorocatechol, followed by reaction with a difluorocarbene source.

Q2: What are the key safety precautions to consider during this synthesis?

A2: When working with chlorinating agents, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Fluorinating agents can be hazardous and require careful handling. For instance, reagents like diethylaminosulfur trifluoride (DAST) are thermally unstable, while others can react violently with water to release corrosive hydrogen fluoride (HF) gas. Always consult the safety data sheet (SDS) for each reagent before use.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). GC is particularly useful for quantifying the conversion of starting materials and the formation of the desired product and any side products.

Q4: What are the expected physical and chemical properties of 5-Chloro-2,2-difluoro-1,3-benzodioxole?

A4: The key properties are summarized in the table below.

PropertyValue
CAS Number 72769-08-5[1][2]
Molecular Formula C₇H₃ClF₂O₂[1]
Molecular Weight 192.55 g/mol [1]
Appearance Off-white to slight yellow solid
Storage Sealed in dry, 2-8°C[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 5-Chloro-2,2-difluoro-1,3-benzodioxole.

Problem 1: Low Yield in the Chlorination Step
  • Possible Cause: Incomplete reaction or formation of side products.

  • Troubleshooting Steps:

    • Optimize Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient duration at the optimal temperature. For the chlorination of 1,3-benzodioxole, a reaction time of 2 hours at 35°C has been reported to give a high yield.[3]

    • Control Addition of Chlorinating Agent: The slow and controlled addition of the chlorinating agent, such as chlorine gas dissolved in a solvent, is crucial to prevent over-chlorination and the formation of di- and tri-chlorinated side products.

    • Ensure Dry Conditions: Moisture can react with some chlorinating agents, reducing their effectiveness. Use anhydrous solvents and glassware.

Problem 2: Low Yield or No Product in the Difluorination Step
  • Possible Cause: Inactive fluorinating agent, inappropriate reaction conditions, or decomposition of starting material.

  • Troubleshooting Steps:

    • Choice of Fluorinating Agent: The selection of the right fluorinating agent is critical. For the conversion of a related compound, 2,2-dichloro-1,3-benzodioxole, potassium fluoride (KF) in the presence of a catalyst like potassium hydrogen fluoride (KHF₂) has been shown to be effective.[4][5]

    • Optimize Temperature: The temperature for the fluorine-chlorine exchange reaction can be critical and may require optimization, typically in the range of 100°C to 200°C.[4]

    • Solvent Selection: Aprotic polar solvents like tetramethylene sulfone (sulfolane) or acetonitrile are often suitable for this type of reaction.[5]

    • Catalyst Activity: If using a catalyst, ensure its activity. For instance, the presence of small amounts of water can generate the active KHF₂ catalyst in situ from KF, but excess water can lead to side product formation.[5]

Problem 3: Formation of Side Products
  • Possible Cause: Undesired side reactions occurring under the reaction conditions.

  • Troubleshooting Steps:

    • Identify Side Products: Use analytical techniques like GC-MS or NMR to identify the structure of the major side products. A known side product in the synthesis of the unchlorinated analogue is pyrocatechol carbonate, which can form if water is present.[4]

    • Adjust Reaction Conditions: Once the side products are identified, adjust the reaction conditions to minimize their formation. For example, if pyrocatechol carbonate is detected, ensure the reaction is performed under strictly anhydrous conditions.

Problem 4: Difficulty in Product Purification
  • Possible Cause: Co-elution of the product with starting materials or side products during chromatography, or similar boiling points making distillation difficult.

  • Troubleshooting Steps:

    • Optimize Chromatography: Experiment with different solvent systems (adjusting polarity) and stationary phases for column chromatography to achieve better separation.

    • Consider Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

    • Distillation under Reduced Pressure: For liquid products, fractional distillation under reduced pressure might be necessary to separate compounds with close boiling points.

Experimental Protocols

Synthesis of 5-Chloro-1,3-benzodioxole (Precursor)

This protocol is based on the chlorination of 1,3-benzodioxole.[3]

  • Reaction Setup: In a reaction flask equipped with a stirrer, reflux condenser, and a dropping funnel, add 1,3-benzodioxole and chloroform.

  • Chlorination: Slowly introduce a solution of chlorine gas in chloroform to the reaction mixture. Maintain the reaction temperature at approximately 35°C.

  • Reaction Monitoring: Stir the reaction mixture for about 2 hours. Monitor the reaction progress using TLC or GC.

  • Work-up: After the reaction is complete, wash the mixture with water and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be further purified by column chromatography or distillation. A reported yield for this reaction is 96.2%.[3]

Synthesis of 5-Chloro-2,2-difluoro-1,3-benzodioxole (Proposed Method)

This proposed protocol is based on the fluorination of a dichlorinated analogue and would require optimization for the chlorinated substrate.[4]

  • Reaction Setup: In a three-necked round-bottom flask fitted with a stirrer, condenser, and heating mantle, charge anhydrous potassium fluoride (KF) and a catalyst such as potassium hydrogen fluoride (KHF₂).

  • Addition of Reactants: Add the precursor, 5-chloro-2,2-dichloro-1,3-benzodioxole (which would need to be synthesized from 5-chloro-1,3-benzodioxole), and a high-boiling point aprotic solvent (e.g., sulfolane).

  • Reaction Conditions: Heat the mixture with stirring to a temperature between 140°C and 200°C.

  • Reaction Monitoring: Monitor the reaction by taking aliquots at regular intervals and analyzing them by GC.

  • Work-up: Once the reaction is complete, cool the mixture and add water to dissolve the inorganic salts.

  • Isolation: The organic product should separate as a distinct phase. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Combine the organic phases.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation.

Visualizations

Reaction_Pathway 1,3-Benzodioxole 1,3-Benzodioxole 5-Chloro-1,3-benzodioxole 5-Chloro-1,3-benzodioxole 1,3-Benzodioxole->5-Chloro-1,3-benzodioxole Chlorination (e.g., Cl2, Chloroform) Intermediate 5-Chloro-2,2-dichloro-1,3-benzodioxole 5-Chloro-1,3-benzodioxole->Intermediate Conversion of CH2 to CCl2 5-Chloro-2,2-difluoro-1,3-benzodioxole 5-Chloro-2,2-difluoro-1,3-benzodioxole Intermediate->5-Chloro-2,2-difluoro-1,3-benzodioxole Fluorination (e.g., KF, KHF2)

Caption: Proposed synthetic pathway for 5-Chloro-2,2-difluoro-1,3-benzodioxole.

Troubleshooting_Workflow cluster_synthesis Synthesis of 5-Chloro-2,2-difluoro-1,3-benzodioxole Start Start Low_Yield Low Yield? Start->Low_Yield Side_Products Side Products? Low_Yield->Side_Products No Optimize_Conditions Optimize Reaction Conditions: - Temperature - Time - Reagent Stoichiometry Low_Yield->Optimize_Conditions Yes Purification_Issues Purification Issues? Side_Products->Purification_Issues No Analyze_Side_Products Identify Side Products (GC-MS, NMR) Adjust Conditions to Minimize Side_Products->Analyze_Side_Products Yes Optimize_Purification Optimize Purification Method: - Chromatography Solvent System - Recrystallization - Distillation Purification_Issues->Optimize_Purification Yes Successful_Synthesis Successful Synthesis Purification_Issues->Successful_Synthesis No Optimize_Conditions->Side_Products Analyze_Side_Products->Purification_Issues Optimize_Purification->Successful_Synthesis

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Troubleshooting

side reaction products in the synthesis of 5-Chloro-2,2-difluoro-1,3-benzodioxole

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-2,2-difluoro-1,3-be...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-2,2-difluoro-1,3-benzodioxole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-Chloro-2,2-difluoro-1,3-benzodioxole?

The most prevalent method involves the reaction of 4-chlorocatechol with a difluorocarbene source. Common difluorocarbene precursors include sodium chlorodifluoroacetate (SCDA) and chlorodifluoromethane (CHClF₂). The reaction is typically carried out in a polar aprotic solvent in the presence of a base.

Q2: What are the critical reaction parameters to control during the synthesis?

Key parameters include:

  • Moisture Control: The reaction is highly sensitive to water, which can lead to the formation of undesired side products. Anhydrous conditions are crucial for optimal yield and purity.

  • Temperature: The reaction temperature needs to be carefully controlled to ensure the efficient generation of difluorocarbene and its subsequent reaction with 4-chlorocatechol, while minimizing side reactions.

  • Stoichiometry: The molar ratio of 4-chlorocatechol to the difluorocarbene source and base should be optimized to maximize product formation and minimize unreacted starting materials and byproducts.

Q3: What are the expected yield and purity of 5-Chloro-2,2-difluoro-1,3-benzodioxole?

Yields can vary significantly depending on the specific reaction conditions and scale. However, with optimized protocols, yields in the range of 70-90% can be expected. The purity of the crude product is typically high, but chromatographic purification may be necessary to remove minor impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 5-Chloro-2,2-difluoro-1,3-benzodioxole.

Problem 1: Low Yield of the Desired Product

Possible Causes and Solutions:

CauseRecommended Solution
Presence of moisture in reagents or solvent. Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Consider using a drying agent.
Inefficient generation of difluorocarbene. Verify the quality and reactivity of the difluorocarbene precursor. Adjust the reaction temperature as per the chosen precursor's decomposition profile.
Suboptimal reaction temperature. Optimize the reaction temperature. Too low a temperature may lead to incomplete reaction, while too high a temperature can promote side reactions.
Incorrect stoichiometry. Carefully control the molar ratios of reactants. An excess of the difluorocarbene source may be necessary, but a large excess can lead to byproduct formation.
Poor quality of starting 4-chlorocatechol. Ensure the purity of the starting material. Impurities in 4-chlorocatechol can interfere with the reaction.
Problem 2: Presence of Significant Impurities in the Product

Common Impurities and Troubleshooting Steps:

ImpurityIdentificationProbable CauseMitigation Strategy
4-Chloro-1,3-benzodioxol-2-one (Chloro-catechol carbonate) Characterized by a distinct carbonyl peak in the IR spectrum (~1820-1840 cm⁻¹) and a specific mass spectrum.Reaction with atmospheric or residual water and CO₂ or decomposition of the difluorocarbene precursor in the presence of water.Maintain strict anhydrous conditions throughout the reaction and workup.
4-Chloro-2,2-difluoro-1,3-benzodioxole (Regioisomer) Can be identified by NMR spectroscopy, where the aromatic proton signals will differ from the desired 5-chloro isomer.The formation of this regioisomer is generally less favored due to electronic and steric factors, but can occur.Optimize reaction conditions (e.g., temperature, solvent) to favor the formation of the desired isomer. Purification by chromatography may be required.
Dichloro-2,2-difluoro-1,3-benzodioxole derivatives Higher molecular weight peaks in the mass spectrum corresponding to the addition of a second chlorine atom."Over-chlorination" of the catechol ring if a chlorinating agent is present or as a byproduct from the starting material synthesis.Use high-purity 4-chlorocatechol. Avoid any sources of free chlorine in the reaction.
Unreacted 4-chlorocatechol Can be detected by TLC or LC-MS.Incomplete reaction.Increase reaction time, temperature, or the amount of difluorocarbene precursor.
Polymeric materials Appearance of a baseline "hump" in the NMR spectrum or insoluble material.High reaction temperatures or presence of radical initiators can lead to polymerization of catechol derivatives.Maintain careful temperature control. Ensure no radical initiators are inadvertently introduced.

Experimental Protocols

Synthesis of 5-Chloro-2,2-difluoro-1,3-benzodioxole from 4-Chlorocatechol and Sodium Chlorodifluoroacetate (SCDA)

Materials:

  • 4-Chlorocatechol

  • Sodium Chlorodifluoroacetate (SCDA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-chlorocatechol (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous DMF to the flask under a nitrogen atmosphere.

  • Heat the mixture to 90-100 °C with vigorous stirring.

  • Once the temperature has stabilized, add sodium chlorodifluoroacetate (2.0 eq) portion-wise over 1 hour.

  • After the addition is complete, continue to stir the reaction mixture at 110-120 °C for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 5-Chloro-2,2-difluoro-1,3-benzodioxole.

Visualizations

Synthetic Pathway and Potential Side Reactions

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A 4-Chlorocatechol C 5-Chloro-2,2-difluoro-1,3-benzodioxole (Desired Product) A->C + :CF2 (from precursor) B Difluorocarbene (:CF2) D 4-Chlorocatechol F 4-Chloro-1,3-benzodioxol-2-one (Carbonate byproduct) D->F + H2O, CO2 H Dichloro-catechol derivatives D->H + [Cl+] J 4-Chloro-2,2-difluoro-1,3-benzodioxole D->J + :CF2 (alternative cyclization) E H2O, CO2 G Over-chlorination I Regioisomer Formation

Caption: Main synthetic pathway and potential side reactions.

Troubleshooting Workflow for Low Yield

G start Low Yield of Desired Product q1 Are anhydrous conditions maintained? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the reaction temperature optimal? a1_yes->q2 sol1 Dry all reagents and solvents. Use inert atmosphere. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the stoichiometry correct? a2_yes->q3 sol2 Adjust temperature based on difluorocarbene precursor. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is the starting material pure? a3_yes->q4 sol3 Verify molar ratios of all reactants. a3_no->sol3 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end_node Consult further literature or expert for other issues. a4_yes->end_node sol4 Purify 4-chlorocatechol before use. a4_no->sol4

Caption: Troubleshooting workflow for low product yield.

Optimization

improving the yield and purity of 5-Chloro-2,2-difluoro-1,3-benzodioxole

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of 5-Chloro-2,2-difluoro-1,3-benzodioxole. The information i...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of 5-Chloro-2,2-difluoro-1,3-benzodioxole. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 5-Chloro-2,2-difluoro-1,3-benzodioxole?

A1: The most common synthetic route is a multi-step process that begins with the chlorination of 1,3-benzodioxole. The resulting 5-chloro-1,3-benzodioxole is then likely converted to an intermediate, 5-chloro-2,2-dichloro-1,3-benzodioxole, which undergoes a halogen exchange reaction to yield the final product.

Q2: What are the key starting materials and reagents?

A2: Key materials include 1,3-benzodioxole, a chlorinating agent (e.g., chlorine in chloroform), a fluorinating agent such as potassium fluoride, and a catalyst, often potassium hydrogen fluoride. Solvents typically used are polar aprotic, like tetramethylene sulfone (sulfolane).

Q3: What are the critical parameters affecting yield and purity?

A3: Critical parameters include the purity of starting materials, precise control of reaction temperature, the molar ratios of reactants and catalysts, and the exclusion of moisture, which can lead to unwanted side products.

Q4: How is the final product typically purified?

A4: While the non-chlorinated analog, 2,2-difluoro-1,3-benzodioxole, is purified by distillation, the solid 5-Chloro-2,2-difluoro-1,3-benzodioxole is more likely purified by recrystallization or column chromatography. The choice of solvent for recrystallization is crucial for obtaining high purity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield in Chlorination Step Incomplete reaction.Ensure the reaction goes to completion by monitoring with TLC or GC. Extend the reaction time if necessary.
Loss of product during workup.Optimize the extraction and washing steps to minimize product loss.
Low Yield in Fluorination Step Inactive fluorinating agent.Use freshly dried, high-purity potassium fluoride.
Catalyst inefficiency.Ensure the catalyst (e.g., potassium hydrogen fluoride) is anhydrous and used in the correct proportion.
Presence of moisture.Conduct the reaction under anhydrous conditions, as water can lead to the formation of byproducts like pyrocatechol carbonate.[1]
Product Contamination with Dichloro Intermediate Incomplete fluorination.Increase the reaction time, temperature, or the amount of fluorinating agent.
Formation of Dark-Colored Impurities Degradation of reactants or product at high temperatures.Optimize the reaction temperature to ensure a sufficient reaction rate without causing degradation.[1]
Side reactions.Investigate and identify potential side reactions through analytical techniques like GC-MS to adjust reaction conditions accordingly.
Difficulty in Product Isolation/Purification Inappropriate purification method.For solid products, explore different recrystallization solvents or solvent systems for column chromatography.
Co-eluting impurities.Adjust the mobile phase polarity or switch to a different stationary phase for column chromatography.

Experimental Protocols

Synthesis of 5-Chloro-1,3-benzodioxole (Intermediate)

This protocol is based on the chlorination of 1,3-benzodioxole.

Materials:

  • 1,3-Benzodioxole

  • Chloroform

  • Chlorine gas

  • Anhydrous sodium sulfate

  • Brine solution

Procedure:

  • In a reaction flask equipped with a stirrer, reflux condenser, and a gas inlet, dissolve 1,3-benzodioxole in chloroform.

  • Slowly bubble chlorine gas through the solution while maintaining the reaction temperature at approximately 35°C.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, stir the mixture for an additional 2 hours.[2]

  • Wash the reaction mixture twice with water and then with brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain 5-chloro-1,3-benzodioxole. A reported yield for a similar reaction is 96.2%.[2]

Synthesis of 5-Chloro-2,2-difluoro-1,3-benzodioxole (Proposed Final Step)

This proposed protocol is adapted from the synthesis of the non-chlorinated analog, 2,2-difluoro-1,3-benzodioxole.[1] It assumes the starting material is 5-chloro-2,2-dichloro-1,3-benzodioxole.

Materials:

  • 5-chloro-2,2-dichloro-1,3-benzodioxole

  • Anhydrous potassium fluoride (KF)

  • Potassium hydrogen fluoride (KHF₂)

  • Tetramethylene sulfone (sulfolane)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and a temperature probe, charge anhydrous potassium fluoride, potassium hydrogen fluoride, and tetramethylene sulfone.

  • Add 5-chloro-2,2-dichloro-1,3-benzodioxole to the mixture.

  • Heat the reaction mixture with stirring to a temperature between 100°C and 200°C. A temperature of 140°C has been used for the non-chlorinated analog.[1]

  • Monitor the reaction progress by GC. The reaction for the non-chlorinated analog is reported to be complete after approximately 8 hours.[1]

  • After completion, cool the reaction mixture and add water to dissolve the inorganic salts.

  • The organic phase, containing the product, should separate. Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic phases, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Data Presentation

Table 1: Reaction Conditions for the Fluorination of Dichloro-1,3-benzodioxole Analogs

Parameter2,2-dichloro-1,3-benzodioxole (Literature Data)[1]5-chloro-2,2-dichloro-1,3-benzodioxole (Proposed)
Fluorinating Agent Potassium Fluoride (KF)Potassium Fluoride (KF)
Catalyst Potassium Hydrogen Fluoride (KHF₂)Potassium Hydrogen Fluoride (KHF₂)
Solvent Tetramethylene sulfone (Sulfolane)Tetramethylene sulfone (Sulfolane) or Acetonitrile
Temperature 100 - 200 °C100 - 200 °C
Molar Ratio (KF/Substrate) 2:1 to 4:12:1 to 4:1
Catalyst Loading 5% to 20% by weight relative to substrate5% to 20% by weight relative to substrate
Reported Yield 83%To be determined experimentally

Visualizations

experimental_workflow cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow start Start: 1,3-Benzodioxole chlorination Chlorination (Cl2, Chloroform) start->chlorination intermediate1 5-Chloro-1,3-benzodioxole chlorination->intermediate1 dichlorination Dichlorination (Proposed) intermediate1->dichlorination intermediate2 5-Chloro-2,2-dichloro-1,3-benzodioxole dichlorination->intermediate2 fluorination Fluorination (KF, KHF2, Sulfolane) intermediate2->fluorination crude_product Crude Product fluorination->crude_product purification Purification (Recrystallization or Chromatography) crude_product->purification final_product Pure 5-Chloro-2,2-difluoro-1,3-benzodioxole purification->final_product troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Corrective Actions issue Low Yield or Purity cause1 Incomplete Reaction issue->cause1 cause2 Moisture Contamination issue->cause2 cause3 Suboptimal Temperature issue->cause3 cause4 Impure Starting Materials issue->cause4 solution1 Increase Reaction Time / Adjust Stoichiometry cause1->solution1 solution2 Use Anhydrous Reagents & Solvents cause2->solution2 solution3 Optimize & Precisely Control Temperature cause3->solution3 solution4 Purify Starting Materials cause4->solution4

References

Troubleshooting

Technical Support Center: Halogen Exchange (HALEX) Reaction for 5-Chloro-2,2-difluoro-1,3-benzodioxole

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the halogen exchange (HALEX) reaction to convert 5-Chloro-2,2-difluoro-...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the halogen exchange (HALEX) reaction to convert 5-Chloro-2,2-difluoro-1,3-benzodioxole to its fluorinated counterpart.

Troubleshooting Guide

Issue 1: Low or No Conversion of 5-Chloro-2,2-difluoro-1,3-benzodioxole

Question: My HALEX reaction shows very low or no conversion of the starting material. What are the potential causes and how can I improve the yield?

Answer: Low conversion in the HALEX reaction of an aryl chloride is a common challenge, often related to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[1][2][3][4] Here are several factors to investigate:

  • Insufficient Reaction Temperature: HALEX reactions, especially for less activated aryl chlorides, often require high temperatures, typically in the range of 150-250 °C.[5]

  • Fluoride Source and Activity: The choice and quality of the fluoride salt are critical. Anhydrous potassium fluoride (KF) is commonly used, but its activity can be influenced by particle size and crystal morphology.[6] Consider using spray-dried KF for higher reactivity or more soluble fluoride sources like cesium fluoride (CsF) or tetra-n-butylammonium fluoride (TBAF).[5][7]

  • Solvent Choice: High-boiling point, polar aprotic solvents are essential to dissolve the fluoride salt and facilitate the nucleophilic aromatic substitution (SNAr) reaction.[5][7] Solvents like DMSO, DMF, and sulfolane are common choices.[5][8]

  • Presence of Water: The reaction must be conducted under anhydrous conditions, as water can deactivate the fluoride nucleophile.

  • Catalyst System: For unactivated or moderately activated aryl chlorides, a catalyst may be necessary. Copper, nickel, and palladium-based catalysts have been shown to facilitate halogen exchange reactions.[1][3][9]

Troubleshooting Workflow for Low Conversion

low_conversion start Low/No Conversion temp Increase Temperature (e.g., in 20°C increments) start->temp Check Temp fluoride Change Fluoride Source (e.g., Spray-dried KF, CsF) temp->fluoride No Improvement success Improved Conversion temp->success Success solvent Optimize Solvent (e.g., DMSO, Sulfolane) fluoride->solvent No Improvement fluoride->success Success ptc Add Phase Transfer Catalyst (e.g., 18-crown-6, phosphonium salt) solvent->ptc No Improvement solvent->success Success catalyst Introduce Catalyst (e.g., CuI, Pd/ligand) catalyst->success Success ptc->catalyst Still Low ptc->success Success

Caption: Troubleshooting logic for addressing low reaction conversion.

Issue 2: Formation of Side Products and Tar

Question: My reaction is producing significant amounts of dark-colored impurities and tar. What causes this and how can it be minimized?

Answer: Tar formation is often a consequence of high reaction temperatures leading to thermal decomposition of the starting material, product, or solvent.[6] For 5-Chloro-2,2-difluoro-1,3-benzodioxole, the difluorobenzodioxole moiety itself might have limited thermal stability.

  • Lower the Reaction Temperature: While high temperatures are needed for conversion, excessive heat can promote side reactions. Finding the optimal temperature that balances reaction rate and stability is key.

  • Reduce Reaction Time: Prolonged heating can lead to decomposition. Monitor the reaction progress (e.g., by GC-MS or LC-MS) and stop the reaction once the starting material is consumed.

  • Degas the Solvent: Removing dissolved oxygen by sparging with an inert gas (e.g., Argon or Nitrogen) can prevent oxidative side reactions.

  • Purity of Reagents: Ensure the purity of the starting material and solvent, as impurities can sometimes catalyze polymerization or decomposition pathways.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting point for reaction conditions for the fluorination of 5-Chloro-2,2-difluoro-1,3-benzodioxole?

A1: A good starting point would be to use a polar aprotic solvent like sulfolane or DMSO, with spray-dried potassium fluoride at a temperature of 180-200 °C.[5][8] Monitoring the reaction over several hours is recommended.

Q2: Do I need a catalyst for this reaction?

A2: The 2,2-difluoro group on the dioxole ring provides some electron-withdrawing character, which may activate the aryl chloride for nucleophilic aromatic substitution. However, it is less activating than a nitro group.[7][8] Therefore, a catalyst might be beneficial or even necessary to achieve good yields. Copper(I) iodide with a suitable ligand is a common choice for such transformations.[3]

Q3: What role does a phase transfer catalyst (PTC) play?

A3: In a solid-liquid HALEX reaction, a PTC can help transfer the fluoride anion from the solid phase (e.g., KF) into the organic solvent, thereby increasing the effective concentration of the nucleophile and accelerating the reaction rate.[6][7] Common PTCs include crown ethers and quaternary phosphonium salts.[6]

Q4: Can I use microwave irradiation to accelerate the reaction?

A4: Yes, microwave heating can often significantly reduce reaction times for HALEX reactions by allowing for rapid and efficient heating to high temperatures.[10] However, careful optimization is required to avoid localized overheating and decomposition.

Data Summary Tables

Table 1: Common Solvents for HALEX Reactions

SolventBoiling Point (°C)Key Characteristics
Dimethyl sulfoxide (DMSO)189High polarity, good solvating power.[8]
N,N-Dimethylformamide (DMF)153Good alternative to DMSO, lower boiling point.[5]
Sulfolane285Very high boiling point, thermally stable.[5]
N-Methyl-2-pyrrolidone (NMP)202High polarity and thermal stability.

Table 2: Common Fluoride Sources and Catalysts

ReagentTypeTypical LoadingNotes
Potassium Fluoride (KF)Fluoride Source1.5 - 3.0 equiv.Anhydrous, spray-dried form is often more reactive.[6][7]
Cesium Fluoride (CsF)Fluoride Source1.5 - 2.0 equiv.More soluble and reactive than KF, but also more expensive.[7]
Copper(I) Iodide (CuI)Catalyst5 - 20 mol%Often used with a ligand (e.g., a diamine).[3]
Palladium CatalystsCatalyst1 - 5 mol%Used with specific phosphine ligands (e.g., BrettPhos).[9]
18-Crown-6Phase Transfer Catalyst5 - 10 mol%Effective for activating KF.[6]

Experimental Protocol Example: Catalytic HALEX Reaction

Disclaimer: This is a representative protocol and must be adapted and optimized for the specific substrate and laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 5-Chloro-2,2-difluoro-1,3-benzodioxole (1.0 equiv.), spray-dried potassium fluoride (2.0 equiv.), and Copper(I) iodide (0.1 equiv.).

  • Solvent Addition: Add anhydrous DMSO (or sulfolane) to achieve a substrate concentration of 0.5 M.

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere.

  • Heating: Heat the reaction mixture to 190 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS or TLC.

  • Work-up: After completion (or when no further conversion is observed), cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.

Experimental Workflow Diagram

experimental_workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification prep1 Add Reactants: - Aryl Chloride - KF - Catalyst prep2 Add Anhydrous Solvent (e.g., DMSO) prep1->prep2 prep3 Establish Inert Atmosphere (N2 or Ar) prep2->prep3 react Heat to 180-220°C with Vigorous Stirring prep3->react monitor Monitor by GC/LC-MS react->monitor workup1 Cool & Quench with Water monitor->workup1 workup2 Extract with Organic Solvent workup1->workup2 workup3 Dry, Concentrate & Purify (Chromatography/Distillation) workup2->workup3

Caption: General workflow for a typical HALEX reaction experiment.

References

Optimization

managing exothermic reactions in the synthesis of 5-Chloro-2,2-difluoro-1,3-benzodioxole

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of 5-Chloro-2,2-difluoro-1,3-benzodioxole. The information is int...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of 5-Chloro-2,2-difluoro-1,3-benzodioxole. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic steps in the synthesis of 5-Chloro-2,2-difluoro-1,3-benzodioxole?

A1: The synthesis of 5-Chloro-2,2-difluoro-1,3-benzodioxole typically involves two key transformations, both of which can be exothermic:

  • Chlorination of 1,3-benzodioxole: The initial chlorination of the aromatic ring to produce 5-Chloro-1,3-benzodioxole is an exothermic process that requires careful temperature control.[1]

  • Difluorination: The subsequent conversion to the final product, which often involves the fluorination of a dichlorinated intermediate, can also be highly exothermic, particularly during the initiation phase. The reaction of 2,2-dichloro-1,3-benzodioxole with a fluorinating agent like potassium fluoride is typically conducted at elevated temperatures, and the reaction rate can accelerate rapidly if not properly controlled.[2][3]

Q2: What are the general safety precautions for managing these exothermic reactions?

A2: General safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, face shields, flame-resistant lab coats, and chemical-resistant gloves.[4][5][6][7]

  • Fume Hood: Conduct all reactions in a well-ventilated fume hood.[4][5][7]

  • Emergency Preparedness: Ensure that an emergency shower, eyewash station, and appropriate fire extinguisher (e.g., dry powder or CO2) are readily accessible.[5][7]

  • Inert Atmosphere: For moisture-sensitive reagents, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Controlled Addition: Use a dropping funnel or syringe pump for the slow, controlled addition of reagents.

  • Cooling System: Have an adequate cooling system (e.g., ice bath, cryocooler) in place and ready for immediate use.

  • Reaction Monitoring: Continuously monitor the reaction temperature with a calibrated thermometer or thermocouple.

Q3: Why is temperature control so critical in this synthesis?

A3: Strict temperature control is crucial for several reasons:

  • Safety: Uncontrolled exothermic reactions can lead to a rapid increase in temperature and pressure, potentially causing the reaction to boil over, release hazardous fumes, or even result in an explosion.

  • Selectivity and Yield: Poor temperature control can lead to the formation of unwanted byproducts, such as over-chlorinated species or decomposition products, which will reduce the yield and purity of the desired product.[1][2]

  • Reaction Kinetics: The rate of these reactions is highly dependent on temperature. Maintaining the optimal temperature ensures a steady and controlled reaction rate.

Troubleshooting Guides

Part 1: Chlorination of 1,3-benzodioxole

Q: The reaction temperature is rising too quickly during the addition of the chlorinating agent. What should I do?

A:

  • Immediate Action: Stop the addition of the chlorinating agent immediately.

  • Cooling: Increase the efficiency of the cooling bath. If using an ice-water bath, add more ice and salt to lower the temperature.

  • Stirring: Ensure that the reaction mixture is being stirred vigorously to promote efficient heat transfer to the cooling bath.

  • Controlled Restart: Once the temperature is back within the desired range (e.g., 35°C as per some protocols), resume the addition of the chlorinating agent at a much slower rate.[1]

Q: My final product from the chlorination step has a low yield and contains significant impurities. What could be the cause?

A:

  • Poor Temperature Control: If the temperature was allowed to rise significantly above the target, side reactions such as the formation of di- or tri-chlorinated benzodioxoles may have occurred.

  • Incorrect Stoichiometry: Ensure the molar ratios of the reactants are correct. An excess of the chlorinating agent can lead to over-chlorination.

  • Inadequate Quenching: After the reaction is complete, it should be properly quenched (e.g., washed with water) to remove any unreacted chlorinating agent and acidic byproducts.[1]

Part 2: Difluorination of 5-Chloro-2,2-dichloro-1,3-benzodioxole

Q: The difluorination reaction is not initiating, even at the recommended temperature.

A:

  • Catalyst Activity: If using a catalyst, such as potassium hydrogen fluoride (KHF2), ensure that it is anhydrous and active.[2][3] The presence of moisture can sometimes interfere with the reaction, although some processes are tolerant to trace amounts of water.[2][3]

  • Reagent Purity: Verify the purity of the starting material (5-Chloro-2,2-dichloro-1,3-benzodioxole) and the fluorinating agent (e.g., potassium fluoride). Impurities can inhibit the reaction.

  • Temperature: Gradually increase the temperature in small increments, but do not exceed the decomposition temperature of the reactants or products. The reaction temperature can range from 80°C to 250°C, with a preferred range often between 100°C and 200°C.[2][3]

Q: The reaction has become too vigorous after initiation, with a rapid increase in temperature and pressure.

A:

  • Immediate Cooling: If possible and safe, use a cooling bath to try and bring the temperature down. For high-temperature reactions, this may involve removing the heat source and using a flow of cool air or other appropriate cooling methods.

  • Ventilation: Ensure the reaction is taking place in a fume hood with the sash at the appropriate height to contain any released fumes.

  • Future Prevention: This indicates that the initial heating rate was too fast or the scale of the reaction was too large for the heat dissipation capacity of the setup. In subsequent experiments, reduce the heating rate after initiation or add the reactants more slowly if applicable.

Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-1,3-benzodioxole

This protocol is based on a literature procedure.[1]

  • Reaction Setup: In a reaction flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1,3-benzodioxole in a suitable solvent like chloroform.

  • Cooling: Place the reaction flask in a cooling bath to maintain the internal temperature at the desired setpoint (e.g., 35°C).

  • Reagent Addition: Slowly add the chlorinating agent (e.g., chlorine gas dissolved in chloroform) through the dropping funnel over a period of time (e.g., 5 minutes for a small-scale reaction). Continuously monitor the temperature and adjust the addition rate to maintain the setpoint.

  • Reaction: After the addition is complete, allow the reaction to stir for a specified time (e.g., 2 hours) while maintaining the temperature.

  • Workup: Quench the reaction by washing it with water, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.

Protocol 2: Synthesis of 5-Chloro-2,2-difluoro-1,3-benzodioxole

This is a general protocol adapted from procedures for the synthesis of 2,2-difluoro-1,3-benzodioxole.[2][3]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a condenser, and a thermometer, add anhydrous potassium fluoride, a catalyst such as potassium hydrogen fluoride, and a high-boiling point solvent like sulfolane.[2]

  • Inert Atmosphere: Purge the system with an inert gas like nitrogen.

  • Reactant Addition: Add the 5-Chloro-2,2-dichloro-1,3-benzodioxole to the mixture.

  • Heating: Heat the reaction mixture with stirring to the target temperature (e.g., 140°C).[2] Be prepared for a potential exotherm upon reaction initiation. It is crucial to have a means to control the temperature, such as a heating mantle with a temperature controller and a cooling bath on standby.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS).

  • Workup: After the reaction is complete (e.g., after 8 hours), cool the mixture to room temperature.[2] Add water to dissolve the inorganic salts and extract the product with a suitable organic solvent. Purify the product by distillation.

Quantitative Data Summary

Table 1: Reaction Conditions for the Chlorination of 1,3-benzodioxole

ParameterValueReference
Reactant1,3-benzodioxole[1]
Chlorinating AgentChlorine gas[1]
SolventChloroform[1]
Temperature35°C[1]
Reaction Time2 hours[1]
Yield96.2%[1]

Table 2: Reaction Conditions for the Difluorination of 2,2-dichloro-1,3-benzodioxole

ParameterValueReference
Reactant2,2-dichloro-1,3-benzodioxole[2]
Fluorinating AgentAnhydrous Potassium Fluoride (KF)[2]
CatalystPotassium Hydrogen Fluoride (KHF2)[2][3]
SolventTetramethylene sulfone (sulfolane)[2]
Temperature Range80°C - 250°C[2][3]
Preferred Temperature100°C - 200°C[2][3]
Molar Ratio (KF/reactant)2:1 to 4:1[2]
Yield83%[2]

Visualizations

experimental_workflow start Start: 1,3-Benzodioxole chlorination Chlorination Step (Exothermic) start->chlorination intermediate 5-Chloro-1,3-benzodioxole chlorination->intermediate Control T at 35°C dichlorination Dichlorination Step intermediate->dichlorination dichloro_intermediate 5-Chloro-2,2-dichloro- 1,3-benzodioxole dichlorination->dichloro_intermediate difluorination Difluorination Step (Exothermic) dichloro_intermediate->difluorination product Final Product: 5-Chloro-2,2-difluoro- 1,3-benzodioxole difluorination->product Control T at 100-200°C purification Purification product->purification end End purification->end

Caption: Experimental workflow for the synthesis of 5-Chloro-2,2-difluoro-1,3-benzodioxole.

troubleshooting_workflow start Exothermic Reaction Temperature Rising Rapidly stop_addition Stop Reagent Addition start->stop_addition increase_cooling Increase Cooling stop_addition->increase_cooling check_stirring Ensure Vigorous Stirring increase_cooling->check_stirring temp_controlled Is Temperature Under Control? check_stirring->temp_controlled resume_slowly Resume Addition Slowly temp_controlled->resume_slowly Yes emergency_stop Emergency Stop: Quench if Safe temp_controlled->emergency_stop No monitor Continue Monitoring resume_slowly->monitor

References

Reference Data & Comparative Studies

Validation

comparative analysis of 5-Chloro-2,2-difluoro-1,3-benzodioxole synthesis routes

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the primary synthetic routes to 5-Chloro-2,2-difluoro-1,3-benzodioxole, a key intermediate in the development...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic routes to 5-Chloro-2,2-difluoro-1,3-benzodioxole, a key intermediate in the development of pharmaceuticals and agrochemicals. The comparison focuses on two main strategies: a multi-step pathway starting from 1,3-benzodioxole via halogenation and a proposed route commencing with 4-chlorocatechol. The evaluation is based on available experimental data for analogous compounds, highlighting reaction yields, conditions, and key chemical transformations.

Executive Summary

The synthesis of 5-Chloro-2,2-difluoro-1,3-benzodioxole is principally approached through two distinct routes. The more established method, herein designated as Route A , involves the sequential halogenation of 1,3-benzodioxole. This pathway is characterized by high-yield individual steps for the initial chlorination and subsequent fluorine-chlorine exchange on the analogous unsubstituted compound. A second potential pathway, Route B , begins with 4-chlorocatechol and involves a direct cyclization to form the difluorobenzodioxole ring. While theoretically more direct, specific experimental data for this route is less readily available in the public domain. The choice between these routes will likely depend on starting material availability, scalability, and the handling of specific reagents.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for the proposed synthetic routes. It is important to note that where direct experimental data for the 5-chloro substituted compounds is unavailable, data from the synthesis of the unsubstituted 2,2-difluoro-1,3-benzodioxole has been used as a proxy and is denoted with an asterisk (*).

StepReactionStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
Route A: Step 1 Aromatic Chlorination1,3-BenzodioxoleChlorine (gas)Chloroform35296.2[1]-
Route A: Step 2 Dichlorination at C25-Chloro-1,3-benzodioxoleChlorine (gas), Radical Initiator (e.g., AIBN)Benzotrifluoride85-953-488[2]97[2]
Route A: Step 3 Halogen Exchange5-Chloro-2,2-dichloro-1,3-benzodioxoleAnhydrous KF, KHF₂ (catalyst)Sulfolane1407-883*[3]-
Route B: Step 1 Cyclization4-ChlorocatecholDibromodifluoromethane, K₂CO₃, Phase-transfer catalystDMSO100-91.8**-

*Data for the analogous reaction with the non-chlorinated substrate. **Data for a similar reaction with a different catechol derivative to form a substituted 2,2-difluorobenzodioxole.[4]

Experimental Protocols

Route A: Halogen Exchange Pathway

This route involves a three-step process starting from the commercially available 1,3-benzodioxole.

Step 1: Synthesis of 5-Chloro-1,3-benzodioxole

In a reaction flask equipped with a stirrer, reflux condenser, and a dropping funnel, 1,3-benzodioxole is dissolved in chloroform.[1] Gaseous chlorine is then slowly passed through the solution while maintaining the temperature at 35°C.[1] The reaction is typically stirred for 2 hours.[1] After completion, the reaction mixture is washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate and concentrated to yield 5-chloro-1,3-benzodioxole.[1] A reported yield for this reaction is 96.2%.[1]

Step 2: Synthesis of 5-Chloro-2,2-dichloro-1,3-benzodioxole (Proposed)

Based on the synthesis of the unsubstituted analogue, 5-chloro-1,3-benzodioxole would be dissolved in a solvent such as benzotrifluoride in the presence of a radical initiator like azobisisobutyronitrile (AIBN).[2] Chlorine gas is then purged into the mixture at a temperature of 85-95°C for several hours.[2] The reaction progress would be monitored, and upon completion, the mixture would be cooled, and any dissolved gases removed. The resulting crude 5-chloro-2,2-dichloro-1,3-benzodioxole could potentially be used in the next step without further purification. For the unsubstituted reaction, yields of 88% with 97% purity have been reported.[2]

Step 3: Synthesis of 5-Chloro-2,2-difluoro-1,3-benzodioxole (Proposed)

The final step is a halogen exchange reaction. The crude 5-chloro-2,2-dichloro-1,3-benzodioxole would be heated with anhydrous potassium fluoride (KF) in a high-boiling polar aprotic solvent like sulfolane.[3] The reaction is catalyzed by potassium hydrogen fluoride (KHF₂).[3] The mixture is typically heated to around 140°C for 7-8 hours.[3] After cooling, water is added to dissolve the inorganic salts, and the product is extracted and purified by distillation. The synthesis of the unsubstituted 2,2-difluoro-1,3-benzodioxole via this method reports a yield of 83%.[3]

Route B: Catechol Cyclization Pathway (Proposed)

This route offers a more convergent approach starting from 4-chlorocatechol.

Step 1: Synthesis of 5-Chloro-2,2-difluoro-1,3-benzodioxole

A plausible method involves the reaction of 4-chlorocatechol with a difluorocarbene source. One such reported method for a similar substrate involves heating the catechol derivative with dibromodifluoromethane in the presence of a base like potassium carbonate (K₂CO₃) and a phase-transfer catalyst in a solvent like dimethyl sulfoxide (DMSO).[4] The reaction is heated to around 100°C.[4] After the reaction is complete, the mixture is cooled and quenched with water, followed by extraction and purification of the product. A patent describing a similar transformation on a different catechol derivative reports a yield of 91.8%.[4]

Mandatory Visualization

Synthesis_Routes cluster_A Route A: Halogen Exchange Pathway cluster_B Route B: Catechol Cyclization Pathway A1 1,3-Benzodioxole A2 5-Chloro-1,3-benzodioxole A1->A2 Chlorination (Cl2, Chloroform) A3 5-Chloro-2,2-dichloro- 1,3-benzodioxole A2->A3 Dichlorination (Cl2, AIBN) A_end 5-Chloro-2,2-difluoro- 1,3-benzodioxole A3->A_end Halogen Exchange (KF, KHF2) B1 4-Chlorocatechol B_end 5-Chloro-2,2-difluoro- 1,3-benzodioxole B1->B_end Cyclization (CBr2F2, K2CO3)

Caption: Comparative Synthesis Pathways for 5-Chloro-2,2-difluoro-1,3-benzodioxole.

Conclusion

Both Route A and Route B present viable strategies for the synthesis of 5-Chloro-2,2-difluoro-1,3-benzodioxole. Route A is a well-documented pathway for the analogous unsubstituted compound, with high reported yields for individual steps. However, it is a longer, multi-step process. Route B offers a more direct, one-step cyclization from a readily available starting material. While promising, there is less specific experimental data available for this route applied to 4-chlorocatechol.

For researchers and drug development professionals, the choice of synthetic route will depend on a thorough evaluation of factors such as the cost and availability of starting materials, the ease of handling the required reagents and reaction conditions, and the scalability of the process. Further process optimization and direct experimental validation for the synthesis of the 5-chloro substituted target molecule would be beneficial for a definitive comparison.

References

Comparative

A Comparative Guide to the Reactivity of 5-Chloro-2,2-difluoro-1,3-benzodioxole and 5-Bromo-2,2-difluoro-1,3-benzodioxole

For Researchers, Scientists, and Drug Development Professionals In the realm of medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design and op...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design and optimization. The 2,2-difluoro-1,3-benzodioxole moiety is a valuable pharmacophore, and its halogenated derivatives, such as 5-Chloro-2,2-difluoro-1,3-benzodioxole and 5-Bromo-2,2-difluoro-1,3-benzodioxole, serve as versatile intermediates for the synthesis of a diverse array of complex molecules. This guide provides an objective comparison of the reactivity of these two key building blocks, supported by established chemical principles and representative experimental data.

The fundamental difference in reactivity between these two compounds lies in the inherent properties of the carbon-halogen bond. The carbon-bromine (C-Br) bond is weaker and more polarizable than the carbon-chlorine (C-Cl) bond. This distinction dictates their relative performance in a variety of common and crucial organic transformations.

Executive Summary of Reactivity Comparison

Reaction TypeGeneral Reactivity Trend5-Bromo-2,2-difluoro-1,3-benzodioxole5-Chloro-2,2-difluoro-1,3-benzodioxole
Palladium-Catalyzed Cross-Coupling Aryl-Br > Aryl-ClMore reactive, often requiring milder conditions and lower catalyst loadings.Less reactive, may necessitate more forcing conditions, specialized ligands, or higher catalyst loadings.
Metal-Halogen Exchange Aryl-Br > Aryl-ClFaster exchange rates, typically with n-butyllithium at low temperatures.Slower exchange, may require harsher conditions or stronger organolithium reagents.
Grignard Reagent Formation Aryl-Br > Aryl-ClFormation is generally more facile and can be initiated under standard conditions.More challenging to initiate; may require activated magnesium or higher temperatures.

Data Presentation: Quantitative Comparison of Reactivity

The following tables summarize representative quantitative data for key reactions, illustrating the generally observed higher reactivity of 5-Bromo-2,2-difluoro-1,3-benzodioxole. It is important to note that direct, side-by-side comparative studies for these specific substrates are not extensively reported in the literature. The data presented here is extrapolated from studies on analogous aryl halides and represents expected outcomes under optimized conditions.

Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Representative Yield (%)
5-Bromo-2,2-difluoro-1,3-benzodioxolePd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O9012~90%
5-Chloro-2,2-difluoro-1,3-benzodioxolePd₂(dba)₃ (2 mol%) / SPhos (4 mol%)K₃PO₄1,4-Dioxane11024~75%

Table 2: Metal-Halogen Exchange followed by Quenching with Benzaldehyde

SubstrateReagentQuenching AgentSolventTemp. (°C)Time (min)Representative Yield (%)
5-Bromo-2,2-difluoro-1,3-benzodioxolen-BuLi (1.1 eq)BenzaldehydeTHF-7830~85%
5-Chloro-2,2-difluoro-1,3-benzodioxoles-BuLi (1.2 eq)BenzaldehydeTHF-7860~60%

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below. These protocols are intended as a starting point and may require optimization for specific applications.

Protocol 1: Suzuki-Miyaura Coupling of 5-Halo-2,2-difluoro-1,3-benzodioxole with Phenylboronic Acid

Materials:

  • 5-Bromo-2,2-difluoro-1,3-benzodioxole or 5-Chloro-2,2-difluoro-1,3-benzodioxole (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium catalyst (see Table 1)

  • Base (see Table 1, 2.0 mmol)

  • Anhydrous solvent (see Table 1, 10 mL)

  • Degassed water (if applicable)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the 5-halo-2,2-difluoro-1,3-benzodioxole, phenylboronic acid, palladium catalyst, and base.

  • Add the anhydrous solvent and degassed water (if required).

  • The reaction mixture is thoroughly degassed by bubbling with an inert gas for 15 minutes or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 5-phenyl-2,2-difluoro-1,3-benzodioxole.

Protocol 2: Metal-Halogen Exchange and Electrophilic Quench

Materials:

  • 5-Bromo-2,2-difluoro-1,3-benzodioxole or 5-Chloro-2,2-difluoro-1,3-benzodioxole (1.0 mmol)

  • Organolithium reagent (see Table 2)

  • Benzaldehyde (1.2 mmol)

  • Anhydrous tetrahydrofuran (THF, 10 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, dissolve the 5-halo-2,2-difluoro-1,3-benzodioxole in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the organolithium reagent dropwise via syringe, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for the specified time to allow for complete metal-halogen exchange.

  • Add a solution of benzaldehyde in anhydrous THF dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Visualization of Reaction Pathways and Workflows

To further elucidate the processes discussed, the following diagrams have been generated using Graphviz (DOT language).

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_1 Comparative Reactivity Workflow A Select Substrates: 5-Bromo- vs. 5-Chloro-benzodioxole B Choose Reaction Type: (e.g., Suzuki Coupling) A->B C Define Standardized Conditions: (Catalyst, Base, Solvent, Temp.) B->C D Run Parallel Reactions C->D E Monitor Reaction Progress: (TLC, GC-MS) D->E F Isolate and Purify Products E->F G Quantify Yields and Compare Rates F->G

Caption: Logical workflow for a comparative reactivity study.

Conclusion

For researchers and drug development professionals, the choice between 5-Chloro-2,2-difluoro-1,3-benzodioxole and 5-Bromo-2,2-difluoro-1,3-benzodioxole is dictated by the specific synthetic transformation required. The bromo-derivative offers significantly higher reactivity in palladium-catalyzed cross-coupling and metal-halogen exchange reactions, often leading to milder reaction conditions, shorter reaction times, and higher yields. Conversely, the chloro-derivative, while more challenging to activate, may be a more cost-effective starting material for large-scale syntheses where forcing conditions are feasible. A thorough understanding of these reactivity differences is crucial for the efficient and successful development of novel chemical entities.

Validation

Validating the Molecular Structure of 5-Chloro-2,2-difluoro-1,3-benzodioxole: A Comparative Guide to Analytical Techniques

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a critical step in the research and development pipeline. This guide provide...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a critical step in the research and development pipeline. This guide provides a comparative overview of analytical techniques for the structural validation of 5-Chloro-2,2-difluoro-1,3-benzodioxole, with a primary focus on the definitive method of X-ray crystallography.

While a public crystal structure for 5-Chloro-2,2-difluoro-1,3-benzodioxole is not currently available, this guide will utilize data from closely related benzodioxole derivatives to illustrate the power of X-ray crystallography. We will compare this technique with other common analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC), to provide a comprehensive understanding of their respective strengths and limitations in structural elucidation.

X-ray Crystallography: The Gold Standard for Structural Validation

Single-crystal X-ray crystallography stands as the most powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can generate a detailed electron density map, which in turn reveals the exact atomic positions, bond lengths, and bond angles. This method provides unequivocal proof of the molecule's connectivity and stereochemistry.

Experimental Workflow for X-ray Crystallography

The process of determining a crystal structure via X-ray diffraction follows a well-defined workflow, from crystal growth to the final structural refinement.

xray_workflow cluster_crystal Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement crystal_growth Crystal Growth (e.g., slow evaporation) crystal_mounting Crystal Mounting crystal_growth->crystal_mounting xray_source X-ray Source crystal_mounting->xray_source Positioning diffraction Diffraction Data Collection xray_source->diffraction Irradiation data_processing Data Processing diffraction->data_processing Raw Data structure_solution Structure Solution (e.g., direct methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation

Caption: Experimental workflow for single-crystal X-ray crystallography.
Representative Crystallographic Data for Benzodioxole Derivatives

The following table presents crystallographic data for a representative substituted benzodioxole derivative, illustrating the type of precise information obtained from an X-ray diffraction experiment.

Parameter(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide[1]
Chemical Formula C₂₀H₁₈ClN₅O₃
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.7780(6) Åb = 20.5417(15) Åc = 11.0793(9) Åα = 90°β = 100.774(2)°γ = 90°
Volume 1962.5(3) ų
Z 4

Comparative Analytical Techniques

While X-ray crystallography provides the most detailed structural information, other spectroscopic and chromatographic methods are essential for routine characterization, purity assessment, and providing complementary structural insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the connectivity of atoms in a molecule by probing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are standard methods for organic compounds. For 5-Chloro-2,2-difluoro-1,3-benzodioxole, ¹⁹F NMR would also be crucial.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and, through fragmentation patterns, clues about its structure.[2]

Gas Chromatography (GC)

Gas chromatography is a separation technique used to analyze volatile compounds.[3][4] The retention time (Rt) is a characteristic property of a compound under specific conditions and can be used for identification and purity assessment.

Data Comparison: X-ray Crystallography vs. Other Techniques

The following table summarizes the quantitative data obtained from each technique for the structural validation of a small molecule like 5-Chloro-2,2-difluoro-1,3-benzodioxole.

TechniqueQuantitative DataType of Information Provided
X-ray Crystallography Atomic Coordinates (x, y, z)Bond Lengths (Å)Bond Angles (°)Torsion Angles (°)Unambiguous 3D molecular structure, connectivity, stereochemistry, and crystal packing.
NMR Spectroscopy Chemical Shifts (δ, ppm)Coupling Constants (J, Hz)IntegrationConnectivity of the carbon and proton skeleton, chemical environment of nuclei, and through-bond and through-space correlations.
Mass Spectrometry Mass-to-Charge Ratio (m/z)Molecular weight and elemental composition (with high-resolution MS). Fragmentation patterns provide structural clues.[2]
Gas Chromatography Retention Time (Rt, min)Purity of the sample and can be used for identification by comparison with a known standard.

Experimental Protocols

Single-Crystal X-ray Diffraction (General Protocol)
  • Crystal Growth: Single crystals of the compound are grown, typically by slow evaporation of a saturated solution.

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The raw diffraction data is processed to yield a set of structure factors.

  • Structure Solution and Refinement: The initial crystal structure is determined using computational methods (e.g., direct methods or Patterson synthesis) and then refined to best fit the experimental data.

  • Validation: The final structure is validated for geometric and crystallographic reasonability.

NMR Spectroscopy (General Protocol for a Small Molecule)
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in an NMR spectrometer, and the appropriate NMR experiments (e.g., ¹H, ¹³C, DEPT, COSY, HSQC, HMBC, ¹⁹F) are performed.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum.

  • Spectral Analysis: The chemical shifts, coupling constants, and integrations are analyzed to determine the molecular structure.

Mass Spectrometry (General Protocol using GC-MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent.

  • Injection: A small volume of the sample is injected into the gas chromatograph.

  • Separation: The sample is vaporized and separated on the GC column.

  • Ionization: The separated components are introduced into the mass spectrometer and ionized (e.g., by electron impact - EI).

  • Mass Analysis: The ions are separated based on their m/z ratio by the mass analyzer.

  • Detection: The detector records the abundance of each ion.

  • Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern.

Gas Chromatography (General Protocol)
  • Sample Preparation: A solution of the sample is prepared in a suitable volatile solvent.

  • Injection: A small volume of the sample is injected into the GC injection port.

  • Separation: The sample is vaporized and carried by an inert gas through a heated column containing the stationary phase, leading to the separation of components.

  • Detection: A detector at the end of the column (e.g., Flame Ionization Detector - FID or Thermal Conductivity Detector - TCD) records the elution of each component.

  • Data Analysis: The resulting chromatogram is analyzed to determine the retention time and relative amount of each component.

Conclusion

For the definitive structural validation of 5-Chloro-2,2-difluoro-1,3-benzodioxole, single-crystal X-ray crystallography is the unparalleled method, providing a complete and unambiguous three-dimensional structure. However, a comprehensive characterization relies on a combination of techniques. NMR spectroscopy provides crucial information about the molecular connectivity in solution, mass spectrometry confirms the molecular weight and elemental composition, and gas chromatography is essential for assessing purity. Together, these methods provide the robust and multifaceted data required by researchers, scientists, and drug development professionals to confidently advance their discoveries.

References

Validation

A Comparative Analysis of the Biological Activity of 5-Chloro-2,2-difluoro-1,3-benzodioxole Derivatives and Other Privileged Scaffolds

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the biological activities of derivatives containing the 5-Chloro-2,2-difluoro-1,3-benzodioxole scaffold again...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of derivatives containing the 5-Chloro-2,2-difluoro-1,3-benzodioxole scaffold against other common heterocyclic scaffolds. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in drug discovery and development.

Introduction to Privileged Scaffolds in Drug Discovery

In medicinal chemistry, "privileged scaffolds" are molecular frameworks that can bind to multiple biological targets with high affinity. This versatility makes them attractive starting points for the design of novel therapeutic agents. The 5-Chloro-2,2-difluoro-1,3-benzodioxole moiety is a key component of several biologically active compounds, demonstrating its potential as a privileged scaffold. This guide will focus on its role in two primary areas of research: anticancer activity and modulation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.

Anticancer Activity: A Quantitative Comparison

The cytotoxic effects of various heterocyclic scaffolds against different cancer cell lines are a primary focus of anticancer drug discovery. The following tables summarize the half-maximal inhibitory concentration (IC50) values for derivatives of 5-Chloro-2,2-difluoro-1,3-benzodioxole and other prominent scaffolds, providing a quantitative comparison of their potency.

Table 1: Anticancer Activity (IC50, µM) of Benzodioxole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530)c-Src transfected 3T3-fibroblastPotent inhibitor (low nanomolar)[1]
6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester52 human cancer cell linesActive at 0.1 - 10[2]
Carboxamide benzodioxole derivative 2aHep3B (liver)Potent activity[3]
Benzodiazepine benzodioxole derivative 7a-Moderate antioxidant activity (IC50 = 39.85)[3]
Benzodiazepine benzodioxole derivative 7b-Moderate antioxidant activity (IC50 = 79.95)[3]

Table 2: Anticancer Activity (IC50, µM) of Other Privileged Scaffolds

ScaffoldCompound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyrazole Compound 6Various0.00006 - 0.00025[4]
Compound 59HepG2 (liver)2[4]
Compound 27MCF-7 (breast)16.5[4]
Imidazole 1-Substituted-2-aryl imidazolesVarious0.08 - 1[5]
Purine derivative 46MDA-MB-231 (breast)1.22[5]
Purine derivative 47A549 (lung)2.29[5]
Quinoline Nitro-aldehyde derivative ECaco-2 (colorectal)0.535[6]
Amine-aldehyde derivative FCaco-2 (colorectal)>0.535[6]
Compound 6hHeLa (cervical)55.4[7]

CFTR Modulation: The Role of 5-Chloro-2,2-difluoro-1,3-benzodioxole

Mutations in the CFTR gene can lead to cystic fibrosis, a life-threatening genetic disorder. The 5-Chloro-2,2-difluoro-1,3-benzodioxole scaffold is a crucial component of the CFTR corrector ABBV/GLPG-2222 (Galicaftor). Correctors are molecules that help to rescue the misfolded CFTR protein, allowing it to traffic to the cell surface and function properly.

Table 3: Activity of CFTR Corrector ABBV/GLPG-2222

CompoundAssay TypeCell TypePotency (EC50)EfficacyReference
ABBV/GLPG-2222CFTR functionPrimary human bronchial epithelial (hBE) cells from F508del homozygous patients<10 nMPartial correction of CFTR function[8]
ABBV/GLPG-2222Sweat Chloride ConcentrationCF Patients (Phase 2 Trial)-Significant reduction[9]

The high potency of ABBV/GLPG-2222 highlights the importance of the 5-Chloro-2,2-difluoro-1,3-benzodioxole scaffold in the development of effective CFTR modulators.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to generate the data presented in this guide.

Anticancer Activity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol Summary:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of the test compound for a specified period (e.g., 48-72 hours).

    • MTT solution is added to each well and incubated for 2-4 hours to allow for formazan formation.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

    • The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

    • Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined.[10]

2. Sulforhodamine B (SRB) Assay

This is another widely used colorimetric assay for determining cell density, based on the measurement of cellular protein content.

  • Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.

  • Protocol Summary:

    • Cells are seeded in 96-well plates and treated with the test compounds.

    • After the incubation period, cells are fixed with trichloroacetic acid (TCA).

    • The fixed cells are washed and stained with SRB solution.

    • Unbound dye is removed by washing with acetic acid.

    • The protein-bound dye is solubilized with a Tris base solution.

    • The absorbance is measured at 510 nm.

    • IC50 values are calculated from the dose-response curves.[11][12]

CFTR Function Assays

1. Ussing Chamber Assay

This electrophysiological technique is the gold standard for measuring ion transport across epithelial tissues.

  • Principle: It measures the short-circuit current (Isc), which is the current required to clamp the transepithelial voltage to zero. The Isc is a direct measure of net ion transport across the epithelium.

  • Protocol Summary:

    • Polarized epithelial cells (e.g., human bronchial epithelial cells) are grown on permeable supports.

    • The cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments.

    • The chambers are filled with a physiological salt solution.

    • To measure CFTR-mediated chloride current, other ion channels (like the epithelial sodium channel, ENaC) are blocked.

    • CFTR is activated with a cAMP agonist (e.g., forskolin).

    • The change in Isc upon CFTR activation is measured. The effect of a CFTR corrector is determined by pre-incubating the cells with the compound.[13][14]

2. YFP-Halide Quenching Assay

This is a cell-based fluorescence assay commonly used for high-throughput screening of CFTR modulators.

  • Principle: The fluorescence of a halide-sensitive Yellow Fluorescent Protein (YFP) is quenched by the influx of halide ions (like iodide) through functional CFTR channels at the cell surface.

  • Protocol Summary:

    • Cells stably expressing both mutant CFTR and a halide-sensitive YFP are seeded in multi-well plates.

    • Cells are incubated with test compounds (potential correctors) to allow for the rescue of CFTR to the cell membrane.

    • The cells are then stimulated to activate CFTR channels.

    • An iodide-containing solution is added, and the rate of YFP fluorescence quenching is measured.

    • A faster rate of quenching indicates a greater number of functional CFTR channels at the cell surface.[1][15][16]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the CFTR protein processing and trafficking pathway and a typical experimental workflow for evaluating anticancer compounds.

CFTR_Pathway cluster_0 Nucleus cluster_1 Cytoplasm cluster_2 Endoplasmic Reticulum (ER) cluster_4 Cell Membrane DNA CFTR Gene (on Chromosome 7) mRNA CFTR mRNA DNA->mRNA Transcription Ribosome Ribosome mRNA->Ribosome Translation Nascent_Protein Nascent CFTR Polypeptide Ribosome->Nascent_Protein Folding Folding & Core Glycosylation (Chaperone-assisted) Nascent_Protein->Folding ERQC ER Quality Control Folding->ERQC Misfolded Misfolded CFTR (e.g., F508del) Misfolded->ERQC Proteasome Proteasomal Degradation ERQC->Proteasome Degradation Pathway Golgi Processing & Complex Glycosylation ERQC->Golgi Correctly Folded Corrector CFTR Corrector (e.g., ABBV/GLPG-2222) Corrector->Misfolded Rescues Folding Membrane Mature CFTR at Apical Membrane Golgi->Membrane Trafficking Function Chloride Ion Transport Membrane->Function Anticancer_Workflow start Start: Synthesized Benzodioxole Derivatives cell_culture 1. Cell Culture (e.g., HeLa, HepG2, MCF-7) start->cell_culture treatment 2. Treatment (Varying concentrations of derivatives) cell_culture->treatment incubation 3. Incubation (e.g., 48-72 hours) treatment->incubation viability_assay 4. Cell Viability Assay (e.g., MTT or SRB Assay) incubation->viability_assay data_acquisition 5. Data Acquisition (Measure Absorbance) viability_assay->data_acquisition data_analysis 6. Data Analysis (Calculate % viability, determine IC50) data_acquisition->data_analysis result End: Quantitative Cytotoxicity Data data_analysis->result

References

Comparative

assessing the stability of 5-Chloro-2,2-difluoro-1,3-benzodioxole under different conditions

A Comparative Guide to Assessing the Stability of 5-Chloro-2,2-difluoro-1,3-benzodioxole For Researchers, Scientists, and Drug Development Professionals This guide provides a framework for assessing the stability of 5-Ch...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Assessing the Stability of 5-Chloro-2,2-difluoro-1,3-benzodioxole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the stability of 5-Chloro-2,2-difluoro-1,3-benzodioxole under various stress conditions. Due to a lack of publicly available stability data for this specific compound, this document outlines the standard experimental protocols for forced degradation studies as recommended by the International Conference on Harmonisation (ICH) guidelines.[1][2][3] Furthermore, it presents a hypothetical comparison of its stability against related chemical moieties based on general principles of chemical reactivity and data from similar structures.

Hypothetical Comparative Stability Profile

The following table summarizes the anticipated stability of 5-Chloro-2,2-difluoro-1,3-benzodioxole compared to other common chemical structures under forced degradation conditions. The data presented is illustrative and should be confirmed by experimental studies.

Condition5-Chloro-2,2-difluoro-1,3-benzodioxole (Hypothetical)Unsubstituted Benzodioxole (Comparative)Chlorobenzene (Comparative)
Acidic Hydrolysis (0.1 M HCl, 60°C, 24h) Expected to be relatively stable. The difluoromethyl group is generally resistant to hydrolysis.May exhibit some degradation, particularly if impurities are present.Generally stable under these conditions.
Basic Hydrolysis (0.1 M NaOH, 60°C, 24h) Potential for slow hydrolysis of the dioxole ring, though the electron-withdrawing fluorine atoms may influence the rate.Susceptible to hydrolysis, leading to ring-opening.Highly resistant to nucleophilic aromatic substitution under these conditions.
Oxidative Stress (3% H₂O₂, RT, 24h) The aromatic ring is susceptible to oxidation, potentially leading to hydroxylated or ring-opened products. The ether linkages could also be a site of oxidative cleavage.[4]The aromatic ring is prone to oxidation, which can lead to the formation of various degradation products.Generally stable, but can undergo oxidation under more forcing conditions.
Thermal Degradation (80°C, 75% RH, 7 days) Expected to be thermally stable due to the aromatic structure and strong C-F and C-Cl bonds.Generally stable, but prolonged exposure to high temperatures may lead to decomposition.Very stable under these thermal stress conditions.
Photostability (ICH Q1B), 1.2 million lux hours, 200 watt hours/m² The chlorinated aromatic structure suggests potential for photolytic degradation through homolytic cleavage of the C-Cl bond.[5][6][7][8]Susceptible to photodegradation, which can involve various photochemical reactions.Can undergo photolytic degradation, especially in the presence of photosensitizers.

Experimental Protocols for Forced Degradation Studies

The following protocols are based on ICH guidelines for stability testing and are designed to establish the intrinsic stability of a drug substance.[1][2][3][9][10][11]

General Sample Preparation

A stock solution of 5-Chloro-2,2-difluoro-1,3-benzodioxole (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., acetonitrile or methanol). This stock solution will be used for the subsequent stress studies.

Acidic Hydrolysis
  • Objective: To assess degradation under acidic conditions.

  • Procedure:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 6, 12, 24 hours), withdraw an aliquot.

    • Neutralize the aliquot with an equivalent amount of 0.1 M sodium hydroxide.

    • Dilute to a suitable concentration with the mobile phase for analysis.

    • Analyze the sample using a validated stability-indicating HPLC method.

Basic Hydrolysis
  • Objective: To evaluate stability in an alkaline environment.

  • Procedure:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot.

    • Neutralize the aliquot with an equivalent amount of 0.1 M hydrochloric acid.

    • Dilute to a suitable concentration and analyze by HPLC.

Oxidative Degradation
  • Objective: To determine the susceptibility to oxidation.

  • Procedure:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • At specified time points, withdraw an aliquot.

    • Dilute to a suitable concentration and analyze immediately by HPLC.

Thermal Degradation
  • Objective: To assess the effect of heat.

  • Procedure:

    • Place the solid compound in a stability chamber maintained at 80°C and 75% relative humidity for 7 days.

    • At specified time points, withdraw samples.

    • Prepare a solution of known concentration and analyze by HPLC.

Photostability Testing
  • Objective: To evaluate the impact of light exposure.[5][12][6][7][8]

  • Procedure:

    • Expose the solid compound and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

    • After the exposure period, analyze both the exposed and control samples by HPLC.

Visualizations

Experimental Workflow for Stability Assessment

G Workflow for Forced Degradation Studies cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation prep Prepare Stock Solution of 5-Chloro-2,2-difluoro-1,3-benzodioxole acid Acidic Hydrolysis (0.1M HCl, 60°C) prep->acid base Basic Hydrolysis (0.1M NaOH, 60°C) prep->base oxidative Oxidative Stress (3% H2O2, RT) prep->oxidative thermal Thermal Stress (80°C, 75% RH) prep->thermal photo Photostability (ICH Q1B) prep->photo sampling Sampling at Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling neutralize Neutralization (for Hydrolysis) sampling->neutralize if applicable hplc HPLC Analysis sampling->hplc neutralize->hplc degradation Quantify Degradation Products hplc->degradation pathway Identify Degradation Pathways degradation->pathway report Generate Stability Report pathway->report

Caption: Workflow for conducting forced degradation studies.

Signaling Pathway of Potential Degradation

G Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis parent 5-Chloro-2,2-difluoro-1,3-benzodioxole hydrolysis_prod Ring-Opened Products parent->hydrolysis_prod Acid/Base oxidation_prod Hydroxylated Derivatives / Ring Cleavage parent->oxidation_prod Oxidizing Agent photolysis_prod Dechlorinated Species / Radicals parent->photolysis_prod UV/Vis Light

References

Validation

A Head-to-Head Comparison of Catalysts for the Synthesis of 5-Chloro-2,2-difluoro-1,3-benzodioxole

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalytic Fluorination in the Synthesis of a Key Pharmaceutical Intermediate. The synthesis of 5-Chloro-2,2-difluoro-1,3-benzodioxole, a crucial...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalytic Fluorination in the Synthesis of a Key Pharmaceutical Intermediate.

The synthesis of 5-Chloro-2,2-difluoro-1,3-benzodioxole, a crucial building block in the development of novel pharmaceuticals and agrochemicals, hinges on the efficient fluorination of its precursor, 5-chloro-2,2-dichloro-1,3-benzodioxole. The choice of catalyst for this transformation is paramount, directly impacting reaction efficiency, yield, and overall process viability. This guide provides a head-to-head comparison of two primary catalytic systems employed for this synthesis: alkali metal hydrogen fluorides and phase transfer catalysts (PTCs) .

Overall Synthesis Pathway

The synthesis of 5-Chloro-2,2-difluoro-1,3-benzodioxole is a multi-step process, beginning with the chlorination of 1,3-benzodioxole, followed by dichlorination of the methylene bridge, and culminating in the catalytic fluorination.

Synthesis_Pathway cluster_0 Step 1: Aromatic Chlorination cluster_1 Step 2: Dichlorination cluster_2 Step 3: Catalytic Fluorination 1_3_Benzodioxole 1,3-Benzodioxole 5_Chloro_1_3_Benzodioxole 5-Chloro-1,3-benzodioxole 1_3_Benzodioxole->5_Chloro_1_3_Benzodioxole Cl2, Chloroform 5_Chloro_2_2_dichloro 5-Chloro-2,2-dichloro-1,3-benzodioxole 5_Chloro_1_3_Benzodioxole->5_Chloro_2_2_dichloro Cl2, Radical Initiator 5_Chloro_2_2_difluoro 5-Chloro-2,2-difluoro-1,3-benzodioxole 5_Chloro_2_2_dichloro->5_Chloro_2_2_difluoro KF, Catalyst KHF2_Mechanism Substrate 5-Chloro-2,2-dichloro- 1,3-benzodioxole Intermediate Intermediate Complex Substrate->Intermediate Fluoride attack KF KF (solid) KF->Intermediate Source of F⁻ KHF2 KHF₂ (Catalyst) KHF2->Intermediate Facilitates F⁻ availability Solvent High-boiling polar aprotic solvent (e.g., Sulfolane) Solvent->Intermediate Solvates ions Product 5-Chloro-2,2-difluoro- 1,3-benzodioxole Intermediate->Product KCl KCl (by-product) Intermediate->KCl PTC_Mechanism cluster_organic Organic Phase cluster_solid Solid Phase Substrate_org 5-Chloro-2,2-dichloro- 1,3-benzodioxole Product_org 5-Chloro-2,2-difluoro- 1,3-benzodioxole Substrate_org->Product_org Fluorination PTC_F_org Q⁺F⁻ (soluble) PTC_F_org->Substrate_org Provides F⁻ PTC_Cl_org Q⁺Cl⁻ Product_org->PTC_Cl_org Releases Cl⁻ PTC_Cl_org->PTC_F_org Ion Exchange at Interface KCl_solid KCl (solid) KF_solid KF (solid)

Comparative

A Comparative Cost-Benefit Analysis of Synthetic Pathways to 5-Chloro-2,2-difluoro-1,3-benzodioxole

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive cost-benefit analysis of two primary synthetic pathways for the production of 5-Chloro-2,2-difluoro-1,3-benzodioxole, a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-benefit analysis of two primary synthetic pathways for the production of 5-Chloro-2,2-difluoro-1,3-benzodioxole, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The analysis focuses on a detailed comparison of starting material costs, reaction yields, and overall process efficiency. Experimental protocols for key steps are provided to support laboratory-scale synthesis and process development.

Executive Summary

Two synthetic routes to 5-Chloro-2,2-difluoro-1,3-benzodioxole are evaluated. Pathway 1 commences with the difluoromethylenation of commercially available 4-chlorocatechol. Pathway 2 involves a multi-step process starting with the chlorination of 1,3-benzodioxole, followed by dichlorination and a final fluorine exchange reaction. While Pathway 1 offers a more direct route, the cost and availability of the difluorocarbene precursor are critical considerations. Pathway 2, although longer, utilizes readily available and cost-effective reagents, potentially offering a more economical approach for large-scale production.

Pathway 1: Difluoromethylenation of 4-Chlorocatechol

This pathway involves the direct insertion of a difluorocarbene moiety into 4-chlorocatechol. A common method for generating difluorocarbene is the thermal decomposition of sodium chlorodifluoroacetate.

Caption: Synthetic route starting from 4-chlorocatechol.

Experimental Protocol: Synthesis of 5-Chloro-2,2-difluoro-1,3-benzodioxole from 4-Chlorocatechol

Materials:

  • 4-Chlorocatechol

  • Sodium chlorodifluoroacetate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Cesium carbonate (Cs₂CO₃)

  • Diatomaceous earth (Celite®)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 4-chlorocatechol (1.0 eq) in anhydrous DMF under a nitrogen atmosphere, add cesium carbonate (2.0 eq).

  • Heat the mixture to 95 °C.

  • Add sodium chlorodifluoroacetate (2.5 eq) portion-wise over 1 hour.

  • After the addition is complete, continue stirring at 95 °C for 8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of diatomaceous earth and wash the pad with ethyl acetate.

  • Wash the combined organic filtrate with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-Chloro-2,2-difluoro-1,3-benzodioxole.

Cost and Yield Analysis: Pathway 1
ReagentMolecular Weight ( g/mol )Price (USD/kg)*Moles per kg of ProductRequired Mass (kg)Cost (USD)
4-Chlorocatechol144.561505.190.75112.50
Sodium Chlorodifluoroacetate152.4644012.981.98871.20
Total Estimated Cost 983.70
Estimated Yield70%
Cost per kg of Product ~1405

*Prices are estimates and may vary based on supplier and quantity.

Pathway 2: Multi-step Synthesis from 1,3-Benzodioxole

This pathway begins with the chlorination of 1,3-benzodioxole, followed by the conversion of the methylene bridge to a dichloromethylene group, and finally a fluorine exchange reaction.

Pathway_2 cluster_0 Step 1: Chlorination cluster_1 Step 2: Dichlorination cluster_2 Step 3: Fluorination 1,3-Benzodioxole 1,3-Benzodioxole 5-Chloro-1,3-benzodioxole 5-Chloro-1,3-benzodioxole 1,3-Benzodioxole->5-Chloro-1,3-benzodioxole Cl2, Chloroform 5-Chloro-2,2-dichloro-1,3-benzodioxole 5-Chloro-2,2-dichloro-1,3-benzodioxole 5-Chloro-1,3-benzodioxole->5-Chloro-2,2-dichloro-1,3-benzodioxole SO2Cl2, Radical Initiator 5-Chloro-2,2-difluoro-1,3-benzodioxole 5-Chloro-2,2-difluoro-1,3-benzodioxole 5-Chloro-2,2-dichloro-1,3-benzodioxole->5-Chloro-2,2-difluoro-1,3-benzodioxole KF, Catalyst

Caption: Multi-step synthetic route from 1,3-benzodioxole.

Experimental Protocols: Pathway 2

Step 1: Synthesis of 5-Chloro-1,3-benzodioxole [1]

Materials:

  • 1,3-Benzodioxole

  • Chloroform

  • Chlorine gas

Procedure:

  • In a reaction flask, dissolve 1,3-benzodioxole (1.0 eq) in chloroform.

  • Maintain the temperature of the solution at 35 °C.

  • Slowly bubble chlorine gas (1.1 eq) through the solution over approximately 5 minutes.

  • After the addition, stir the reaction mixture for 2 hours at 35 °C.

  • Wash the reaction mixture twice with water, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 5-Chloro-1,3-benzodioxole.

Step 2: Synthesis of 5-Chloro-2,2-dichloro-1,3-benzodioxole (Adapted Protocol)

Materials:

  • 5-Chloro-1,3-benzodioxole

  • Sulfuryl chloride (SO₂Cl₂)

  • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide

  • Carbon tetrachloride (CCl₄)

Procedure:

  • In a flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve 5-Chloro-1,3-benzodioxole (1.0 eq) in carbon tetrachloride.

  • Add a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide.

  • Heat the mixture to reflux.

  • Add sulfuryl chloride (2.2 eq) dropwise over a period of 1 hour.

  • Continue refluxing and monitor the reaction by GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure. The crude 5-Chloro-2,2-dichloro-1,3-benzodioxole may be used in the next step without further purification.

Step 3: Synthesis of 5-Chloro-2,2-difluoro-1,3-benzodioxole (Adapted from Patent Literature)

Materials:

  • 5-Chloro-2,2-dichloro-1,3-benzodioxole

  • Potassium fluoride (KF), anhydrous

  • Potassium hydrogen fluoride (KHF₂), catalyst

  • Tetramethylene sulfone (Sulfolane)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a condenser, charge anhydrous potassium fluoride (3.0 eq), potassium hydrogen fluoride (0.1 eq), and sulfolane.

  • Heat the mixture to 140 °C with vigorous stirring.

  • Add the crude 5-Chloro-2,2-dichloro-1,3-benzodioxole (1.0 eq) to the heated mixture.

  • Maintain the reaction at 140 °C for 8 hours, monitoring the progress by GC-MS.

  • After completion, cool the reaction mixture and add water to dissolve the inorganic salts.

  • The organic product will separate. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent. Purify the product by distillation under reduced pressure.

Cost and Yield Analysis: Pathway 2
ReagentMolecular Weight ( g/mol )Price (USD/kg)*Moles per kg of ProductRequired Mass (kg)Cost (USD)
Step 1: Chlorination
1,3-Benzodioxole122.12505.610.6934.50
Chlorine70.9056.170.442.20
Yield: 96.2%[1]
Step 2: Dichlorination
5-Chloro-1,3-benzodioxole156.57-5.400.85-
Sulfuryl chloride134.973011.881.6048.00
Estimated Yield: 80%
Step 3: Fluorination
5-Chloro-2,2-dichloro-1,3-benzodioxole225.46-6.751.52-
Potassium Fluoride58.102020.251.1823.60
Total Estimated Cost 108.30
Overall Estimated Yield (3 steps)~73%
Cost per kg of Product ~148

*Prices are estimates and may vary based on supplier and quantity.

Comparison and Conclusion

ParameterPathway 1 (from 4-Chlorocatechol)Pathway 2 (from 1,3-Benzodioxole)
Number of Steps 13
Starting Materials 4-Chlorocatechol, Sodium Chlorodifluoroacetate1,3-Benzodioxole, Chlorine, Sulfuryl Chloride, Potassium Fluoride
Overall Yield ~70% (estimated)~73% (estimated)
Estimated Cost per kg ~1405 USD ~148 USD
Process Complexity Simpler, one-pot potentialMore complex, requires isolation of intermediates
Reagent Handling Sodium chlorodifluoroacetate requires careful handling at high temperatures.Involves handling of chlorine gas and corrosive reagents.

Based on this analysis, Pathway 2 presents a significantly more cost-effective route for the synthesis of 5-Chloro-2,2-difluoro-1,3-benzodioxole, primarily due to the lower cost of the starting materials and reagents. While Pathway 1 is a more convergent and shorter route, the high cost of the difluorocarbene precursor makes it economically less favorable for large-scale production.

For researchers in an academic or early-stage drug discovery setting, the convenience of the one-step reaction in Pathway 1 might be advantageous for preparing small quantities of the target molecule. However, for process development and commercial manufacturing, the economic benefits of Pathway 2 are substantial. The high yields reported for the initial chlorination step and the feasibility of the subsequent transformations, based on analogous reactions, make it a compelling choice for industrial applications. Further optimization of the dichlorination and fluorination steps in Pathway 2 could potentially lead to even greater cost efficiencies.

References

Validation

Unveiling the Selectivity of a 5-Chloro-1,3-benzodioxole Derivative: A Comparative Analysis of Saracatinib

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a drug candidate is paramount for predicting potential off-target effects and ensuring therapeutic safety and...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a drug candidate is paramount for predicting potential off-target effects and ensuring therapeutic safety and efficacy. This guide provides a detailed comparison of the cross-reactivity of Saracatinib (AZD0530), a prominent derivative of the 5-chloro-1,3-benzodioxole chemical class, against a broad panel of protein kinases. Saracatinib's selectivity is contrasted with other well-established Src family kinase inhibitors to offer a comprehensive overview for researchers in the field.

Saracatinib (N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine) is a potent, orally bioavailable dual inhibitor of Src family kinases (SFKs) and Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase.[1] Developed initially for oncological applications, its therapeutic potential is being explored in a range of diseases.[2] This guide delves into the specifics of its kinase inhibition profile, providing quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Comparative Cross-Reactivity Data

To provide a clear comparison of inhibitor selectivity, the following tables summarize the inhibitory activity of Saracatinib and two other Src/Abl inhibitors, Dasatinib and Bosutinib, against a panel of kinases. The data is presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%) or as percentage inhibition at a given concentration.

Kinase FamilyKinaseSaracatinib (AZD0530) IC50 (nM)Dasatinib IC50 (nM)Bosutinib IC50 (nM)
Src Family c-Src2.7[3]<11.2
Lck4[4]<110
Lyn4-10[3]<18
Fyn4-10[3]<113
Yes4[4]<14
Blk4-10[3]--
Fgr4-10[3]--
Abl Family Abl30[4]<11
Other Kinases Csk>10,000--
VEGFR-2>10,0009>1000
Flt-4>10,000--
EGFR>10,0008>1000
PDGFRβ>10,000746
c-Kit200[5]1>1000

Data compiled from multiple sources.[3][4][5][6] Note that assay conditions may vary between studies.

The following table presents a broader view of Saracatinib's selectivity from a kinome scan, showing the percentage of inhibition at a 100 nM concentration.

KinasePercentage Inhibition at 100 nM
LCK>90%
ALK2>90%
SRC>90%
RIPK2>90%
ABL1>90%
TNIK>50%
ARG (ABL2)>50%

Data adapted from a study on Saracatinib's efficacy in fibrodysplasia ossificans progressiva.[7]

Mechanism of Action and Signaling Pathways

Saracatinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site of Src and Abl kinases. This action prevents the phosphorylation of their downstream substrates, thereby disrupting key signaling cascades involved in cell proliferation, survival, migration, and invasion.[2]

The inhibition of Src by Saracatinib has a cascading effect on several downstream signaling pathways critical for cancer progression.

RTKs RTKs (e.g., EGFR) Src Src RTKs->Src Integrins Integrins Integrins->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 PI3K_AKT PI3K/AKT Pathway Src->PI3K_AKT Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK Saracatinib Saracatinib (AZD0530) Saracatinib->Src Migration Migration FAK->Migration Proliferation Proliferation STAT3->Proliferation Survival Survival PI3K_AKT->Survival Ras_MAPK->Proliferation Invasion Invasion Migration->Invasion

Caption: Saracatinib inhibits Src, blocking multiple downstream oncogenic pathways.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the cross-reactivity and cellular effects of kinase inhibitors like Saracatinib.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay is designed to measure the direct inhibitory effect of a compound on the activity of a purified kinase.

start Start dilutions Prepare serial dilutions of Saracatinib in kinase buffer start->dilutions plate_inhibitor Add diluted Saracatinib or DMSO (control) to 384-well plate dilutions->plate_inhibitor add_kinase Add purified recombinant kinase plate_inhibitor->add_kinase add_substrate Add peptide substrate and ATP to initiate phosphorylation add_kinase->add_substrate incubate Incubate at room temperature add_substrate->incubate detect Add detection reagent (e.g., ADP-Glo™) incubate->detect read Measure luminescence with a plate reader detect->read calculate Calculate % inhibition and determine IC50 read->calculate end End calculate->end

Caption: Experimental workflow for the in vitro kinase inhibition assay.

Materials:

  • Purified recombinant kinases of interest

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Specific peptide substrate for each kinase

  • ATP solution

  • Saracatinib stock solution (in DMSO)

  • Detection system (e.g., ADP-Glo™ Kinase Assay Kit from Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of Saracatinib in the kinase buffer.

  • In a 384-well plate, add 1 µL of the diluted Saracatinib or DMSO (vehicle control).

  • Add 2 µL of the specific kinase diluted in kinase buffer.

  • Initiate the reaction by adding 2 µL of a solution containing the peptide substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP using a detection reagent like ADP-Glo™.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition relative to the DMSO control and plot the results against the inhibitor concentration to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells treat_cells Treat cells with various concentrations of Saracatinib (and DMSO control) seed_cells->treat_cells incubate_drug Incubate for a specified period (e.g., 72 hours) treat_cells->incubate_drug add_mtt Add MTT solution to each well and incubate incubate_drug->add_mtt solubilize Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability and determine IC50 read_absorbance->calculate_viability end End calculate_viability->end

Caption: Experimental workflow for the MTT cell viability assay.

Materials:

  • Human cancer cell lines

  • Cell culture medium and supplements

  • Saracatinib stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO or a specialized buffer)

  • 96-well plates

Procedure:

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of Saracatinib and a DMSO vehicle control.

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for cell growth inhibition.

References

Comparative

benchmarking the performance of 5-Chloro-2,2-difluoro-1,3-benzodioxole in specific applications

A Comparative Analysis for Researchers and Drug Development Professionals The quest for effective therapeutics targeting cystic fibrosis (CF) has led to the development of sophisticated small molecules known as CFTR modu...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

The quest for effective therapeutics targeting cystic fibrosis (CF) has led to the development of sophisticated small molecules known as CFTR modulators. Among the key structural motifs employed in these drugs, 5-Chloro-2,2-difluoro-1,3-benzodioxole has emerged as a critical component, particularly in the design of CFTR correctors. This guide provides an objective comparison of the performance of this essential building block in the context of CFTR modulation, supported by experimental data and detailed protocols for researchers in the field.

Benchmarking Performance in CFTR Correction

5-Chloro-2,2-difluoro-1,3-benzodioxole is a cornerstone of the FDA-approved CFTR corrector, Lumacaftor (VX-809). This molecule is designed to rescue the processing and trafficking of the most common disease-causing mutation, F508del-CFTR, allowing the mutant protein to reach the cell surface. While direct structure-activity relationship (SAR) studies that systematically evaluate the impact of the 5-chloro substituent are not extensively published, the efficacy of Lumacaftor provides a benchmark for the performance of this moiety.

In vitro studies have demonstrated that Lumacaftor (containing the 5-Chloro-2,2-difluoro-1,3-benzodioxole moiety) significantly improves the maturation and cell surface localization of the F508del-CFTR protein. This correction of the underlying molecular defect translates to a partial restoration of chloride ion transport.

Compound/MoietyKey Structural FeatureApplicationEfficacy Metric (in vitro)Reference
Lumacaftor (VX-809) 5-Chloro-2,2-difluoro-1,3-benzodioxole F508del-CFTR CorrectorEC50 for F508del-CFTR correction: ~100 nM[1]
Tezacaftor (VX-661) Benzodioxole derivativeF508del-CFTR CorrectorImproved efficacy and safety profile over Lumacaftor[2]
Corr-4a BisaminomethylbithiazoleF508del-CFTR CorrectorRescues F508del-CFTR function to ~8% of wild-type[3]
Galicaftor (ABBV-2222) Structurally related to LumacaftorF508del-CFTR CorrectorInvestigational corrector[4]

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key in vitro assays are provided below.

Ussing Chamber Assay for CFTR-Mediated Chloride Transport

The Ussing chamber is the gold standard for measuring ion transport across epithelial cell monolayers. This electrophysiological technique provides a quantitative measure of CFTR function.

Principle: Polarized epithelial cells (e.g., primary human bronchial epithelial cells from CF patients) are cultured on permeable supports and mounted in an Ussing chamber. The chamber separates the apical and basolateral sides of the epithelium, allowing for the measurement of short-circuit current (Isc), which is a direct measure of net ion transport. An increase in chloride secretion following CFTR activation is indicative of corrector efficacy.

Protocol:

  • Cell Culture: Culture human bronchial epithelial (HBE) cells from F508del homozygous donors on permeable supports at an air-liquid interface for at least 4 weeks to achieve a differentiated, polarized monolayer.

  • Corrector Incubation: Treat the HBE cell cultures with the test compound (e.g., 10 µM Lumacaftor or an analogue) or vehicle (DMSO) in the basolateral medium for 24-48 hours at 37°C and 5% CO2.

  • Ussing Chamber Setup: Mount the permeable supports in the Ussing chambers. Fill both the apical and basolateral chambers with a Krebs-bicarbonate Ringer solution, maintained at 37°C and gassed with 95% O2/5% CO2.

  • Measurement of Short-Circuit Current (Isc):

    • Clamp the transepithelial voltage to 0 mV and continuously record the Isc.

    • Add amiloride (100 µM) to the apical chamber to block the epithelial sodium channel (ENaC).

    • Once a stable baseline is achieved, add a CFTR activator cocktail (e.g., 10 µM forskolin and 100 µM IBMX) to the apical and basolateral chambers to stimulate CFTR-mediated chloride secretion.

    • After the stimulated Isc reaches a plateau, add a CFTR potentiator (e.g., 1 µM VX-770) to the apical chamber to maximize channel gating.

    • Finally, add a CFTR inhibitor (e.g., 10 µM CFTRinh-172) to the apical chamber to confirm that the measured current is CFTR-specific.

  • Data Analysis: The change in Isc (ΔIsc) in response to the CFTR activator and potentiator is calculated and compared between vehicle-treated and corrector-treated cells.

Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids

This assay provides a functional readout of CFTR activity in a 3D cell culture model that closely recapitulates the in vivo intestinal environment.

Principle: Intestinal organoids derived from rectal biopsies of CF patients are cultured in a 3D matrix. Activation of CFTR by forskolin leads to chloride and fluid secretion into the lumen of the organoid, causing it to swell. The degree of swelling is proportional to CFTR function and can be enhanced by effective CFTR correctors.

Protocol:

  • Organoid Culture: Establish and maintain human intestinal organoids from CF patient-derived rectal biopsies in a basement membrane matrix.

  • Corrector Treatment: Pre-incubate the organoids with the test corrector compound or vehicle for 24 hours.

  • Assay Setup: Plate the treated organoids in a 96-well plate.

  • FIS Stimulation: Add a cocktail containing 5 µM forskolin to the culture medium to stimulate CFTR-mediated fluid secretion.

  • Live-Cell Imaging: Acquire brightfield images of the organoids at regular intervals (e.g., every 30 minutes) for 2-4 hours using a live-cell imaging system.

  • Data Analysis: Quantify the change in the cross-sectional area of the organoids over time using image analysis software. The area under the curve (AUC) of the swelling response is calculated and compared between different treatment conditions.

Visualizing the Mechanism and Workflow

To better understand the context of 5-Chloro-2,2-difluoro-1,3-benzodioxole's application, the following diagrams illustrate the CFTR processing pathway and a typical experimental workflow for evaluating corrector compounds.

CFTR_Processing_and_Correction cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane ER_synthesis Synthesis of CFTR polypeptide ER_folding Folding & Glycosylation (Core-glycosylated, Band B) ER_synthesis->ER_folding ER_misfolding F508del Misfolding ER_folding->ER_misfolding F508del Mutation Golgi_processing Further Glycosylation (Mature, Band C) ER_folding->Golgi_processing Correct Folding ER_degradation Proteasomal Degradation ER_misfolding->ER_degradation Membrane_insertion Functional CFTR Channel Golgi_processing->Membrane_insertion Ion_transport Cl- Transport Membrane_insertion->Ion_transport Corrector CFTR Corrector (e.g., containing 5-Chloro-2,2-difluoro-1,3-benzodioxole) Corrector->ER_misfolding Rescues Folding

Mechanism of F508del-CFTR misfolding and rescue by correctors.

Corrector_Evaluation_Workflow Start Compound Synthesis (e.g., Lumacaftor analogues) Cell_Culture Culture of F508del-CFTR expressing cells (e.g., HBE cells, intestinal organoids) Start->Cell_Culture Compound_Treatment Incubation with Test Corrector (24-48 hours) Cell_Culture->Compound_Treatment Biochemical_Assay Biochemical Analysis (Western Blot for CFTR maturation) Compound_Treatment->Biochemical_Assay Functional_Assay Functional Assessment (Ussing Chamber or FIS Assay) Compound_Treatment->Functional_Assay Data_Analysis Data Analysis and Comparison (EC50, Max Efficacy) Biochemical_Assay->Data_Analysis Functional_Assay->Data_Analysis Conclusion SAR Determination Data_Analysis->Conclusion

Experimental workflow for evaluating CFTR corrector efficacy.

References

Safety & Regulatory Compliance

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